molecular formula C22H31NO8 B613435 Fmoc-Dap(ivDde)-OH CAS No. 607366-20-1

Fmoc-Dap(ivDde)-OH

Cat. No.: B613435
CAS No.: 607366-20-1
M. Wt: 532,64 g/mole
InChI Key: JSRFPOKYPNCYJU-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Dap(ivDde)-OH is an orthogonally protected derivative of 2,3-diaminopropionic acid (Dap), specifically designed for advanced solid-phase peptide synthesis (SPPS). This building block is essential for constructing complex peptide architectures, such as cyclic, branched, or side-chain modified peptides, by providing independent control over multiple reactive sites [1] . The compound features a dual-protecting group strategy: the Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino acid and is selectively removed with a base like piperidine to facilitate peptide chain elongation. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group protects the side-chain β-amino group. A key advantage of the ivDde group is its superior orthogonality; it is stable to the basic conditions used for Fmoc deprotection and to acidic conditions, but can be cleanly and selectively removed with a mild solution of 2% hydrazine in DMF [1] [6] . This stability prevents undesired side-chain deprotection or migration during synthesis, making it more robust than the related Dde protecting group [1] . This selective deprotection allows researchers to unmask the side-chain amine on solid support without affecting other acid-labile protecting groups. The exposed amine serves as a precise chemical handle for site-specific conjugation, cyclization via amide bond formation, or the introduction of secondary peptide chains to create branched molecules [1] . CAS Number: 607366-20-1 [7] Molecular Formula: C 31 H 36 N 2 O 6 [3] [7] Molecular Weight: 532.5 g/mol [3] [7] This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O6/c1-18(2)13-24(28-26(34)14-31(3,4)15-27(28)35)32-16-25(29(36)37)33-30(38)39-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25,34H,13-17H2,1-4H3,(H,33,38)(H,36,37)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZQXABUYLYUPK-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Dap(ivDde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Dap(ivDde)-OH is a pivotal building block in modern peptide chemistry, offering a sophisticated level of control in the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on the experimental protocols essential for its effective use.

Core Concepts: Structure and Functionality

This compound, systematically named N-alpha-Fmoc-N-beta-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-2,3-diaminopropionic acid, is a derivative of L-2,3-diaminopropionic acid (Dap).[1][2] It is characterized by two key protecting groups that enable orthogonal synthesis strategies:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: Attached to the alpha-amino group, this base-labile protecting group is stable to acidic conditions.[3][4] Its removal is typically achieved using a solution of piperidine in an organic solvent like dimethylformamide (DMF).[3][4]

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group: This protecting group is bound to the beta-amino group of the Dap side chain. The ivDde group is resistant to the basic conditions used for Fmoc removal and the acidic conditions often used for resin cleavage.[5] It can be selectively cleaved using a dilute solution of hydrazine.[5][6][7] The steric hindrance of the ivDde group enhances its stability compared to the related Dde group, reducing the risk of premature deprotection or migration during prolonged synthesis.[5]

This dual-protection scheme allows for the sequential and specific deprotection of the alpha-amino and side-chain amino groups, facilitating site-specific modifications such as branching, cyclization, or the attachment of labels and payloads.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 607366-20-1
Molecular Formula C31H36N2O6
Molecular Weight 532.64 g/mol
Synonyms N-alpha-Fmoc-N-beta-ivDde-L-2,3-diaminopropionic acid, Fmoc-Dpr(ivDde)-OH, Fmoc-Dapa(ivDde)-OH, Fmoc-L-Dap(ivDde)-OH

[Sources:[1][2][8][9]]

Chemical Structure

Fmoc_Dap_ivDde_OH cluster_Fmoc Fmoc Group cluster_Dap Dap Backbone cluster_ivDde ivDde Group cluster_acid Carboxylic Acid Fmoc Fmoc Dap Dap(ivDde) Fmoc->Dap α-amino linkage ivDde ivDde Dap->ivDde β-amino linkage COOH OH Dap->COOH

Caption: A simplified diagram illustrating the core components of the this compound molecule.

Experimental Protocols

The successful application of this compound in peptide synthesis hinges on the precise execution of deprotection steps. The following protocols outline the standard methodologies for the selective removal of the Fmoc and ivDde protecting groups.

Table of Deprotection Reagents and Conditions

Protecting GroupDeprotection ReagentTypical Conditions
Fmoc 20% Piperidine in DMF2 x 5-10 minutes at room temperature
ivDde 2% Hydrazine in DMF3 x 3-15 minutes at room temperature

[Sources:[5][6][7][10][11]]

Detailed Methodology for Fmoc Group Removal

This protocol is standard for solid-phase peptide synthesis (SPPS) on a resin support.

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[10][11]

  • Agitation: Gently agitate the mixture at room temperature for 2 to 5 minutes.[10]

  • Filtration: Drain the piperidine solution from the resin.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5 to 7 minutes at room temperature.[10][11]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the fluorenyl byproduct. The resin is now ready for the next amino acid coupling step.

Detailed Methodology for ivDde Group Removal

This procedure allows for the deprotection of the Dap side chain while the peptide remains attached to the resin and other protecting groups (like the N-terminal Fmoc, if desired) are intact.

  • Resin Preparation: Ensure the peptide-resin is well-swelled in DMF.

  • Hydrazine Treatment: Prepare a 2% (w/v) solution of hydrazine monohydrate in DMF. Add this solution to the resin (approximately 25 mL per gram of resin).[6][7]

  • Reaction Time: Allow the mixture to stand at room temperature with gentle agitation for 3 minutes.[6]

  • Repetition: Drain the hydrazine solution and repeat the treatment two more times with fresh reagent to ensure complete removal of the ivDde group.[6][7]

  • Thorough Washing: After the final hydrazine treatment, wash the resin extensively with DMF to remove the cleaved protecting group and any residual hydrazine. The exposed beta-amino group on the Dap side chain is now available for modification.

Note on Monitoring ivDde Removal: The cleavage of the ivDde group can be monitored spectrophotometrically by detecting the formation of an indazole byproduct, which absorbs UV light around 290 nm.[5]

Orthogonal Deprotection Workflow

The key advantage of this compound is the ability to perform orthogonal deprotection, as illustrated in the following workflow. This allows for selective chemical modifications at different points in the peptide sequence.

Orthogonal_Deprotection_Workflow cluster_main_chain Main Chain Elongation cluster_side_chain Side Chain Modification start Start: Peptide-Resin with This compound incorporated fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection Step 1 coupling Couple next Fmoc-AA-OH fmoc_deprotection->coupling Step 2 repeat Repeat for all residues coupling->repeat Step 3 ivdde_deprotection ivDde Deprotection (2% Hydrazine/DMF) repeat->ivdde_deprotection Orthogonal Step cleavage Final Cleavage from Resin (e.g., TFA cocktail) repeat->cleavage After final residue side_chain_reaction Site-specific modification (e.g., labeling, branching) ivdde_deprotection->side_chain_reaction side_chain_reaction->cleavage end Purified, Modified Peptide cleavage->end

Caption: Workflow for orthogonal deprotection and modification using this compound in SPPS.

References

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Dap(ivDde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Dap(ivDde)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-N-β-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-2,3-diaminopropionic acid, is a crucial building block in modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme, employing the base-labile Fmoc group for the α-amine and the hydrazine-sensitive ivDde group for the side-chain amine, allows for the selective modification of the peptide backbone. This capability is instrumental in the synthesis of complex peptides, including branched, cyclic, and labeled peptides, which are of significant interest in drug discovery and development. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and a discussion of potential side reactions and mitigation strategies.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₃₁H₃₆N₂O₆[2][3]
Molecular Weight 532.64 g/mol [2]
CAS Number 607366-20-1[2][3]
Appearance White to slight yellow to beige powder[1]
Purity (HPLC) ≥95.0%[1]
Solubility Clearly soluble in DMF (1 mmole in 2 ml)[1]

A related compound, Fmoc-Dab(ivDde)-OH (Fmoc-2,4-diaminobutyric acid derivative), shares similar characteristics.

Table 2: Physicochemical Properties of Fmoc-Dab(ivDde)-OH

PropertyValueReference(s)
Chemical Formula C₃₂H₃₈N₂O₆[1]
Molecular Weight 546.65 g/mol [1]
CAS Number 607366-21-2[1]
Appearance White to slight yellow to beige powder[1]
Purity (HPLC) ≥95.0%[1]
Solubility Clearly soluble in DMF (1 mmole in 2 ml)[1]

Applications in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based SPPS, where it serves as a versatile building block for introducing a side-chain amine that can be selectively deprotected on-resin. The ivDde protecting group is stable to the piperidine solutions used for Fmoc removal and the trifluoroacetic acid (TFA) cocktails used for final cleavage from the resin. This orthogonality is the cornerstone of its utility.

Orthogonal Deprotection Strategy

The strategic use of this compound allows for a multi-step synthesis of complex peptides. The general workflow involves the incorporation of the amino acid into the peptide chain, followed by the selective removal of either the Fmoc or the ivDde group to allow for further modifications.

Orthogonal_Deprotection A Resin-Peptide-Fmoc-Dap(ivDde)-OH B Resin-Peptide-H₂N-Dap(ivDde)-OH A->B 20% Piperidine/DMF C Resin-Peptide-Fmoc-Dap(NH₂)-OH A->C 2% Hydrazine/DMF D Peptide Elongation B->D E Side-chain Modification (e.g., cyclization, labeling) C->E Fmoc_Deprotection_Workflow start Fmoc-Peptide-Resin step1 Treat with 20% Piperidine in DMF (1-3 min) start->step1 step2 Drain step1->step2 step3 Treat with 20% Piperidine in DMF (15-20 min) step2->step3 step4 Drain step3->step4 step5 Wash with DMF (5-7x) step4->step5 end H₂N-Peptide-Resin step5->end ivDde_Deprotection_Workflow start Peptide(Dap(ivDde))-Resin step1 Treat with 2% Hydrazine in DMF (3x 3-10 min) start->step1 step2 Monitor Deprotection (UV at 290 nm) step1->step2 step3 Wash with DMF (5-7x) step2->step3 Upon Completion end Peptide(Dap(NH₂))-Resin step3->end

References

The Principle of Orthogonal Protection: An In-depth Technical Guide to Utilizing Fmoc-Dap(ivDde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced peptide synthesis and drug development, the principle of orthogonal protection stands as a fundamental strategy for the construction of complex and precisely modified biomolecules. This guide provides a comprehensive exploration of this principle, with a specific focus on the application of N-α-(9-Fluorenylmethoxycarbonyl)-N-β-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-diaminopropionic acid (Fmoc-Dap(ivDde)-OH). Through a detailed examination of protecting group stability, experimental protocols, and logical workflows, this document serves as a technical resource for professionals engaged in cutting-edge peptide research.

The Core Concept: Orthogonality in Chemical Synthesis

At its essence, orthogonal protection in peptide synthesis refers to the use of multiple, distinct classes of protecting groups within a single synthetic sequence.[1] The key characteristic of an orthogonal system is that each class of protecting group can be selectively removed under a specific set of chemical conditions without affecting the others.[2][3] This allows for a high degree of control over the synthetic process, enabling the stepwise elongation of peptide chains and the site-specific introduction of modifications such as branching, cyclization, and the attachment of various moieties.[1]

In the context of Solid-Phase Peptide Synthesis (SPPS), a typical orthogonal strategy involves three main categories of protecting groups:

  • Temporary Nα-amino protecting groups: These are removed at each cycle of amino acid addition to allow for peptide chain elongation. The most common example in modern SPPS is the base-labile Fmoc group.[2]

  • Permanent side-chain protecting groups: These protect reactive amino acid side chains throughout the synthesis and are typically removed in the final step of cleaving the peptide from the solid support. These are often acid-labile, such as the tert-butyl (tBu) group.[1]

  • Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications and can be removed under conditions that do not affect the temporary or permanent protecting groups. The ivDde group is a prime example of such a group.[1]

The strategic interplay between these protecting groups is what allows for the synthesis of complex peptide architectures that are crucial for advancements in drug discovery and biotechnology.

This compound: A Versatile Tool for Orthogonal Synthesis

This compound is a derivative of diaminopropionic acid that is strategically protected to enable the creation of branched peptides and other complex structures. The α-amino group is protected with the base-labile Fmoc group, while the β-amino group is protected with the hydrazine-labile ivDde group. This dual protection scheme makes it an invaluable building block in orthogonal peptide synthesis.

The Fmoc group is stable to acidic conditions but is readily cleaved by secondary amines, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] Conversely, the ivDde group is stable to the basic conditions used for Fmoc removal and the acidic conditions used for the final cleavage of the peptide from the resin (e.g., trifluoroacetic acid - TFA).[4] It is, however, selectively cleaved by treatment with a dilute solution of hydrazine in DMF.[4]

This orthogonality allows for a synthetic strategy where the peptide backbone can be elongated using standard Fmoc chemistry. Subsequently, the ivDde group on the Dap side chain can be selectively removed to expose the β-amino group for further modification, such as the synthesis of a second peptide chain, creating a branched peptide.

Quantitative Data on Protecting Group Stability

The successful implementation of an orthogonal protection strategy hinges on a thorough understanding of the stability and lability of the various protecting groups under different chemical conditions. The following table summarizes the stability of key protecting groups discussed in this guide.

Protecting GroupStructureLability ConditionStability Condition
Fmoc 9-Fluorenylmethyloxycarbonyl20% Piperidine in DMFAcidic conditions (e.g., TFA), Hydrazine
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2-10% Hydrazine in DMFBasic conditions (e.g., 20% Piperidine in DMF), Acidic conditions (e.g., TFA)
Boc tert-ButoxycarbonylStrong acid (e.g., TFA)Basic conditions (e.g., 20% Piperidine in DMF), Hydrazine
tBu tert-ButylStrong acid (e.g., TFA)Basic conditions (e.g., 20% Piperidine in DMF), Hydrazine
Trt TritylMild acid (e.g., 1-5% TFA in DCM)Basic conditions (e.g., 20% Piperidine in DMF), Hydrazine
Pbf 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylStrong acid (e.g., TFA)Basic conditions (e.g., 20% Piperidine in DMF), Hydrazine

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in the synthesis of a branched peptide on a solid support.

Protocol 1: Solid-Phase Synthesis of the Main Peptide Chain
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 2.85 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the main peptide chain, including the incorporation of this compound at the desired branching point.

Protocol 2: Selective Deprotection of the ivDde Group
  • Resin Preparation: After the synthesis of the main chain is complete, ensure the N-terminal Fmoc group of the final amino acid is still attached. Wash the peptidyl-resin thoroughly with DMF.

  • ivDde Removal:

    • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

    • Treat the peptidyl-resin with the 2% hydrazine solution for 3-5 minutes at room temperature.

    • Drain the solution.

    • Repeat the hydrazine treatment two more times.

    • Wash the resin thoroughly with DMF (5 times) to remove any residual hydrazine.

  • Monitoring (Optional): The deprotection can be monitored spectrophotometrically by measuring the UV absorbance of the filtrate at approximately 290 nm, which corresponds to the formation of a chromophoric indazole byproduct.[5][6]

Protocol 3: Synthesis of the Branched Peptide Chain
  • Coupling to the Dap Side Chain: Following the selective deprotection of the ivDde group, the exposed β-amino group of the Dap residue is now available for the synthesis of the branch chain.

  • Chain Elongation: Repeat the Fmoc-SPPS cycles as described in Protocol 1 (steps 2 and 3) to assemble the desired branched peptide sequence.

Protocol 4: Final Cleavage and Deprotection
  • N-terminal Fmoc Removal: Remove the final N-terminal Fmoc group using the procedure described in Protocol 1, step 2.

  • Resin Washing and Drying: Wash the fully assembled branched peptidyl-resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water).

    • Treat the dried peptidyl-resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide from the filtrate by adding it to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the purified peptide.

Visualizing Orthogonal Protection and Synthetic Workflows

Diagrams are instrumental in visualizing the logical flow and chemical transformations involved in orthogonal synthesis.

Orthogonal_Protection_Principle Start Peptide-Resin (Side-chains protected with tBu, Pbf, etc.) Fmoc_Protected Fmoc-AA-Peptide-Resin Start->Fmoc_Protected Couple Fmoc-AA Deprotected_N_alpha H2N-AA-Peptide-Resin Fmoc_Protected->Deprotected_N_alpha 20% Piperidine/DMF Deprotected_N_alpha->Fmoc_Protected Couple next Fmoc-AA Branch_Point ...-Dap(ivDde)-... Deprotected_Side_Chain ...-Dap(NH2)-... Branch_Point->Deprotected_Side_Chain 2% Hydrazine/DMF Branched_Peptide Branched Peptide-Resin Deprotected_Side_Chain->Branched_Peptide Synthesize Branch Chain (Fmoc-SPPS) Final_Peptide Cleaved and Deprotected Branched Peptide Branched_Peptide->Final_Peptide TFA Cleavage Experimental_Workflow Start Start: Swell Resin Main_Chain_Synthesis Synthesize Main Chain (Fmoc-SPPS) - Incorporate this compound Start->Main_Chain_Synthesis ivDde_Deprotection Selective ivDde Deprotection (2% Hydrazine/DMF) Main_Chain_Synthesis->ivDde_Deprotection Branch_Chain_Synthesis Synthesize Branch Chain (Fmoc-SPPS) on Dap side-chain ivDde_Deprotection->Branch_Chain_Synthesis Final_Fmoc_Removal N-terminal Fmoc Removal (20% Piperidine/DMF) Branch_Chain_Synthesis->Final_Fmoc_Removal Cleavage Cleavage from Resin and Side-chain Deprotection (TFA) Final_Fmoc_Removal->Cleavage Purification Purification and Analysis Cleavage->Purification

References

The ivDde Protecting Group in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). Among the arsenal of available protecting groups, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group has emerged as a critical tool for the synthesis of complex peptides, including branched, cyclic, and side-chain modified peptides. Its unique cleavage conditions, orthogonal to the widely used Fmoc and Boc strategies, allow for selective deprotection and subsequent modification of specific amino acid residues within a peptide sequence. This technical guide provides a comprehensive overview of the ivDde protecting group, including its mechanism of action, experimental protocols for its application and removal, and a summary of quantitative data to inform its effective use in peptide synthesis.

Core Principles of the ivDde Protecting Group

The utility of the ivDde group lies in its remarkable stability under the conditions used for both Fmoc and Boc solid-phase peptide synthesis.[1] It is resistant to the basic conditions of piperidine treatment used for Fmoc removal and the acidic conditions of trifluoroacetic acid (TFA) used for Boc deprotection and final cleavage from the resin.[1][2] This orthogonality is the key to its utility, enabling the selective unmasking of a specific functional group on the peptide chain while it is still attached to the solid support.

The ivDde group is most commonly used to protect the side-chain amino group of lysine (Lys), but it can also be used for other amino acids with primary amine side chains, such as ornithine (Orn).[3] The selective removal of the ivDde group is achieved by treatment with a dilute solution of hydrazine in a solvent such as N,N-dimethylformamide (DMF).[1][2] This deprotection reaction is highly efficient and can be monitored in real-time by UV spectrophotometry, as the cleavage by-product, a substituted indazole, has a strong absorbance at 290 nm.[4][5]

Compared to its predecessor, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group, the ivDde group offers enhanced stability. The increased steric hindrance of the isovaleryl substituent in the ivDde group makes it more robust and less susceptible to premature cleavage or migration during prolonged syntheses.[6][7] However, this increased stability can sometimes make the ivDde group more challenging to remove, requiring optimized deprotection conditions.[1]

Experimental Protocols

Coupling of an ivDde-Protected Amino Acid

The incorporation of an amino acid bearing an ivDde-protected side chain into a growing peptide chain follows standard solid-phase peptide synthesis protocols. The following is a generalized procedure for the coupling of Fmoc-Lys(ivDde)-OH.

Materials:

  • Fmoc-Lys(ivDde)-OH

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • N,N'-Diisopropylethylamine (DIPEA) or another suitable base

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 15-30 minutes in the reaction vessel.[8]

  • Pre-activation of the Amino Acid: In a separate vial, dissolve Fmoc-Lys(ivDde)-OH (typically 3-5 equivalents relative to the resin loading) and the coupling reagents (e.g., HBTU/HOBt, in slight excess to the amino acid) in DMF. Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the solution and allow it to pre-activate for a few minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated amino acid solution to the reaction vessel. Agitate the mixture at room temperature for the desired coupling time (typically 1-2 hours).

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and by-products.

  • Confirmation of Coupling: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction. A negative test (no color change) indicates that all free amines have been acylated.

Deprotection of the ivDde Group

The selective removal of the ivDde group is a critical step that allows for site-specific modification of the peptide. The standard protocol utilizes a solution of hydrazine in DMF.

Materials:

  • Resin-bound peptide with an ivDde-protected amino acid

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling and Washing: Swell the peptidyl-resin in DMF for 15-30 minutes. Wash the resin with DMF to remove any residual solvents or reagents from previous steps.[8]

  • Preparation of Deprotection Reagent: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. It is important to use a freshly prepared solution.

  • ivDde Cleavage: Drain the DMF from the resin and add the 2% hydrazine/DMF solution to the reaction vessel. Agitate the mixture at room temperature. The reaction time can vary, but a typical procedure involves multiple short treatments (e.g., 3 treatments of 3-5 minutes each).[3]

  • Monitoring the Deprotection: The progress of the deprotection can be monitored by collecting the filtrate after each hydrazine treatment and measuring its absorbance at 290 nm. The reaction is considered complete when the absorbance of the filtrate no longer increases.[4]

  • Washing: After complete deprotection, thoroughly wash the resin with DMF (3-5 times) to remove the hydrazine and the indazole by-product.[8] The resin is now ready for the subsequent modification of the newly exposed amine.

Quantitative Data on ivDde Deprotection

The efficiency of ivDde removal can be influenced by several factors, including the concentration of hydrazine, the reaction time, and the number of treatments. The following table summarizes data from an optimization study for the removal of an ivDde group from a lysine side chain.[2]

Hydrazine Concentration (%)Reaction Time per Treatment (min)Number of TreatmentsDeprotection Efficiency
233~50%
253~50%
234Nominal increase from ~50%
433Near complete removal

Note: The efficiency was estimated based on the relative peak areas of the protected and deprotected peptide in analytical HPLC chromatograms.[2] These results highlight that for challenging sequences, increasing the hydrazine concentration may be more effective than extending the reaction time or increasing the number of treatments with a 2% solution.[2] However, it is crucial to be aware of potential side reactions associated with higher hydrazine concentrations.

Potential Side Reactions and Considerations

While the ivDde group is a powerful tool, it is important to be aware of potential side reactions and considerations during its use:

  • Fmoc Group Removal: Hydrazine is not completely orthogonal to the Fmoc group and can cause its removal.[8] Therefore, if the N-terminal Fmoc group needs to be retained after ivDde deprotection, alternative strategies should be considered. Typically, the N-terminus is protected with a Boc group, which is stable to hydrazine, before ivDde removal.[8]

  • Reactions with Amino Acid Side Chains: High concentrations of hydrazine can lead to side reactions with certain amino acid residues. For example, it can cause cleavage of the peptide backbone at glycine residues and can convert arginine to ornithine.[3][8]

  • Incomplete Cleavage: The removal of the sterically hindered ivDde group can sometimes be sluggish and incomplete, especially if the protected residue is located in a sterically hindered region of the peptide or near the C-terminus.[8] In such cases, optimization of the deprotection conditions, such as increasing the hydrazine concentration or the reaction time, may be necessary, but with careful consideration of the potential side reactions.[2][8]

Visualizing the Workflow and Mechanisms

Diagrams generated using Graphviz can help to visualize the key processes involved in the use of the ivDde protecting group.

ivDde_SPPS_Workflow start Resin-Bound Peptide (Free N-terminus) coupling Couple Fmoc-Lys(ivDde)-OH (HBTU/HOBt, DIPEA, DMF) start->coupling wash1 Wash (DMF) coupling->wash1 fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1->fmoc_deprotection wash2 Wash (DMF) fmoc_deprotection->wash2 next_aa Couple Next Fmoc-AA-OH wash2->next_aa repeat Repeat Steps next_aa->repeat ivdde_deprotection ivDde Deprotection (2% Hydrazine/DMF) next_aa->ivdde_deprotection repeat->fmoc_deprotection wash3 Wash (DMF) ivdde_deprotection->wash3 modification Site-Specific Modification (e.g., Acylation, Alkylation) wash3->modification final_cleavage Final Cleavage (TFA cocktail) modification->final_cleavage end Modified Peptide final_cleavage->end

Caption: Workflow for site-specific peptide modification using the ivDde protecting group.

Caption: Proposed mechanism for the hydrazine-mediated cleavage of the ivDde protecting group.

Conclusion

The ivDde protecting group is an invaluable asset in the field of peptide synthesis, enabling the creation of complex and precisely modified peptides that would be difficult or impossible to synthesize using other methods. Its orthogonality to standard Fmoc and Boc chemistries, coupled with its enhanced stability over the Dde group, makes it a preferred choice for many applications. A thorough understanding of the experimental protocols for its application and removal, as well as an awareness of the factors that can influence deprotection efficiency and potential side reactions, is essential for its successful implementation. By leveraging the information and protocols outlined in this guide, researchers can effectively utilize the ivDde protecting group to advance their research and development efforts in the exciting field of peptide science.

References

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology, a cornerstone of modern peptide and protein chemistry. We will delve into the core principles, chemical reactions, and detailed protocols that underpin this powerful technique, offering insights for both novice and experienced researchers in the field of drug development and life sciences.

Core Principles of Fmoc SPPS

Fmoc SPPS is a cyclical process that enables the stepwise synthesis of a desired peptide sequence on a solid support, typically a polymeric resin. The defining feature of this methodology is the use of the base-labile Fmoc protecting group for the α-amino group of the incoming amino acids. This allows for orthogonal deprotection strategies, as side-chain protecting groups are typically acid-labile.

The synthesis cycle can be broken down into three key stages:

  • Deprotection: The removal of the Fmoc group from the N-terminus of the growing peptide chain.

  • Activation and Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the newly deprotected N-terminus.

  • Washing: Thorough washing of the resin to remove excess reagents and by-products before initiating the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed.

The Fmoc SPPS Workflow

The entire process, from resin preparation to final peptide purification, follows a logical progression.

Fmoc_SPPS_Workflow cluster_0 Preparation cluster_1 Peptide Chain Elongation (Cyclical) cluster_2 Final Steps Resin_Swelling Resin Swelling Fmoc_Deprotection_Initial Initial Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection_Initial Deprotection Fmoc Deprotection Fmoc_Deprotection_Initial->Deprotection Washing_1 Washing Deprotection->Washing_1 Repeat n-1 times Activation_Coupling Amino Acid Activation & Coupling Washing_1->Activation_Coupling Repeat n-1 times Washing_2 Washing Activation_Coupling->Washing_2 Repeat n-1 times Washing_2->Deprotection Repeat n-1 times Final_Deprotection Final Fmoc Deprotection Cleavage Cleavage & Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation_Purification Precipitation & Purification Cleavage->Precipitation_Purification Fmoc_Deprotection_Pathway Fmoc_Peptide Fmoc-NH-CHR-CO-Resin Fmoc-Protected Peptide Intermediate Dibenzocyclopentadienyl Anion (Intermediate) Fmoc_Peptide->Intermediate + Piperidine Piperidine {Piperidine} DBF_Adduct Dibenzofulvene-Piperidine Adduct Intermediate->DBF_Adduct + Piperidine Deprotected_Peptide H2N-CHR-CO-Resin Deprotected Peptide Intermediate->Deprotected_Peptide Amino_Acid_Coupling_Pathway Fmoc_AA Fmoc-Amino Acid (R-COOH) Activated_Ester Activated Ester Intermediate (R-CO-Oxyma) Fmoc_AA->Activated_Ester + DIC/Oxyma DIC_Oxyma DIC / Oxyma Coupled_Peptide Coupled Peptide-Resin (R-CO-NH-Peptide) Activated_Ester->Coupled_Peptide + Deprotected Peptide-Resin Deprotected_Peptide Deprotected Peptide-Resin (H2N-Peptide) Byproducts Byproducts (DIU, Oxyma) Coupled_Peptide->Byproducts releases SPPS_Cycle_Workflow Start Start of Cycle (Peptide-Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash_1 2. DMF Wash Deprotection->Wash_1 Kaiser_Test_1 3. Kaiser Test (Positive) Wash_1->Kaiser_Test_1 Coupling 4. Amino Acid Coupling (Fmoc-AA/DIC/Oxyma) Kaiser_Test_1->Coupling Free Amine Confirmed Wash_2 5. DMF Wash Coupling->Wash_2 Kaiser_Test_2 6. Kaiser Test (Negative) Wash_2->Kaiser_Test_2 End End of Cycle (Peptide+1-Resin) Kaiser_Test_2->End Coupling Complete

A Comprehensive Technical Guide to Fmoc-Dap(ivDde)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Fmoc-N-β-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-diaminopropionic acid, commonly known as Fmoc-Dap(ivDde)-OH. This specialized amino acid derivative is a critical tool in modern peptide chemistry, particularly for the synthesis of complex, branched, and modified peptides used in drug discovery and development.

Core Properties and Specifications

This compound is a derivative of diaminopropionic acid (Dap) featuring two key protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group on the β-amino group. This orthogonal protection scheme is fundamental to its utility in solid-phase peptide synthesis (SPPS).

PropertyValue
CAS Number 607366-20-1[1]
Molecular Formula C₃₁H₃₆N₂O₆[1][2]
Molecular Weight 532.64 g/mol [1][2]
Appearance White to off-white powder
Purity (HPLC) Typically ≥98%[3]
Solubility Soluble in DMF (Dimethylformamide)
Storage Conditions Keep dry in freezer

The Power of Orthogonal Protection in Peptide Synthesis

The primary advantage of this compound lies in its orthogonal protecting groups. In the context of peptide synthesis, orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others by using specific chemical conditions. This allows for the precise and controlled modification of the peptide chain.

The Fmoc group is readily cleaved by a mild base, typically a solution of piperidine in DMF, which is the standard procedure for N-terminal deprotection in Fmoc-based SPPS. Conversely, the ivDde group is stable under these basic conditions but can be selectively removed using a solution of hydrazine. This orthogonality is the cornerstone for the synthesis of unsymmetrically branched peptides, where a second peptide chain can be grown from the β-amino group of the Dap residue after selective ivDde deprotection.

The ivDde group is a more hindered version of the Dde protecting group, offering enhanced stability and reduced risk of migration during synthesis.

Orthogonal_Protection cluster_Fmoc_cleavage Fmoc Deprotection cluster_ivDde_cleavage ivDde Deprotection Peptide_Resin Peptide-Resin-Dap(ivDde)-Fmoc Piperidine Piperidine/DMF Hydrazine Hydrazine/DMF Peptide_Resin_NH2 Peptide-Resin-Dap(ivDde)-NH2 Piperidine->Peptide_Resin_NH2 Fmoc removal Peptide_Resin_Dap_NH2 Peptide-Resin-Dap(NH2)-Fmoc Hydrazine->Peptide_Resin_Dap_NH2 ivDde removal Branched_Peptide_Workflow Start Start with Resin Elongate_Main 1. Elongate Main Peptide Chain (Fmoc-SPPS) Start->Elongate_Main Incorporate_Dap 2. Incorporate This compound Elongate_Main->Incorporate_Dap Continue_Elongation 3. Continue Main Chain Elongation Incorporate_Dap->Continue_Elongation Cleave_ivDde 4. Selective ivDde Deprotection (Hydrazine) Continue_Elongation->Cleave_ivDde Elongate_Branch 5. Elongate Branch Peptide Chain Cleave_ivDde->Elongate_Branch Final_Cleavage 6. Final Cleavage from Resin & Global Deprotection Elongate_Branch->Final_Cleavage Purify 7. Purify Branched Peptide Final_Cleavage->Purify

References

In-Depth Technical Guide: Fmoc-Dap(ivDde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and applications of N-α-Fmoc-N-β-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-2,3-diaminopropionic acid, commonly known as Fmoc-Dap(ivDde)-OH. This orthogonally protected amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS) for the creation of complex peptides, including branched and cyclic structures, and for site-specific modifications.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValue
Molecular Weight 532.64 g/mol [1]
Molecular Formula C31H36N2O6[1]
CAS Number 607366-20-1[1]
Synonyms Fmoc-Nβ-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-2,3-diaminopropionic acid, N-alpha-Fmoc-N-beta-ivDde-L-2,3-diaminopropionic acid, Fmoc-Dpr(ivDde)-OH[1][2]

Core Applications in Peptide Synthesis

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis. The key feature of this reagent is the presence of two orthogonal protecting groups: the base-labile Fmoc group on the α-amine and the hydrazine-sensitive ivDde group on the β-amine. This orthogonality allows for the selective deprotection and subsequent modification of the side chain amine, enabling the synthesis of peptides with unique architectures and functionalities.

The ivDde protecting group is a more hindered version of the Dde group, offering greater stability to the piperidine solutions used for Fmoc removal, thus preventing premature deprotection during long syntheses.[3]

Experimental Protocols

The following sections detail the standard experimental procedures for the incorporation of this compound into a peptide sequence during SPPS.

Protocol 1: N-terminal Fmoc Group Deprotection

This protocol outlines the removal of the Fmoc protecting group from the N-terminus of the peptide-resin, a crucial step before coupling the next amino acid.

Materials:

  • Peptide-resin with an N-terminal Fmoc group

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

  • Reaction vessel suitable for SPPS

Procedure:

  • Swell the peptide-resin in DMF for approximately 30-60 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[4]

  • Agitate the mixture at room temperature for 1-3 minutes.[5]

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine/DMF solution.

  • Agitate the mixture for an additional 5-10 minutes at room temperature.[4]

  • Drain the solution and wash the resin thoroughly with DMF (typically 5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[5]

  • The resin is now ready for the subsequent coupling step. The completion of the deprotection can be monitored using a qualitative ninhydrin (Kaiser) test, which should yield a positive result (blue beads) indicating the presence of a free primary amine.[5]

Protocol 2: Selective Side-Chain ivDde Group Deprotection

This protocol describes the selective removal of the ivDde protecting group from the side chain of the Dap residue, allowing for subsequent modification at this position.

Materials:

  • Peptide-resin containing a Dap(ivDde) residue

  • Deprotection solution: 2% hydrazine monohydrate in DMF. It is crucial not to exceed a 2% concentration to avoid potential side reactions.[3]

  • DMF for washing

  • Reaction vessel

Procedure:

  • Ensure the N-terminus of the peptide is appropriately protected (e.g., with a Boc group if further chain elongation is not desired, as hydrazine can also remove the Fmoc group).[3][6]

  • Wash the peptide-resin with DMF.

  • Add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).[3][6]

  • Allow the reaction to proceed at room temperature with gentle agitation for 3 minutes.[3][6]

  • Drain the solution.

  • Repeat the hydrazine treatment two more times for 3 minutes each to ensure complete deprotection.[3][6]

  • Wash the resin thoroughly with DMF (at least 3 times) to remove residual hydrazine.[3]

  • The resin now has a free side-chain amine ready for modification.

For challenging ivDde removals, the concentration of hydrazine can be cautiously increased, or the reaction time extended, but this should be optimized for the specific peptide sequence.[6][7]

Protocol 3: Coupling of this compound

This protocol details the coupling of this compound to a deprotected N-terminal amine on the peptide-resin.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, or HATU and DIPEA.

  • DMF

  • Reaction vessel

Procedure (using DIC/OxymaPure):

  • In a separate vessel, dissolve this compound (typically 1.5-3 equivalents relative to the resin loading) and Oxyma Pure (equivalent to the amino acid) in DMF.

  • Add DIC (equivalent to the amino acid) to the solution and allow for a brief pre-activation period (1-2 minutes).

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction for completion using a negative ninhydrin (Kaiser) test (beads remain colorless or yellow).

  • If the coupling is incomplete, the coupling step can be repeated.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the incorporation of this compound into a peptide chain and the subsequent orthogonal deprotection of the side chain.

SPPS_Workflow_Fmoc_Dap_ivDde Start Peptide-Resin (Free N-terminal Amine) Coupling Couple This compound Start->Coupling Intermediate1 Peptide-Resin-Dap(ivDde)-Fmoc Coupling->Intermediate1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Intermediate1->Fmoc_Deprotection Intermediate2 Peptide-Resin-Dap(ivDde) (Free α-Amine) Fmoc_Deprotection->Intermediate2 Chain_Elongation Continue Peptide Chain Elongation Intermediate2->Chain_Elongation ivDde_Deprotection ivDde Deprotection (2% Hydrazine/DMF) Intermediate2->ivDde_Deprotection Final_Product Peptide-Resin-Dap (Free β-Amine for Modification) ivDde_Deprotection->Final_Product

Caption: Workflow for incorporating this compound in SPPS.

References

Solubility of Fmoc-Dap(ivDde)-OH in DMF: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of N-α-Fmoc-N-γ-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-diaminobutanoic acid (Fmoc-Dap(ivDde)-OH) in N,N-Dimethylformamide (DMF), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). Understanding the solubility of this orthogonally protected amino acid derivative is paramount for efficient peptide coupling and the synthesis of high-purity peptides.

Quantitative Solubility Data

The solubility of Fmoc-protected amino acids in DMF is a key factor for successful peptide synthesis, as poor solubility can lead to incomplete coupling reactions and the formation of deletion sequences. While extensive quantitative data for this compound is not widely published, available information indicates good solubility in DMF.

CompoundSolventReported SolubilityMolar Concentration (approx.)Source
This compound DMF "clearly soluble" at 1 mmole in 2 ml ~0.5 M
Fmoc-Lys(ivDde)-OHDMF100 mg in 0.5 ml~0.35 M[1]

Note: The molecular weight of this compound is 546.65 g/mol . The molar concentration for Fmoc-Lys(ivDde)-OH (MW: 574.72 g/mol ) is provided for comparative context.

The data indicates that this compound is readily soluble in DMF at concentrations typically employed in SPPS protocols.

Experimental Protocols

Accurate determination of solubility and successful incorporation of this compound in peptide synthesis rely on robust experimental protocols.

Protocol 1: Determination of Qualitative Solubility

This protocol provides a straightforward method to quickly assess the solubility of this compound in DMF at a desired concentration.

Materials:

  • This compound

  • High-purity, amine-free DMF

  • Vortex mixer

  • Clean, dry vial

Procedure:

  • Weigh the desired amount of this compound and place it into the vial.

  • Add the calculated volume of DMF to achieve the target concentration.

  • Vortex the mixture vigorously for 1-2 minutes.[2]

  • Visually inspect the solution for any undissolved solid. A clear solution indicates that the compound is soluble at that concentration.

  • If undissolved solid remains, the compound is not fully soluble at the tested concentration under these conditions.

Protocol 2: Standard Operating Procedure for Fmoc-Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Solid-phase resin (e.g., Rink Amide resin)

  • DMF (peptide synthesis grade)

  • Deprotection solution: 20% piperidine in DMF[3][4]

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Activator base (e.g., DIEA)

  • Washing solvents (e.g., DMF, DCM, IPA)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in the reaction vessel for at least 30 minutes.[3]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[3][4]

    • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[3]

  • Amino Acid Coupling:

    • Dissolve this compound and the coupling reagents in DMF.

    • Add the activator base (e.g., DIEA) to the amino acid solution and pre-activate for a few minutes.

    • Add the activated amino acid solution to the resin and agitate to facilitate coupling.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test).[3]

  • Washing: After complete coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.[3]

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Side-Chain ivDde Deprotection (if required on-resin): The ivDde group is stable to piperidine but can be removed with a solution of hydrazine in DMF, allowing for on-resin side-chain modification.

  • Cleavage and Global Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid) to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[5]

    • Precipitate the cleaved peptide in cold diethyl ether.[3]

  • Purification and Analysis: Purify the crude peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.[3]

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in peptide synthesis.

SPPS_Workflow cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (this compound, Coupling Reagents, DIEA in DMF) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Resin Next Cycle Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Final Cycle Cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow of a standard Fmoc-SPPS cycle for incorporating this compound.

Orthogonal_Deprotection cluster_N_alpha N-alpha Deprotection cluster_Side_Chain Side-Chain Deprotection cluster_Global Global Deprotection Peptide Fully Protected Peptide on Resin [Nα-Fmoc]...[Dap(ivDde)]...[Resin] Fmoc_Removal Piperidine in DMF Peptide->Fmoc_Removal ivDde_Removal Hydrazine in DMF Peptide->ivDde_Removal TFA_Cleavage TFA Cocktail Peptide->TFA_Cleavage Fmoc_Removed [Nα-H]...[Dap(ivDde)]...[Resin] Fmoc_Removal->Fmoc_Removed Base Labile ivDde_Removed [Nα-Fmoc]...[Dap(H)]...[Resin] ivDde_Removal->ivDde_Removed Hydrazine Labile Cleaved_Peptide Free Peptide in Solution TFA_Cleavage->Cleaved_Peptide Acid Labile

Caption: Orthogonal deprotection strategy for this compound in SPPS.

References

stability of Fmoc-Dap(ivDde)-OH under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of the orthogonally protected amino acid derivative, Fmoc-Dap(ivDde)-OH, under various acidic and basic conditions commonly employed in solid-phase peptide synthesis (SPPS). A thorough understanding of the stability of the 9-fluorenylmethoxycarbonyl (Fmoc) and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting groups is critical for the strategic design and successful synthesis of complex peptides, including branched and cyclic structures.

Core Principles of Orthogonal Protection

The utility of this compound in peptide synthesis stems from the orthogonal nature of its two protecting groups. The Fmoc group, protecting the α-amino group, is labile to basic conditions, while the ivDde group, protecting the side-chain amino group, is stable to bases but labile to hydrazine. Both groups are stable under the acidic conditions typically used for peptide cleavage from the resin. This orthogonality allows for the selective deprotection of either amino group, enabling site-specific modifications of the peptide chain.

Stability of the Fmoc Protecting Group

The Fmoc group is renowned for its stability in acidic conditions and its rapid cleavage under mild basic conditions.

Acidic Stability

The Fmoc group is exceptionally stable to the acidic conditions used for the final cleavage of peptides from most solid supports. Treatment with strong acids like trifluoroacetic acid (TFA) does not significantly affect the Fmoc group, ensuring the integrity of the N-terminal protection during this final step.[1]

Basic Lability

The lability of the Fmoc group to basic reagents, most commonly piperidine, is the cornerstone of the Fmoc/tBu SPPS strategy. The deprotection occurs via a β-elimination mechanism.

Mechanism of Fmoc Deprotection

Fmoc_Peptide Fmoc-NH-Peptide Deprotonation Proton Abstraction by Piperidine Fmoc_Peptide->Deprotonation Carbanion Carbanion Intermediate Deprotonation->Carbanion Elimination β-Elimination Carbanion->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Free_Amine H2N-Peptide Elimination->Free_Amine Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine

Mechanism of base-mediated Fmoc deprotection.

ReagentConcentration (% v/v in DMF)Time (min)Fmoc Cleavage (%)
Piperidine115.2
Piperidine1333.4
Piperidine1549.6
Piperidine2112.9
Piperidine2363.3
Piperidine2587.9
Piperidine53>99
Piperidine203>99

Data adapted from studies on Fmoc-Val-OH.

Stability of the ivDde Protecting Group

The ivDde group offers robust protection of the side-chain amine, exhibiting stability to both the basic conditions used for Fmoc removal and the acidic conditions for peptide cleavage. Its removal is achieved under specific conditions using hydrazine.

Acidic and Basic Stability

The ivDde group is highly stable to repeated treatments with 20% piperidine in DMF, a condition necessary for the stepwise elongation of the peptide chain in Fmoc-SPPS. It is also resistant to strong acids like TFA, allowing for the final cleavage of the peptide from the resin without premature deprotection of the side chain. The increased steric hindrance of the ivDde group compared to its predecessor, the Dde group, provides enhanced stability and reduces the risk of migration to unprotected amines during synthesis.[2]

Hydrazine Lability

The selective removal of the ivDde group is typically achieved by treatment with a dilute solution of hydrazine in DMF.

Experimental Protocol: ivDde Group Removal

  • Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in high-purity DMF.

  • Resin Treatment: Swell the peptide-resin in DMF. Drain the solvent and add the 2% hydrazine solution.

  • Reaction: Gently agitate the resin suspension at room temperature. The reaction time can vary, but a typical procedure involves multiple short treatments (e.g., 3 x 3 minutes).[3]

  • Washing: After the final treatment, thoroughly wash the resin with DMF to remove residual hydrazine and the cleaved protecting group byproducts.

It is important to note that under certain circumstances, such as with aggregated peptide sequences or when the ivDde group is in a sterically hindered position, its removal can be sluggish. In such cases, increasing the hydrazine concentration to 4% or performing additional repetitions of the treatment may be necessary to achieve complete deprotection.[4]

Workflow for Selective Deprotection and Modification

Start Fmoc-Dap(ivDde)-Peptide-Resin Fmoc_Deprotection Treat with 20% Piperidine/DMF Start->Fmoc_Deprotection ivDde_Deprotection Treat with 2% Hydrazine/DMF Start->ivDde_Deprotection Free_Alpha_Amine H2N-Dap(ivDde)-Peptide-Resin Fmoc_Deprotection->Free_Alpha_Amine Chain_Elongation Couple next Fmoc-AA-OH Free_Alpha_Amine->Chain_Elongation Elongated_Peptide Fmoc-AA-Dap(ivDde)-Peptide-Resin Chain_Elongation->Elongated_Peptide Free_Side_Chain Fmoc-Dap(NH2)-Peptide-Resin ivDde_Deprotection->Free_Side_Chain Side_Chain_Mod Side-Chain Modification (e.g., acylation, labeling) Free_Side_Chain->Side_Chain_Mod Modified_Peptide Fmoc-Dap(Modified)-Peptide-Resin Side_Chain_Mod->Modified_Peptide

Orthogonal deprotection and modification workflow.

Summary of Stability Data

The following table summarizes the stability of the Fmoc and ivDde protecting groups under the specified conditions.

Protecting GroupReagentConditionsStability
Fmoc Trifluoroacetic Acid (TFA)95% in H₂OStable
Piperidine20% in DMFLabile (cleaved within minutes)
ivDde Trifluoroacetic Acid (TFA)95% in H₂OStable
Piperidine20% in DMFStable
Hydrazine2% in DMFLabile

Conclusion

The orthogonal protecting groups of this compound provide a robust and versatile tool for advanced peptide synthesis. The high stability of the Fmoc group to acidic conditions and the ivDde group to both acidic and standard basic conditions of SPPS allows for their selective removal and subsequent modification of the peptide chain at specific sites. A comprehensive understanding of the lability and stability of these protecting groups, as outlined in this guide, is essential for the rational design of synthetic strategies and the successful production of complex, highly pure peptides for research and therapeutic development.

References

A Deep Dive into Orthogonally Protected Amino Acids: A Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of peptide and protein synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence and structure. This technical guide provides an in-depth exploration of orthogonally protected amino acids, a cornerstone of modern solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and drug development professionals, this document outlines the core principles of orthogonal protection, compares the dominant protection strategies, and provides detailed experimental protocols for their application in synthesizing linear and complex modified peptides.

The Core Principle of Orthogonality

At its heart, orthogonal protection refers to the use of multiple classes of protecting groups within a single molecule, where each class can be selectively removed under distinct chemical conditions without affecting the others.[1] In the context of peptide synthesis, this allows for the precise and stepwise assembly of amino acids into a polypeptide chain. A typical orthogonal protection strategy in SPPS involves three main classes of protecting groups:

  • Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[1]

  • Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[1]

  • Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications, such as cyclization or branching, and can be removed without affecting the temporary or permanent protecting groups.[1]

This multi-layered approach provides the chemical precision required for the synthesis of complex peptides with high fidelity.

Major Orthogonal Protection Strategies: Fmoc/tBu vs. Boc/Bzl

Two primary strategies have dominated the field of solid-phase peptide synthesis: the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) and the tert-butyloxycarbonyl/benzyl (Boc/Bzl) approaches. The fundamental difference lies in the lability of the temporary Nα-protecting group.

The Fmoc/tBu Strategy: This is a fully orthogonal system.[2] The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[] The side-chain protecting groups are acid-labile, based on the tert-butyl (tBu) group, and are removed at the end of the synthesis using a strong acid, commonly trifluoroacetic acid (TFA).[4]

The Boc/Bzl Strategy: This is considered a semi-orthogonal or "quasi-orthogonal" strategy.[2][5] Both the Nα-Boc group and the benzyl-based side-chain protecting groups are acid-labile.[2] However, their removal requires different strengths of acid. The Boc group is removed with a moderately strong acid like TFA, while the more robust benzyl-based groups require a much stronger and hazardous acid, such as hydrofluoric acid (HF), for cleavage.[4]

The choice between these strategies depends on several factors, including the peptide sequence, the presence of sensitive residues, and the desired final modifications.[2] The milder conditions of the Fmoc strategy have led to its widespread adoption, particularly in automated peptide synthesizers.[6]

Quantitative Data on Protection and Deprotection

The efficiency of each step in peptide synthesis is critical for the final yield and purity of the product. The following tables summarize key quantitative data for the two major orthogonal protection strategies.

Table 1: Comparison of Nα-Protecting Group Deprotection Conditions

Protecting GroupReagentConcentrationTypical Time
Fmoc Piperidine in DMF20-50% (v/v)[]5-20 minutes[1]
Boc Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)25-50% (v/v)[2]15-30 minutes[2]

Table 2: Common Side-Chain Protecting Groups and Their Cleavage Conditions

Amino AcidSide-Chain Protecting GroupLabilityCleavage Reagent
Asp, GluOtBu (tert-butyl ester)Acid-labileTFA[4]
Lys, OrnBoc (tert-butyloxycarbonyl)Acid-labileTFA[7]
Ser, Thr, TyrtBu (tert-butyl ether)Acid-labileTFA[4]
ArgPbf (pentamethyldihydrobenzofuran-5-sulfonyl)Acid-labileTFA[7]
CysTrt (trityl)Acid-labileTFA with scavengers[8]
HisTrt (trityl)Acid-labileTFA with scavengers[7]
LysAlloc (allyloxycarbonyl)Palladium-catalyzed cleavagePd(PPh₃)₄/PhSiH₃[9]
Asp, GluOAll (allyl ester)Palladium-catalyzed cleavagePd(PPh₃)₄[10]
CysAcm (acetamidomethyl)Thiolysis/OxidationI₂, Hg(OAc)₂[11]

Experimental Protocols

Detailed and reproducible protocols are essential for successful peptide synthesis. The following sections provide step-by-step methodologies for key procedures in Fmoc-based SPPS.

Standard Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition to a resin-bound peptide.

1. Resin Swelling:

  • Place the resin in a suitable reaction vessel.

  • Add DMF and allow the resin to swell for at least 1 hour.[7]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine in DMF to the resin.[7]

  • Agitate the mixture for 7-10 minutes at room temperature.[7]

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 7-10 minutes.

  • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[7]

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) or HATU (4.5 equivalents) in DMF.[7][12]

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-8 equivalents), to the amino acid solution to activate it.[12][13]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The reaction can be monitored for completion using a ninhydrin (Kaiser) test.[14]

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.[12] The resin is now ready for the next deprotection and coupling cycle.

Cleavage of the Peptide from the Resin and Side-Chain Deprotection

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups.

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for tBu-based protecting groups is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[8] TIS acts as a scavenger to trap reactive carbocations generated during deprotection.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[11]

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Orthogonal Protection Strategies

The following diagrams, generated using the DOT language, illustrate the logical workflows and relationships in orthogonal peptide synthesis.

Orthogonal_Protection_Principle Peptide Growing Peptide Chain (on solid support) N_alpha Nα-Amino Group (Protected) Peptide->N_alpha Side_Chain Side Chain (Protected) Peptide->Side_Chain Aux_Side_Chain Auxiliary Protected Side Chain Peptide->Aux_Side_Chain Final_Cleavage Final Cleavage & Side Chain Deprotection Peptide->Final_Cleavage Deprotection_N Selective Nα Deprotection N_alpha->Deprotection_N Deprotection_Aux Selective Auxiliary Deprotection Aux_Side_Chain->Deprotection_Aux Coupling Amino Acid Coupling Deprotection_N->Coupling Modification Side Chain Modification Deprotection_Aux->Modification Final_Peptide Final Modified Peptide Final_Cleavage->Final_Peptide Coupling->Peptide Chain Elongation Modification->Peptide

Caption: The principle of orthogonal protection in peptide synthesis.

SPPS_Workflow Start Start: Resin with Fmoc-AA-OH Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage (TFA Cocktail) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Pure Peptide Purification->Final_Product

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Application in Complex Peptide Synthesis: Cyclic and Phosphorylated Peptides

The power of orthogonal protection is truly realized in the synthesis of complex, modified peptides.

Synthesis of Cyclic Peptides

Head-to-tail cyclization of peptides on the solid support is a powerful strategy to enhance their conformational rigidity and biological activity. This process relies on an orthogonal protection strategy to selectively deprotect the N- and C-termini (or reactive side chains) for intramolecular amide bond formation.

A common approach involves using an Alloc (allyloxycarbonyl) protecting group on the side chain of a lysine or ornithine residue and an OAll (allyl ester) to protect the C-terminal carboxyl group.[10] Both of these groups can be selectively removed using a palladium catalyst, leaving the other acid-labile side-chain protecting groups and the N-terminal Fmoc group intact.[9]

Cyclic_Peptide_Synthesis Linear Assemble Linear Peptide on Resin N_Fmoc N-terminus: Fmoc Linear->N_Fmoc Side_tBu Side Chains: tBu-based Linear->Side_tBu Side_Alloc Side Chain for Cyclization: Alloc-protected Lys/Orn Linear->Side_Alloc C_OAll C-terminus linked to resin via Allyl ester Linear->C_OAll Deprotect_Allyl Selective Allyl Deprotection (Pd(PPh₃)₄) Linear->Deprotect_Allyl Cyclization On-Resin Cyclization (Coupling Reagents) Deprotect_Allyl->Cyclization Cleavage Final Cleavage and Side Chain Deprotection (TFA) Cyclization->Cleavage Cyclic_Peptide Purified Cyclic Peptide Cleavage->Cyclic_Peptide

Caption: Workflow for the synthesis of a head-to-tail cyclic peptide.

Synthesis of Phosphorylated Peptides

The synthesis of phosphopeptides requires the protection of the phosphate group on serine, threonine, or tyrosine residues. The protecting group for the phosphate must be stable to the conditions of both Fmoc deprotection (piperidine) and final cleavage (TFA). A common strategy involves using benzyl (Bzl) protection for the phosphate group, which can be removed by hydrogenolysis after the peptide has been cleaved from the resin and other side-chain protecting groups have been removed.

Phosphopeptide_Synthesis SPPS Fmoc-SPPS with Fmoc-Ser/Thr(PO(OBzl)OH)-OH Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA) SPPS->Cleavage Protected_Phospho Protected Phosphopeptide (in solution) Cleavage->Protected_Phospho Hydrogenolysis Phosphate Deprotection (Hydrogenolysis, H₂/Pd-C) Protected_Phospho->Hydrogenolysis Purification Purification (RP-HPLC) Hydrogenolysis->Purification Final_Phospho Pure Phosphopeptide Purification->Final_Phospho

Caption: Strategy for the synthesis of phosphopeptides.

Conclusion

The principle of orthogonal protection is a fundamental and indispensable tool in modern peptide chemistry. It provides the necessary control and flexibility to construct not only simple linear peptides but also complex architectures with a diverse array of modifications. A thorough understanding of the different protecting group strategies, their quantitative performance, and the associated experimental protocols is essential for any researcher, scientist, or drug development professional working in this dynamic field. The continued development of novel orthogonal protecting groups and ligation strategies will undoubtedly pave the way for the synthesis of even more complex and therapeutically relevant peptides and proteins in the future.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Dap(ivDde)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-L-2,3-diaminopropionic acid (ivDde), or Fmoc-Dap(ivDde)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS) for the creation of complex peptides, including branched, cyclic, and site-specifically modified peptides. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group on the side-chain amine of diaminopropionic acid offers orthogonal protection. This allows for its selective removal on the solid support without affecting the N-terminal Fmoc group or other acid-labile side-chain protecting groups, enabling targeted modifications.[1]

The ivDde group is an advancement over the Dde group, offering greater stability and reduced risk of migration during prolonged synthesis.[1] Its removal is typically achieved by treatment with a dilute solution of hydrazine in a suitable solvent like N,N-dimethylformamide (DMF).[1][2] This application note provides detailed protocols for the use of this compound in SPPS, focusing on the selective deprotection of the ivDde group and subsequent on-resin modifications.

Key Applications

  • Branched Peptides: Synthesis of peptides with dendritic structures by elongating a second peptide chain from the deprotected Dap side-chain.[3]

  • Cyclic Peptides: Formation of lactam bridges by coupling the deprotected Dap side-chain amine to a C-terminal carboxylic acid or another side-chain carboxyl group.

  • Site-Specific Labeling: Attachment of reporter molecules such as fluorophores, biotin, or polyethylene glycol (PEG) to a specific position within the peptide sequence.[4]

  • Peptide Conjugation: On-resin conjugation of peptides to other molecules like carbohydrates, lipids, or other peptides.

Experimental Protocols

General SPPS using this compound

Standard Fmoc-based SPPS protocols are used for the incorporation of this compound into the peptide sequence. This involves cycles of N-terminal Fmoc deprotection with piperidine and coupling of the next Fmoc-protected amino acid.

Workflow for SPPS Incorporation:

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Couple this compound (HBTU/HOBt or similar) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Continue_SPPS Continue SPPS Cycles for desired sequence Wash2->Continue_SPPS Site_Specific_Modification Start Peptide-Resin with This compound Boc_Protection Optional: N-terminal Boc Protection Start->Boc_Protection ivDde_Deprotection Selective ivDde Deprotection (2-4% Hydrazine in DMF) Start->ivDde_Deprotection If N-terminal Fmoc removal is acceptable Boc_Protection->ivDde_Deprotection Wash1 DMF Wash ivDde_Deprotection->Wash1 On_Resin_Modification On-Resin Modification (e.g., Acylation, Labeling) Wash1->On_Resin_Modification Wash2 DMF Wash On_Resin_Modification->Wash2 Final_Cleavage Final Cleavage from Resin & Global Deprotection (TFA) Wash2->Final_Cleavage Purification Purification (e.g., HPLC) Final_Cleavage->Purification Modified_Peptide Purified Site-Specifically Modified Peptide Purification->Modified_Peptide

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Dap(ivDde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of side-chain lactam-bridged cyclic peptides utilizing the orthogonally protected amino acid, Fmoc-Dap(ivDde)-OH. This methodology is central to modern peptide chemistry for creating conformationally constrained peptides with enhanced biological activity and stability, which are of significant interest in drug discovery and development.

The protocol outlines an on-resin cyclization strategy, which offers numerous advantages over solution-phase cyclization, including reduced intermolecular side reactions and simplified purification procedures. The key to this strategy is the use of an orthogonal protecting group pair: the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group for the side-chain amine of diaminopropionic acid (Dap) and an allyl (All) group for the side-chain carboxyl group of an acidic amino acid, such as aspartic acid (Asp).

Principle of the Orthogonal Strategy

The synthesis of a lactam-bridged cyclic peptide between the side chains of Dap and Asp is accomplished through a multi-step solid-phase peptide synthesis (SPPS) workflow. This strategy relies on the sequential and selective removal of orthogonal protecting groups to unmask the reactive side chains for intramolecular cyclization.

  • Linear Peptide Synthesis: The linear peptide is assembled on a solid support using standard Fmoc/tBu chemistry. During this process, this compound and Fmoc-Asp(OAll)-OH are incorporated at the desired positions.

  • Selective Side-Chain Deprotection: Following the assembly of the linear peptide, the ivDde and Allyl protecting groups are removed selectively and sequentially, leaving the peptide attached to the resin and other side-chain protecting groups intact.

  • On-Resin Cyclization: An intramolecular amide bond (lactam bridge) is formed between the deprotected side chains of Dap and Asp using a suitable coupling reagent.

  • Cleavage and Global Deprotection: The cyclic peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed simultaneously.

  • Purification and Characterization: The crude cyclic peptide is purified to a high degree of homogeneity and characterized to confirm its identity and purity.

Data Presentation

The following tables provide representative data for the synthesis of a generic lactam-bridged cyclic peptide using the described orthogonal strategy. Actual yields and purity are sequence-dependent and may require optimization.

Table 1: Orthogonal Protecting Group Strategy

Functional GroupProtecting GroupDeprotection ReagentOrthogonality
α-Amino (Backbone)Fmoc20% Piperidine in DMFOrthogonal to ivDde, Allyl, and tBu
β-Amino (Dap Side-Chain)ivDde2-4% Hydrazine in DMFOrthogonal to Fmoc, Allyl, and tBu
γ-Carboxyl (Asp Side-Chain)Allyl (All)Pd(PPh₃)₄ / Phenylsilane in DCMOrthogonal to Fmoc, ivDde, and tBu
Other Reactive Side-ChainstBu, Trt, Pbf, etc.TFA-based cleavage cocktailRemoved during final cleavage

Table 2: Representative Yields and Purity for Key Synthetic Steps

StepDescriptionTypical Yield (%)Typical Purity (%)
1Linear Peptide Assembly (per coupling)>99%-
2On-Resin Cyclization50-80%60-85% (crude)
3Cleavage and Deprotection>90%-
4Purification (RP-HPLC)30-60%>95-98%
Overall Yield 15-40%

Experimental Protocols

The following protocols provide a detailed step-by-step methodology for the synthesis of a side-chain lactam-bridged cyclic peptide using this compound and Fmoc-Asp(OAll)-OH.

Protocol 1: Linear Peptide Synthesis using Fmoc-SPPS

This protocol describes the manual synthesis of a linear peptide on a Rink Amide resin.

Materials:

  • Rink Amide Resin (e.g., 0.5 mmol/g loading)

  • Fmoc-protected amino acids (including this compound and Fmoc-Asp(OAll)-OH)

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test (ninhydrin test). If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating this compound and Fmoc-Asp(OAll)-OH at the desired positions.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

Protocol 2: On-Resin Side-Chain Deprotection and Cyclization

This protocol details the sequential deprotection of the Asp(OAll) and Dap(ivDde) side chains and the subsequent on-resin lactam bridge formation.

Materials:

  • Resin-bound linear peptide from Protocol 1

  • Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

  • Cyclization coupling reagent: PyBOP or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Allyl Deprotection (Asp Side-Chain):

    • Swell the resin in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (15 eq.) in anhydrous DCM.

    • Add the solution to the resin and shake gently for 30 minutes. Repeat this step once more.

    • Wash the resin thoroughly with DCM (5x), 0.5% DIPEA in DMF (3x), and DMF (5x).

  • ivDde Deprotection (Dap Side-Chain):

    • Prepare a 2-4% solution of hydrazine monohydrate in DMF.

    • Treat the resin with the hydrazine solution for 3-5 minutes.

    • Drain and repeat the treatment 2-3 more times until the yellow color of the resin disappears.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • On-Resin Cyclization (Lactam Bridge Formation):

    • Swell the deprotected peptide-resin in DMF or NMP.

    • In a separate vessel, dissolve the coupling reagent (e.g., PyBOP or HATU, 3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the coupling reagent solution.

    • Add the activated coupling solution to the resin.

    • Shake the reaction mixture at room temperature for 4-24 hours. The progress of the cyclization can be monitored by cleaving a small sample of the resin and analyzing it by LC-MS.

    • Once the cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).

Protocol 3: Cleavage, Deprotection, and Purification

This protocol describes the final cleavage of the cyclic peptide from the resin, removal of remaining side-chain protecting groups, and purification.

Materials:

  • Resin-bound cyclic peptide from Protocol 2

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Solvents for purification (e.g., acetonitrile, water, TFA)

  • Reverse-phase HPLC system

Procedure:

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2x).

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the cyclic peptide by LC-MS and/or MALDI-TOF mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Mandatory Visualization

G cluster_SPPS Linear Peptide Synthesis (Fmoc-SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Final Steps Resin Rink Amide Resin Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Fmoc_Deprotection1->Coupling Washing1 Washing (DMF, DCM) Coupling->Washing1 Washing1->Fmoc_Deprotection1 Repeat for each AA Incorporate_Dap Incorporate This compound Washing1->Incorporate_Dap Incorporate_Asp Incorporate Fmoc-Asp(OAll)-OH Washing1->Incorporate_Asp Linear_Peptide Resin-Bound Linear Peptide Washing1->Linear_Peptide Incorporate_Dap->Coupling Incorporate_Asp->Coupling Allyl_Deprotection Allyl Deprotection (Pd(PPh₃)₄, PhSiH₃) ivDde_Deprotection ivDde Deprotection (2-4% Hydrazine/DMF) Allyl_Deprotection->ivDde_Deprotection Cyclization Lactam Bridge Formation (PyBOP, DIPEA) ivDde_Deprotection->Cyclization Cyclic_Peptide_Resin Resin-Bound Cyclic Peptide Cyclization->Cyclic_Peptide_Resin Cleavage Cleavage & Global Deprotection (TFA Cocktail) Cyclic_Peptide_Resin->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Pure Cyclic Peptide Purification->Final_Product

Caption: Experimental workflow for the synthesis of a lactam-bridged cyclic peptide.

Orthogonal_Protection Start Fully Protected Linear Peptide on Resin Fmoc_Removal Fmoc Group (α-Amine) Start->Fmoc_Removal ivDde_Removal ivDde Group (Dap Side-Chain) Start->ivDde_Removal Allyl_Removal Allyl Group (Asp Side-Chain) Start->Allyl_Removal tBu_Removal tBu/Trt/Pbf Groups (Other Side-Chains) Start->tBu_Removal Deprotection_Fmoc 20% Piperidine/DMF (Base Labile) Fmoc_Removal->Deprotection_Fmoc Deprotection_ivDde 2-4% Hydrazine/DMF (Hydrazinolysis) ivDde_Removal->Deprotection_ivDde Deprotection_Allyl Pd(0) Catalyst (Transition Metal) Allyl_Removal->Deprotection_Allyl Deprotection_tBu TFA (Strong Acid) tBu_Removal->Deprotection_tBu

Caption: Orthogonal protecting groups and their selective removal conditions.

Application Notes and Protocols for the Synthesis of Branched Peptides Using Fmoc-Dap(ivDde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides with non-linear architectures, such as branched peptides, offers significant advantages in drug discovery and development. Branched peptides can exhibit enhanced biological activity, increased resistance to enzymatic degradation, and the ability to present multiple copies of a bioactive sequence, leading to improved receptor binding and avidity. The use of orthogonally protected amino acid building blocks is crucial for the controlled, site-selective synthesis of these complex molecules.

Fmoc-L-2,3-diaminopropionic acid (ivDde), or Fmoc-Dap(ivDde)-OH, is a key building block for the construction of asymmetrically branched peptides via solid-phase peptide synthesis (SPPS). The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle of peptide elongation. The Nβ-side-chain amino group is protected by the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group. The orthogonality of these protecting groups allows for the selective deprotection of the side chain after the main peptide backbone has been assembled, enabling the synthesis of a second peptide chain from the Dap residue.[1][2] The ivDde group is favored over the related Dde group due to its increased steric hindrance, which minimizes the risk of premature deprotection or migration during prolonged exposure to piperidine in lengthy syntheses.[3]

These application notes provide detailed protocols for the synthesis of branched peptides using this compound, covering the entire workflow from resin preparation to final peptide cleavage and purification.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of branched peptides using Fmoc-amino acids with orthogonal side-chain protection, such as Fmoc-Lys(ivDde)-OH, which follows the same synthetic principles as this compound. These values can serve as a benchmark for syntheses employing this compound.

Peptide DescriptionSynthesis MethodTotal Synthesis Time (hours)Crude Purity (%)Reference
Lactoferricin-Lactoferrampin ChimeraMicrowave-Enhanced SPPS< 577[4]
Histone H2B (118-126) - Ubiquitin (47-76) ConjugateMicrowave-Enhanced SPPS< 575[4]
Tetra-branched Antifreeze Peptide AnalogMicrowave-Enhanced SPPS< 571[4]
Tetra-branched Acyl Carrier Protein (ACP) PeptideMicrowave-Enhanced SPPS< 270[5]
Octameric Antimicrobial Peptide Dendrimer (G3KL)Microwave-Enhanced SPPS< 280[5]

Experimental Protocols

Materials and Reagents
  • This compound

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or other suitable coupling reagent

  • Hydrazine monohydrate

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH)

Protocol 1: Solid-Phase Synthesis of the Main Peptide Chain

This protocol outlines the manual synthesis of the linear peptide backbone up to the incorporation of the branching point.

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of coupling reagent (e.g., HATU) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), continue agitation or perform a second coupling.

    • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the main peptide chain, including the final incorporation of this compound.

Protocol 2: On-Resin Side-Chain Deprotection of ivDde

This critical step selectively removes the ivDde group to expose the β-amino group of the Dap residue for the synthesis of the branch.

  • Resin Preparation:

    • After incorporation of the final amino acid of the main chain and subsequent Fmoc deprotection, wash the peptide-resin thoroughly with DMF.

  • ivDde Deprotection:

    • Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

    • Add the 2% hydrazine solution to the peptide-resin.

    • Agitate the mixture at room temperature for 3-5 minutes.

    • Drain the hydrazine solution.

    • Repeat the hydrazine treatment two more times to ensure complete deprotection. For sterically hindered sequences, increasing the hydrazine concentration to 4% or extending the number of repetitions may improve deprotection efficiency.[1]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the cleaved protecting group.

Protocol 3: Synthesis of the Branched Peptide Chain
  • Branch Elongation:

    • Following the deprotection of the ivDde group, the newly exposed β-amino group on the Dap side chain serves as the starting point for the second peptide chain.

    • Synthesize the branched peptide chain by repeating the amino acid coupling and Fmoc deprotection cycles as described in Protocol 1, steps 2 and 3.

Protocol 4: Cleavage and Deprotection

This final step cleaves the completed branched peptide from the solid support and removes all remaining side-chain protecting groups.

  • Resin Preparation:

    • After the synthesis of the branched chain is complete, perform a final Fmoc deprotection.

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Visualizations

Workflow for Branched Peptide Synthesis

Branched_Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Branching Branching cluster_Finalization Finalization Resin Resin Swelling Fmoc_Deprotection_Main Fmoc Deprotection Resin->Fmoc_Deprotection_Main Coupling_Main Amino Acid Coupling (Main Chain) Fmoc_Deprotection_Main->Coupling_Main Coupling_Main->Fmoc_Deprotection_Main Repeat for each AA Incorp_Dap Incorporate This compound Coupling_Main->Incorp_Dap ivDde_Deprotection ivDde Deprotection (2% Hydrazine/DMF) Incorp_Dap->ivDde_Deprotection Fmoc_Deprotection_Branch Fmoc Deprotection ivDde_Deprotection->Fmoc_Deprotection_Branch Coupling_Branch Amino Acid Coupling (Branch Chain) Fmoc_Deprotection_Branch->Coupling_Branch Coupling_Branch->Fmoc_Deprotection_Branch Repeat for each AA Cleavage Cleavage from Resin (TFA Cocktail) Coupling_Branch->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Workflow for branched peptide synthesis using this compound.

Orthogonal Deprotection Strategy

Orthogonal_Deprotection Peptide Resin-Bound Peptide Main Chain...-Dap-...N-Terminal Fmoc ivDde Fmoc_Removal Fmoc Removal Peptide:f2->Fmoc_Removal Base-Labile ivDde_Removal ivDde Removal Peptide:f3->ivDde_Removal Hydrazine-Labile Piperidine 20% Piperidine in DMF Fmoc_Removal->Piperidine Hydrazine 2% Hydrazine in DMF ivDde_Removal->Hydrazine Piperidine->Fmoc_Removal Removes Fmoc Hydrazine->ivDde_Removal Removes ivDde Antimicrobial_Peptide_Action cluster_membrane Bacterial Membrane Lipid_Head1 Lipid_Tail1a Lipid_Head1->Lipid_Tail1a Lipid_Tail1b Lipid_Head1->Lipid_Tail1b Lipid_Head2 Lipid_Tail2a Lipid_Head2->Lipid_Tail2a Lipid_Tail2b Lipid_Head2->Lipid_Tail2b Lipid_Head3 Lipid_Tail3a Lipid_Head3->Lipid_Tail3a Lipid_Tail3b Lipid_Head3->Lipid_Tail3b Lipid_Head4 Lipid_Tail4a Lipid_Head4->Lipid_Tail4a Lipid_Tail4b Lipid_Head4->Lipid_Tail4b Branched_AMP Branched Antimicrobial Peptide Interaction Electrostatic Interaction Branched_AMP->Interaction Disruption Membrane Disruption & Pore Formation Branched_AMP->Disruption Leads to Interaction->Lipid_Head2 Interaction->Lipid_Head3

References

Application Notes and Protocols for Site-Specific Peptide Modification Using Fmoc-Dap(ivDde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a cornerstone of modern drug development and chemical biology, enabling the creation of molecules with enhanced therapeutic properties, novel functionalities, and improved pharmacokinetic profiles. The use of orthogonally protected amino acids is central to this endeavor. Fmoc-L-2,3-diaminopropionic acid (Dap) with a side-chain protected by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, i.e., Fmoc-Dap(ivDde)-OH, is a key building block for such strategies.

The ivDde protecting group is renowned for its stability to the basic conditions required for Fmoc group removal (e.g., 20% piperidine in DMF) and acidic conditions used for cleavage from many resins, yet it can be selectively cleaved under mild hydrazinolytic conditions.[1] This orthogonality allows for the unmasking of the β-amino group of the Dap residue at a specific point in the synthesis, while the peptide remains attached to the solid support, paving the way for site-specific modifications such as PEGylation, glycosylation, lipidation, or the attachment of cytotoxic payloads.

Principle of the Method

The core of this methodology lies in the orthogonal protection strategy afforded by the Fmoc and ivDde groups. During solid-phase peptide synthesis (SPPS), the α-amino group is temporarily protected by the base-labile Fmoc group, which is removed at each cycle of amino acid addition. The β-amino group of Dap is protected by the hydrazine-labile ivDde group. This allows for the full assembly of the peptide backbone. Once the desired sequence is synthesized, the ivDde group can be selectively removed on-resin, exposing a single reactive amine for conjugation.

Applications

The use of this compound is particularly advantageous for:

  • Peptide-Drug Conjugates (PDCs): Site-specific attachment of a therapeutic agent to a targeting peptide.

  • Branched Peptides: Creation of peptides with dendritic structures.[2][3]

  • Cyclic Peptides: On-resin cyclization via the Dap side chain.

  • Bioconjugation: Attachment of imaging agents, fluorescent labels, or molecules that enhance solubility and stability.[4]

Experimental Protocols

Materials and Reagents
  • This compound

  • Rink Amide resin or other suitable solid support

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Bases (e.g., DIPEA, NMM)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • ivDde deprotection solution: 2-5% hydrazine monohydrate in DMF[5][6]

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Reagents for site-specific modification (e.g., activated esters, isothiocyanates)

Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol outlines the steps for incorporating this compound into a peptide chain using standard Fmoc-based SPPS.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of this compound:

    • In a separate vessel, pre-activate this compound (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

Protocol 2: On-Resin Selective Deprotection of the ivDde Group

This protocol details the selective removal of the ivDde protecting group from the Dap side chain while the peptide remains on the solid support.

  • Resin Preparation: After the final amino acid coupling, ensure the N-terminal Fmoc group is either left on or replaced with a Boc group to prevent side reactions.[6] Wash the resin with DMF.

  • ivDde Deprotection:

    • Prepare a fresh solution of 2% hydrazine monohydrate in DMF.[6] For sluggish removals, the concentration can be increased up to 10%.

    • Add the hydrazine solution to the resin (25 mL/g of resin).

    • Agitate the mixture at room temperature. The reaction progress can be monitored by observing the release of a chromophoric indazole byproduct at 290 nm.[1]

    • Perform the treatment for 3 minutes and drain.

    • Repeat the hydrazine treatment two more times.

  • Washing: Thoroughly wash the resin with DMF (5x) to remove all traces of hydrazine and the cleavage byproducts. The resin now has a free β-amino group on the Dap residue, ready for modification.

Protocol 3: Site-Specific Modification of the Deprotected Dap Residue

This protocol provides a general guideline for conjugating a molecule of interest to the newly exposed β-amino group of Dap.

  • Resin Preparation: Start with the peptide-resin from Protocol 2, which has a deprotected Dap side chain.

  • Coupling of Modifying Agent:

    • Dissolve the molecule to be conjugated (e.g., a carboxylic acid-functionalized dye, a PEG molecule, or a drug linker; typically 3-5 equivalents) in a suitable solvent (usually DMF).

    • Use standard peptide coupling conditions. For example, pre-activate the carboxylic acid with HBTU/DIPEA and add it to the resin.

    • Allow the reaction to proceed for 2-4 hours or until completion, as monitored by a ninhydrin test.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

Protocol 4: Final Cleavage and Deprotection

This protocol describes the final cleavage of the modified peptide from the resin and the removal of any remaining side-chain protecting groups.

  • Resin Preparation: Wash the modified peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the peptide sequence and resin (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the key steps in the site-specific modification workflow.

Experimental Step Key Reagents Typical Conditions Monitoring Method Expected Purity (Crude)
This compound Coupling This compound, HBTU, DIPEA, DMF1-2 hours, Room Temp.Ninhydrin Test>95% incorporation
ivDde Deprotection 2-5% Hydrazine in DMF3 x 3 min, Room Temp.UV (290 nm), Ninhydrin TestNear complete deprotection[5]
Site-Specific Conjugation Molecule of Interest, HBTU, DIPEA, DMF2-4 hours, Room Temp.Ninhydrin Test>90% conjugation
Final Cleavage 95% TFA, 2.5% TIS, 2.5% H₂O2-3 hours, Room Temp.-Sequence-dependent

Note: Purity is highly dependent on the peptide sequence and the nature of the conjugated molecule. A study on branched peptides using Lys(ivDde) reported crude purities of up to 93%.[3]

Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification Site-Specific Modification cluster_Cleavage Cleavage and Purification Resin Start: Resin Fmoc_Deprot_1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprot_1 AA_Coupling Amino Acid Coupling (Standard Fmoc-AA) Fmoc_Deprot_1->AA_Coupling Elongation Repeat for Peptide Elongation AA_Coupling->Elongation n cycles Dap_Coupling Incorporate This compound Final_Peptide On-Resin Protected Peptide (N-term Fmoc/Boc) Dap_Coupling->Final_Peptide Elongation->Dap_Coupling ivDde_Deprot Selective ivDde Deprotection (2-5% Hydrazine/DMF) Final_Peptide->ivDde_Deprot Conjugation Conjugation of Moiety (e.g., Drug, Dye, PEG) ivDde_Deprot->Conjugation Modified_Peptide On-Resin Modified Peptide Conjugation->Modified_Peptide Cleavage Cleavage from Resin (TFA Cocktail) Modified_Peptide->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Final Modified Peptide Purification->Final_Product

Caption: Experimental workflow for site-specific peptide modification.

G Peptide_ivDde Peptide-Resin with Dap(ivDde) Peptide_NH2 Peptide-Resin with Dap(NH2) Peptide_ivDde->Peptide_NH2 2-5% Hydrazine in DMF Peptide_Modified Peptide-Resin with Dap(NH-Moiety) Peptide_NH2->Peptide_Modified Moiety-COOH + Coupling Reagents

Caption: Chemical transformation on the Dap side chain.

References

Application Notes and Protocols for Fmoc-Dap(ivDde)-OH in Peptide Conjugation and Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Dap(ivDde)-OH is a pivotal building block in modern solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide architectures such as branched peptides, cyclic peptides, and site-specifically labeled conjugates. The strategic utility of this reagent lies in its orthogonal protection scheme. The α-amino group is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, which is removed at each step of peptide chain elongation. The side-chain amino group of the diaminopropionic acid (Dap) residue is protected by the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group. This ivDde group is stable to the piperidine conditions used for Fmoc removal but can be selectively cleaved on-resin using a dilute solution of hydrazine. This orthogonal strategy allows for the specific deprotection of the Dap side chain at any desired point in the synthesis, revealing a free amine for further modification without affecting the rest of the peptide.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in peptide conjugation and labeling.

Key Applications

  • Synthesis of Branched Peptides: Elongating a second peptide chain from the deprotected side chain of the Dap residue.

  • Site-Specific Labeling: Attaching reporter molecules such as fluorescent dyes, biotin, or radiolabels to a specific position within the peptide sequence.

  • Peptide Conjugation: Linking peptides to other molecules like proteins, carbohydrates, or cytotoxic drugs for therapeutic and diagnostic applications.

  • Cyclization: Forming lactam bridges between the Dap side chain and the C-terminus or another side chain.

Data Presentation

The use of Fmoc-protected amino acids with orthogonal side-chain protection, such as Fmoc-Lys(ivDde)-OH (a close analog of this compound), in conjunction with microwave-enhanced SPPS, has been shown to yield high-purity complex peptides in significantly reduced synthesis times.

ApplicationPeptide Sequence/ConjugateSynthesis MethodSynthesis TimeCrude Purity (%)
Antimicrobial PeptideLactoferricin-Lactoferrampin ChimeraMicrowave-Enhanced SPPS< 5 hours77
Histone ConjugateUbiquitin (47-76) - H2B (118-126)Microwave-Enhanced SPPS< 5 hours75
Antifreeze Peptide AnalogTetra-branched Antifreeze PeptideMicrowave-Enhanced SPPS< 5 hours71

Data is based on the synthesis of unsymmetrically branched peptides using the analogous Fmoc-Lys(ivDde)-OH building block.[1]

Experimental Protocols

Protocol 1: Incorporation of this compound in Fmoc-SPPS

This protocol outlines the manual coupling of this compound onto a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Washing solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)

Procedure:

  • Fmoc Deprotection:

    • Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times) and DMF (3 times).

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU/HATU (2.9-4.5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-4 hours at room temperature. The completion of the coupling reaction can be monitored using a Kaiser test.

    • Drain the coupling solution and wash the resin with DMF (3-5 times), IPA (3 times), and DCM (3 times).

  • Chain Elongation:

    • Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence.

Protocol 2: Selective On-Resin Deprotection of the ivDde Group

This protocol describes the selective removal of the ivDde protecting group from the Dap side chain while the peptide remains attached to the solid support.

Materials:

  • Peptide-resin containing the Dap(ivDde) residue

  • Hydrazine monohydrate

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Preparation of Deprotection Solution: Prepare a 2-5% (v/v) solution of hydrazine monohydrate in DMF. Note: Higher concentrations of hydrazine (up to 10%) may be required for difficult deprotections, but caution should be exercised as this can lead to side reactions.

  • ivDde Removal:

    • Wash the peptide-resin with DMF (3 times).

    • Add the 2-5% hydrazine/DMF solution to the resin.

    • Agitate the mixture for 3-10 minutes at room temperature. Repeat this step 2-3 times for complete removal.

    • The progress of the deprotection can be monitored by HPLC analysis of a small cleaved sample.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine. The resin now has a free amine on the Dap side chain and is ready for conjugation or labeling.

Protocol 3: On-Resin Side-Chain Labeling with a Fluorescent Dye

This protocol details the conjugation of an amine-reactive fluorescent dye to the deprotected side chain of the Dap residue.

Materials:

  • Peptide-resin with a deprotected Dap side chain

  • Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate derivative of fluorescein, rhodamine, etc.)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF or DMSO (Dimethyl sulfoxide), anhydrous grade

Procedure:

  • Resin Preparation:

    • Ensure the peptide-resin from Protocol 2 is well-washed and swollen in DMF.

  • Labeling Reaction:

    • Dissolve the amine-reactive fluorescent dye (1.5-3 equivalents) and DIPEA (3-5 equivalents) in anhydrous DMF or DMSO.

    • Add the dye solution to the peptide-resin.

    • Agitate the mixture at room temperature for 2-24 hours, protected from light. The reaction time will depend on the reactivity of the dye and steric hindrance.

    • Monitor the reaction for completion using a qualitative test (e.g., chloranil test) or by HPLC analysis of a small cleaved sample.

  • Washing:

    • Drain the labeling solution.

    • Wash the resin extensively with DMF, DCM, and IPA to remove all unreacted dye and byproducts.

Protocol 4: Cleavage from Resin and Final Deprotection

This protocol describes the final step of cleaving the peptide from the resin and removing any remaining acid-labile side-chain protecting groups.

Materials:

  • Labeled peptide-resin

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Dry the peptide-resin under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin.

    • Incubate at room temperature for 2-4 hours with occasional agitation.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Purification and Analysis:

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Visualizations

SPPS_Workflow cluster_spps_cycle SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (HBTU/DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 elongation Continue Peptide Elongation wash2->elongation start Resin incorporation Incorporate This compound start->incorporation Standard Coupling incorporation->elongation elongation->deprotection Repeat n times final_peptide Full-Length Protected Peptide-Resin elongation->final_peptide

Caption: Workflow for incorporating this compound into a peptide chain using SPPS.

Conjugation_Workflow start Protected Peptide-Resin with Dap(ivDde) ivdde_deprotection Selective ivDde Deprotection (2-5% Hydrazine/DMF) start->ivdde_deprotection wash1 Wash (DMF) ivdde_deprotection->wash1 conjugation On-Resin Conjugation (e.g., Fluorescent Dye, Biotin) wash1->conjugation wash2 Wash (DMF/DCM) conjugation->wash2 cleavage Cleavage from Resin & Final Deprotection (TFA) wash2->cleavage purification Purification (RP-HPLC) cleavage->purification final_product Final Labeled Peptide purification->final_product

Caption: Workflow for selective deprotection and on-resin conjugation/labeling.

References

Orthogonal Deprotection Strategy for Fmoc-Dap(ivDde)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a cornerstone of modern drug discovery and development, enabling the synthesis of molecules with enhanced therapeutic properties such as increased potency, stability, and targeted delivery. A key tool in achieving this is the use of orthogonally protected amino acids. Fmoc-Dap(ivDde)-OH, an L-2,3-diaminopropionic acid derivative, offers a robust platform for such modifications. The α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the β-amino side-chain is protected by the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group.

This orthogonal protection scheme allows for the selective deprotection of either the N-terminus for peptide chain elongation or the side-chain for the introduction of various functionalities, such as fluorophores, PEG chains, or branching for the synthesis of complex peptide architectures. The stability of the ivDde group to the piperidine used for Fmoc removal, and the stability of the Fmoc group to the hydrazine used for ivDde removal, ensures high fidelity and minimal side reactions during synthesis.[1][2]

These application notes provide detailed protocols for the selective deprotection of this compound, quantitative data on deprotection efficiency, and examples of its application in peptide synthesis.

Data Presentation

Table 1: Fmoc Group Deprotection Efficiency
ReagentConcentration (v/v)Treatment TimeDeprotection EfficiencyPurityReference
Piperidine in DMF20%2 x 5 min>99%High[2]
Piperidine in DMF20%1 x 10 min>99%High[3]
4-Methylpiperidine in DMF20%Not specifiedSimilar to piperidineHigh[3]
Piperazine in DMF/ethanol10% (w/v) in 9:1Not specifiedSimilar to piperidineHigh[3]
DBU in DMF2%2 x 2 minEffective, especially for hindered positionsSequence-dependent[4]
Table 2: ivDde Group Deprotection Efficiency
ReagentConcentration (v/v)Treatment TimeDeprotection EfficiencyPurityReference
Hydrazine in DMF2%3 x 3 min~50% (can be sequence-dependent)Variable[5]
Hydrazine in DMF2%3 x 5 minMarginally improved over 3x3 minVariable[5]
Hydrazine in DMF4%3 x 3 minNearly completeHigh[5]
Hydrazine in DMF2%up to 5 repetitionsIncreased yieldSequence-dependent[6]
Hydrazine in DMF2-10%Not specifiedPartial deprotection (~40-50%) observed in some casesVariable[6]
Hydroxylamine/imidazole in NMPNot specifiedNot specifiedAchieves full cleavage without chain degradationHigh[2]

Experimental Protocols

Protocol 1: Selective Deprotection of the Fmoc Group

This protocol describes the removal of the Nα-Fmoc group while leaving the side-chain ivDde group intact.

Materials:

  • This compound incorporated into a peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection solution: 20% (v/v) piperidine in DMF (prepare fresh)

  • Washing solvent: DMF

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine/DMF solution.

  • Agitate the mixture for an additional 10-15 minutes.

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next coupling step.

Protocol 2: Selective Deprotection of the ivDde Group

This protocol outlines the removal of the β-amino ivDde protecting group, leaving the Nα-Fmoc group intact. This procedure is critical for on-resin side-chain modification.

Materials:

  • This compound incorporated into a peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate, reagent grade

  • Deprotection solution: 2-4% (v/v) hydrazine in DMF (prepare fresh, see note below)

  • Washing solvent: DMF

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 2-4% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 3-5 minutes.

  • Drain the deprotection solution.

  • Repeat the hydrazine treatment (steps 3-5) two to four more times. Monitoring the deprotection by UV absorbance at 290 nm for the indazole byproduct is recommended for optimization.[2]

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual hydrazine.

  • The deprotected side-chain amine is now available for modification.

Note on Hydrazine Concentration: Standard protocols often start with 2% hydrazine. However, for aggregated sequences or when incomplete deprotection is observed, increasing the concentration to 4% or increasing the number of repetitions can significantly improve the yield.[5][6]

Mandatory Visualization

cluster_Fmoc Fmoc Deprotection cluster_ivDde ivDde Deprotection Fmoc_Start Fmoc-Dap(ivDde)-Peptide-Resin Fmoc_Reagent 20% Piperidine in DMF Fmoc_Start->Fmoc_Reagent Treat Fmoc_Product H2N-Dap(ivDde)-Peptide-Resin Fmoc_Reagent->Fmoc_Product Removes Fmoc ivDde_Start Fmoc-Dap(ivDde)-Peptide-Resin ivDde_Reagent 2-4% Hydrazine in DMF ivDde_Start->ivDde_Reagent Treat ivDde_Product Fmoc-Dap(NH2)-Peptide-Resin ivDde_Reagent->ivDde_Product Removes ivDde

Caption: Orthogonal deprotection workflow for this compound.

cluster_workflow Experimental Workflow for Side-Chain Modification start Start with this compound incorporated in peptide-resin deprotect_ivdde Selective ivDde Deprotection (2-4% Hydrazine/DMF) start->deprotect_ivdde wash1 Wash with DMF deprotect_ivdde->wash1 modify On-Resin Side-Chain Modification (e.g., acylation, alkylation) wash1->modify wash2 Wash with DMF modify->wash2 continue_synthesis Continue Peptide Synthesis (Fmoc deprotection and coupling) wash2->continue_synthesis end Final Cleavage and Purification continue_synthesis->end

Caption: Workflow for on-resin side-chain modification.

Applications in Peptide Synthesis and Drug Development

The orthogonal nature of the Fmoc/ivDde protecting groups on diaminopropionic acid is particularly advantageous for the synthesis of complex and modified peptides.

Branched Peptides: The selective deprotection of the Dap side-chain allows for the synthesis of a second peptide chain, creating well-defined branched structures. This is valuable for creating synthetic vaccines, multivalent ligands, and drug delivery systems.

Cyclic Peptides: this compound is a key building block for the synthesis of side-chain-to-side-chain or head-to-side-chain cyclic peptides. On-resin cyclization can be achieved by deprotecting the Dap side-chain and reacting it with an activated C-terminus or the side-chain of an acidic amino acid. Cyclic peptides often exhibit enhanced stability and receptor affinity.

Site-Specific Labeling: The deprotected β-amino group serves as a handle for the covalent attachment of various probes, including:

  • Fluorophores: For studying peptide localization and trafficking.

  • Biotin: For affinity purification and detection.

  • PEG Chains: To improve solubility and pharmacokinetic profiles of peptide drugs.

  • Drug Conjugates: For targeted drug delivery.

Drug Development Case Study Example: While specific proprietary drug development pipelines are often not publicly detailed, the strategy of using orthogonally protected amino acids like this compound is fundamental in the development of peptide therapeutics. For instance, in the design of novel antimicrobial peptides, the introduction of branched structures or lipid moieties via the Dap side-chain can enhance membrane disruption and antibacterial activity. Similarly, in the development of peptide-based cancer therapeutics, the Dap side-chain can be used to attach cytotoxic agents for targeted delivery to tumor cells. The principles described here are widely applied in the preclinical development of such advanced peptide drug candidates.[7][8]

Troubleshooting

  • Incomplete ivDde Deprotection: As noted in Table 2, this is a common issue, particularly with aggregating peptide sequences.[2]

    • Solution: Increase the hydrazine concentration from 2% to 4%.[5]

    • Solution: Increase the number of hydrazine treatments (e.g., from 3 to 5).[6]

    • Solution: Ensure efficient mixing during deprotection.

    • Alternative: For complete orthogonality with Fmoc, consider using hydroxylamine/imidazole for deprotection.[2]

  • Side Reactions with Hydrazine: At concentrations higher than 2%, hydrazine can potentially cause peptide cleavage at Glycine residues or conversion of Arginine to Ornithine.[9]

    • Solution: Use the lowest effective concentration of hydrazine and minimize reaction times.

By following these detailed protocols and considering the provided data and troubleshooting advice, researchers can effectively utilize the orthogonal deprotection strategy of this compound to advance their peptide synthesis and drug development projects.

References

Application Notes and Protocols for Selective ivDde Group Removal with Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group is a critical step in advanced peptide synthesis, enabling the creation of complex molecules such as branched, cyclic, and site-specifically modified peptides. This document provides detailed application notes and protocols for the selective cleavage of the ivDde group using hydrazine, a common and effective method.

Introduction

The ivDde group is an essential tool in solid-phase peptide synthesis (SPPS) due to its orthogonality with the widely used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups.[1] This orthogonality allows for the selective deprotection of the ivDde-protected amine, typically on the side chain of a lysine residue, without affecting other protected functional groups on the peptide.[1][2][3] The ivDde group is known to be more robust and less prone to migration than its predecessor, the Dde group.[4][5]

The standard method for ivDde removal involves treatment with a dilute solution of hydrazine in a solvent like N,N-dimethylformamide (DMF).[1][4] The reaction can be monitored spectrophotometrically by detecting the formation of a chromophoric indazole byproduct, which absorbs strongly at 290 nm.[6][7]

Key Considerations for Selective ivDde Removal

Several factors can influence the efficiency and selectivity of ivDde deprotection with hydrazine. Careful consideration of these parameters is crucial for successful and clean peptide modification.

  • Hydrazine Concentration: A 2% (v/v) solution of hydrazine monohydrate in DMF is the most commonly used reagent for ivDde removal.[3][4] However, for stubborn or sterically hindered ivDde groups, the concentration can be increased up to 10%.[3] It is important to note that higher concentrations of hydrazine (above 2%) can lead to side reactions such as peptide cleavage at glycine residues and the conversion of arginine to ornithine.[4]

  • Reaction Time and Iterations: The deprotection is typically carried out in multiple, short treatments. A common protocol involves three treatments of 3 minutes each.[2] For incomplete removal, increasing the reaction time per treatment (e.g., to 5 or 10 minutes) or the number of treatments can improve the yield.[2][5][8]

  • Peptide Sequence and Aggregation: The efficiency of ivDde removal can be sequence-dependent.[7] If the ivDde group is located near the C-terminus of the peptide or within an aggregated sequence, its removal can be sluggish and incomplete.[1][3][6] Pre-swelling the resin in a DMF:DCM (1:1) mixture before hydrazine treatment may help to mitigate issues related to peptide aggregation.[2]

  • Orthogonality: The ivDde group is stable to the piperidine solutions used for Fmoc removal and the trifluoroacetic acid (TFA) used for Boc deprotection and resin cleavage.[2][3] However, hydrazine will also cleave the Fmoc group.[4][7] Therefore, for selective ivDde removal, the N-terminus of the peptide should be protected with a group stable to hydrazine, such as the Boc group.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the selective removal of the ivDde protecting group using hydrazine.

Table 1: Standard and Optimized Hydrazine Treatment Conditions

ParameterStandard ConditionOptimized/Alternative ConditionsNotes
Hydrazine Monohydrate Concentration 2% (v/v) in DMF[3][4]3% - 10% in DMF[3][9]Higher concentrations may be needed for difficult sequences but increase the risk of side reactions.[4]
Reaction Time per Treatment 3 minutes[2]5 - 10 minutes[2][8]Longer reaction times can improve deprotection of stubborn ivDde groups.[5][8]
Number of Treatments 3[2]4 or more[8][10]Increasing the number of repetitions can enhance the overall yield.[5]
Temperature Room Temperature[4]Not typically variedThe reaction is generally performed at ambient temperature.[1]
Solvent N,N-Dimethylformamide (DMF)[4]N-methylpyrrolidone (NMP) has been used with alternative reagents.[4]DMF is the most common solvent for this reaction.

Table 2: Monitoring and Potential Side Reactions

AspectDescription
Reaction Monitoring Spectrophotometric detection of the indazole byproduct at 290 nm.[6][7]
Potential Side Reactions - Cleavage of the peptide backbone, particularly at Glycine residues (at hydrazine concentrations >2%).[1][4] - Conversion of Arginine to Ornithine (at hydrazine concentrations >2%).[1][4] - Removal of the Fmoc protecting group.[4][7]

Experimental Protocols

Below are detailed protocols for the selective removal of the ivDde protecting group from a resin-bound peptide.

Protocol 1: Standard Batch-wise ivDde Deprotection

This protocol is suitable for most standard applications.

Materials:

  • ivDde-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Reaction vessel with a filter

Procedure:

  • Resin Swelling: Swell the ivDde-protected peptide-resin in DMF for 15-30 minutes.[1]

  • Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.

  • First Hydrazine Treatment:

    • Drain the DMF from the swollen resin.

    • Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[4]

    • Gently agitate the mixture at room temperature for 3 minutes.[11]

    • Drain the solution.

  • Repeat Treatments: Repeat the hydrazine treatment (step 3) two more times for a total of three treatments.[11]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of hydrazine and the indazole byproduct.[1] The resin is now ready for the subsequent synthetic step.

Protocol 2: Continuous Flow ivDde Deprotection

This protocol is suitable for automated peptide synthesizers equipped with a continuous flow system.

Materials:

  • ivDde-protected peptide-resin packed in a reaction column

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Continuous flow peptide synthesizer with a UV detector

Procedure:

  • System Preparation: Ensure the peptide synthesizer is primed with the necessary reagents.

  • Deprotection: Flow a 2% (v/v) solution of hydrazine monohydrate in DMF through the reaction column at a flow rate of approximately 3 mL/min.[7]

  • Monitoring: Monitor the absorbance of the column eluant at 290 nm using a UV detector.[7] The completion of the reaction is indicated by the return of the absorbance to the baseline.

  • Washing: Once the deprotection is complete, flush the column with DMF to remove any remaining reagents and byproducts.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for site-specific peptide modification using selective ivDde deprotection.

G Workflow for Site-Specific Peptide Modification via ivDde Deprotection cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_deprotection_modification Selective Deprotection and Modification cluster_final_steps Final Steps start Start with Resin elongation1 Peptide Chain Elongation (Fmoc Chemistry) start->elongation1 incorporate Incorporate Fmoc-Lys(ivDde)-OH elongation1->incorporate elongation2 Continue Peptide Chain Elongation incorporate->elongation2 n_terminal_protection N-Terminal Protection (e.g., Boc) elongation2->n_terminal_protection deprotection Treat with 2% Hydrazine in DMF n_terminal_protection->deprotection modification Couple Ligand, Dye, or Second Peptide deprotection->modification cleavage Final Cleavage from Resin & Global Deprotection modification->cleavage purification Purified Modified Peptide cleavage->purification

Caption: Workflow for site-specific peptide modification using ivDde deprotection.

Mechanism of ivDde Cleavage

The diagram below illustrates the proposed mechanism for the hydrazine-mediated cleavage of an ivDde-protected amine.

G Proposed Mechanism of ivDde Cleavage by Hydrazine cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products ivDde R-NH-ivDde attack Nucleophilic Attack ivDde->attack + Hydrazine hydrazine H₂N-NH₂ (Hydrazine) cyclization Intramolecular Cyclization attack->cyclization condensation Intramolecular Condensation cyclization->condensation amine R-NH₂ (Free Amine) condensation->amine indazole Indazole Byproduct condensation->indazole

Caption: Proposed mechanism of ivDde cleavage by hydrazine.

References

Application Notes and Protocols for the Incorporation of Fmoc-Dap(ivDde)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a cornerstone of modern drug discovery and chemical biology. The introduction of non-canonical amino acids, such as L-2,3-diaminopropionic acid (Dap), provides a versatile handle for downstream functionalization, including the synthesis of branched peptides, peptide-drug conjugates, and cyclic peptides.[1] The successful incorporation and selective modification of Dap residues hinge on a robust orthogonal protection strategy. Fmoc-Dap(ivDde)-OH is a key building block in this endeavor, offering a selectively removable side-chain protecting group that is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group is stable to the piperidine conditions used for Nα-Fmoc removal but can be selectively cleaved by treatment with hydrazine.[2][3][4] This orthogonality allows for the unmasking of the Dap side-chain amine while the peptide remains attached to the solid support, enabling site-specific modification. The ivDde group is favored over the related Dde group due to its increased stability and reduced risk of migration during synthesis.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the efficient incorporation of this compound into peptide sequences and the subsequent selective deprotection of the ivDde group.

Chemical Properties

PropertyValue
Molecular Formula C₃₁H₃₆N₂O₆
Molecular Weight 532.64 g/mol
CAS Number 607366-20-1
Appearance White to off-white powder
Solubility Soluble in DMF, NMP

Applications

The use of this compound enables a variety of advanced peptide modifications:

  • Branched Peptides: The selective deprotection of the Dap side chain allows for the synthesis of a second peptide chain, creating unsymmetrically branched peptides with potential applications as antimicrobial agents or for mimicking protein scaffolds.[2][3]

  • Peptide Conjugation: The exposed amine can be used to conjugate various molecules, including fluorophores, polyethylene glycol (PEG), or cytotoxic drugs for targeted delivery.

  • Cyclic Peptides: The side-chain amine can be used as a point for on-resin cyclization with the N-terminus or another side chain to generate constrained peptide structures with enhanced stability and bioactivity.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence using Automated SPPS

This protocol describes a standard cycle for the incorporation of this compound into a peptide sequence on a solid support (e.g., Rink Amide resin) using an automated peptide synthesizer.

Materials:

  • This compound

  • Peptide synthesis grade Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Resin for solid-phase synthesis (e.g., Rink Amide resin)

  • Other Fmoc-protected amino acids

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the reaction vessel.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 2.85 equivalents), and an additive (e.g., HOBt, 3.8 equivalents) in DMF.[6]

    • Add a base (e.g., DIPEA or NMM, 6 equivalents) to the amino acid solution to activate it.[6]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Microwave-assisted coupling can significantly reduce this time.[3]

    • Perform a Kaiser test to ensure the completion of the coupling. If the test is positive, a second coupling may be necessary.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the sequence.

Protocol 2: Selective On-Resin Deprotection of the ivDde Group

This protocol outlines the procedure for the selective removal of the ivDde protecting group from the Dap side chain while the peptide is still attached to the resin.

Materials:

  • Peptidyl-resin containing the Dap(ivDde) residue

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Hydrazine monohydrate

Procedure:

  • Resin Preparation: Wash the fully assembled, Nα-Fmoc protected peptidyl-resin thoroughly with DMF (5 x 1 min).

  • ivDde Deprotection:

    • Prepare a 2-4% solution of hydrazine monohydrate in DMF.[7][8] Note: Higher concentrations of hydrazine may be more effective but can potentially be incompatible with certain automated synthesizers.[7]

    • Add the hydrazine solution to the resin (approximately 25 mL per gram of resin).[4]

    • Agitate the mixture at room temperature. The reaction time can be optimized, with treatments ranging from 3 to 10 minutes.[4][7]

    • Drain the hydrazine solution. The deprotection can be monitored by observing the release of a UV-active indazole byproduct at 290 nm.[8]

    • Repeat the hydrazine treatment 2-3 more times to ensure complete removal.[4]

  • Washing: Wash the resin extensively with DMF (at least 5 times) to completely remove any residual hydrazine. The resin is now ready for on-resin modification of the Dap side chain.

Data Presentation

The efficiency of ivDde deprotection can be influenced by several factors. The following table summarizes representative data on the optimization of ivDde removal from a lysine residue, which can serve as a starting point for optimizing the deprotection of Dap(ivDde).[7]

Condition IDHydrazine Conc. (%)Reaction Time (min)Volume (mL)IterationsDeprotection Completion (%)
12322~50
22522~55
34322~80
44522~95
54542>98
64543>99

Note: This data is illustrative and optimization for specific peptide sequences containing Dap(ivDde) is recommended.

Visualizations

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_modification Selective Side-Chain Modification cluster_final Final Steps start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Couple this compound (HBTU/DIPEA) deprotection->coupling elongation Continue Peptide Elongation coupling->elongation ivdde_deprotection Selective ivDde Deprotection (2-4% Hydrazine/DMF) elongation->ivdde_deprotection on_resin_modification On-Resin Modification (e.g., Branching, Conjugation) ivdde_deprotection->on_resin_modification cleavage Cleavage from Resin (e.g., TFA Cocktail) on_resin_modification->cleavage purification Purification (HPLC) cleavage->purification final_peptide Final Modified Peptide purification->final_peptide

Caption: Workflow for peptide synthesis and modification using this compound.

Application in Modulating a Signaling Pathway

Branched peptides synthesized using this compound can be designed to interact with specific cellular signaling pathways. For example, a branched peptide could be developed to mimic or inhibit protein-protein interactions within a kinase cascade, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

G Inhibition cluster_pathway Simplified MAPK/ERK Signaling Pathway cluster_intervention Therapeutic Intervention receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation branched_peptide Branched Peptide (Synthesized via Dap(ivDde)) branched_peptide->raf

Caption: Inhibition of the MAPK/ERK pathway by a rationally designed branched peptide.

References

On-Resin Cyclization of Peptides with Fmoc-Dap(ivDde)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides are a class of molecules with significant therapeutic potential, offering advantages over their linear counterparts, such as enhanced metabolic stability, increased receptor affinity and selectivity, and improved conformational rigidity. On-resin cyclization is a powerful strategy for the efficient synthesis of these constrained peptides, minimizing intermolecular side reactions and simplifying purification. This document provides detailed application notes and protocols for the on-resin cyclization of peptides to form a lactam bridge, utilizing the orthogonally protected amino acid Fmoc-Dap(ivDde)-OH.

The use of this compound, in conjunction with an acidic amino acid bearing an orthogonal protecting group (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH), allows for the selective deprotection of the side chains on the solid support, followed by intramolecular amide bond formation. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a hydrazine-labile protecting group, stable to the piperidine conditions used for Fmoc removal and the acidic conditions of final cleavage, making it an ideal choice for orthogonal protection strategies in solid-phase peptide synthesis (SPPS).

Principle of the Method

The on-resin cyclization strategy involves the following key steps:

  • Linear Peptide Synthesis: The linear peptide is assembled on a suitable solid support using standard Fmoc/tBu solid-phase peptide synthesis (SPPS). This compound and an acidic amino acid with an orthogonal side-chain protecting group (e.g., Allyl) are incorporated at the desired positions.

  • Selective Side-Chain Deprotection: The orthogonal protecting groups on the side chains of the Dap and the acidic amino acid are selectively removed while the peptide remains attached to the resin and other side-chain protecting groups (e.g., tBu, Boc, Trt) remain intact.

  • On-Resin Cyclization: An intramolecular lactam bridge is formed between the deprotected side chains of the diaminopropionic acid and the acidic amino acid using a suitable coupling reagent.

  • Cleavage and Global Deprotection: The cyclic peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed simultaneously.

  • Purification and Analysis: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.

Experimental Protocols

Protocol 1: Linear Peptide Synthesis

This protocol describes the assembly of the linear peptide on a solid support using standard Fmoc-SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-amino acids (including this compound and Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to ensure complete coupling. A negative test (beads remain yellow) indicates completion. If the test is positive (beads turn blue), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence, incorporating this compound and the orthogonally protected acidic amino acid at the desired positions.

Protocol 2: Selective Side-Chain Deprotection

This protocol details the selective removal of the ivDde and Allyl protecting groups on the solid support.

Materials:

  • Peptidyl-resin from Protocol 1

  • Hydrazine monohydrate

  • DMF

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or another suitable scavenger

  • DCM, THF (anhydrous and nitrogen-sparged)

Procedure:

  • ivDde Group Removal: [1]

    • Wash the peptidyl-resin with DMF.

    • Prepare a 2% solution of hydrazine monohydrate in DMF (v/v).

    • Treat the resin with the hydrazine solution (25 mL/g of resin) for 3 minutes at room temperature with gentle agitation.[1]

    • Drain the solution and repeat the hydrazine treatment two more times.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.

  • Allyl Group Removal:

    • Wash the resin with DCM and then with anhydrous, nitrogen-sparged THF.

    • Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to resin loading) and a scavenger such as phenylsilane (15-20 equivalents) in anhydrous, nitrogen-sparged THF.

    • Add the palladium catalyst solution to the resin and agitate the suspension under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes at room temperature.

    • Repeat the treatment with fresh catalyst solution.

    • Wash the resin thoroughly with THF (3 times), DCM (3 times), and DMF (3 times). A wash with a solution of sodium diethyldithiocarbamate in DMF can be performed to remove residual palladium.

Protocol 3: On-Resin Cyclization (Lactam Bridge Formation)

This protocol describes the intramolecular amide bond formation between the deprotected side chains.

Materials:

  • Deprotected peptidyl-resin from Protocol 2

  • Coupling reagents (e.g., PyBOP, HATU, or HBTU)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • DMF or NMP

Procedure:

  • Resin Swelling: Swell the deprotected peptidyl-resin in DMF or NMP for 30 minutes.

  • Cyclization Reaction:

    • Prepare a solution of the coupling reagent (e.g., PyBOP, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF or NMP.

    • Add the cyclization cocktail to the resin.

    • Agitate the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: After the cyclization is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

Protocol 4: Cleavage, Deprotection, and Purification

This protocol details the final cleavage of the cyclic peptide from the resin and removal of all remaining protecting groups.

Materials:

  • Cyclized peptidyl-resin from Protocol 3

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (ddH₂O)

  • Cold diethyl ether

Procedure:

  • Resin Drying: Dry the resin under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Purify the cyclic peptide by preparative RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white, fluffy powder.

Data Presentation

Quantitative data for on-resin cyclization can be sequence-dependent. The following table provides a general comparison of different on-resin cyclization strategies. Specific yields for a Dap-Asp/Glu cyclization should be determined empirically.

Cyclization StrategyCoupling ReagentsTypical Reaction TimeReported Crude Purity/YieldReference
Lactam Bridge (Side-Chain to Side-Chain) PyBOP/DIPEA, HATU/DIPEA, HBTU/DIPEA4-24 hoursGenerally moderate to high, but highly sequence dependent.General SPPS knowledge
Head-to-Tail (Side-Chain Anchored) DIC/Oxyma2-24 hours22-28% (Glu-linked), lower for Asp-linked.[2]
Thiol-ene Click Chemistry Photoinitiator (e.g., DMPA), UV light20 min - 1 hour24-37%[3]
Native Chemical Ligation Thiol additivesAqueous buffer, hours~70% purity, 76-86% overall yield for a model peptide.[4]

Visualizations

Experimental Workflow for On-Resin Cyclization

OnResinCyclizationWorkflow cluster_synthesis 1. Linear Peptide Synthesis (Fmoc-SPPS) cluster_deprotection 2. Selective Side-Chain Deprotection cluster_cyclization 3. On-Resin Cyclization start Start: Fmoc-Rink Amide Resin s1 Fmoc Deprotection (20% Piperidine/DMF) start->s1 s2 Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) s1->s2 Repeat for each AA s3 Incorporate: This compound & Fmoc-Asp(OAll)-OH s2->s3 Repeat for each AA s4 Wash (DMF, DCM) s3->s4 Repeat for each AA s4->s1 Repeat for each AA d1 ivDde Removal (2% Hydrazine/DMF) s4->d1 Completed Linear Peptide d2 Allyl Removal (Pd(PPh3)4, PhSiH3) d1->d2 c1 Intramolecular Coupling (PyBOP, DIPEA) d2->c1 f1 4. Cleavage & Global Deprotection (TFA/TIS/H2O) c1->f1 f2 5. Purification (RP-HPLC) f1->f2 f3 Final Cyclic Peptide f2->f3

Caption: Workflow for on-resin cyclization of peptides using this compound.

Orthogonal Protection Strategy

OrthogonalProtection Peptide Resin-Bound Linear Peptide N-α-Fmoc Side Chain (tBu, Boc, Trt) Dap (ivDde) Asp (OAll) Deprotection1 Piperidine in DMF Peptide:f1->Deprotection1 Deprotection2 Hydrazine in DMF Peptide:f3->Deprotection2 Deprotection3 Pd(PPh3)4 Peptide:f4->Deprotection3 Deprotection4 TFA Peptide:f2->Deprotection4 Product1 N-α Deprotected Deprotection1->Product1 Product2 Dap Side Chain Deprotected Deprotection2->Product2 Product3 Asp Side Chain Deprotected Deprotection3->Product3 Product4 Cleaved & Fully Deprotected Deprotection4->Product4

Caption: Orthogonal protection scheme for on-resin peptide cyclization.

References

Application Notes and Protocols for Fmoc-Dap(ivDde)-OH in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Dap(ivDde)-OH is a versatile building block in solid-phase peptide synthesis (SPPS) that enables the precise, site-specific modification of peptides. This derivative of 2,3-diaminopropionic acid (Dap) is equipped with two orthogonal protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group on the β-amine. This orthogonal protection strategy allows for the selective deprotection of the β-amino group on the solid support, providing a unique handle for a wide range of chemical biology applications, including the synthesis of branched peptides, site-specific labeling with probes, and the construction of peptide-drug conjugates.

The ivDde group offers enhanced stability compared to the related Dde group, exhibiting lower susceptibility to premature cleavage during repeated piperidine treatments for Fmoc removal and a reduced tendency for acyl migration.[1] This increased stability makes this compound a superior choice for the synthesis of long or complex peptides.

These application notes provide detailed protocols for the use of this compound in key chemical biology applications, accompanied by quantitative data and visual workflows to guide researchers in their experimental design.

Data Presentation

Table 1: Orthogonal Protecting Group Stability and Deprotection Conditions
Protecting GroupStructureStable ToLabile ToTypical Deprotection Conditions
Fmoc 9-fluorenylmethyloxycarbonylMild Acid (TFA), HydrazineBase20% Piperidine in DMF
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylMild Acid (TFA), Base (Piperidine)Hydrazine2-5% Hydrazine in DMF
tBu tert-ButylBase (Piperidine), HydrazineStrong Acid>90% TFA
Table 2: Quantitative Data for Branched Peptide Synthesis Using Microwave-Enhanced SPPS[3]
Branched Peptide TargetSynthesis Time (Microwave SPPS)Crude Purity (%)Conventional Synthesis TimeConventional Isolated Yield (%)
Lactoferricin-Lactoferrampin Chimera< 5 hours77> 24 hoursNot Reported
Ubiquitin (47-76) - Histone H2B (118-126)< 5 hours75> 53 hours10-20
Tetra-branched Antifreeze Peptide Analog< 5 hours71> 72 hours40

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Peptide with this compound

This protocol describes the manual solid-phase synthesis of a linear peptide on a Rink Amide resin, incorporating this compound at a specific position.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

    • Dry the crude peptide pellet.

Protocol 2: On-Resin Side-Chain Modification via ivDde Deprotection

This protocol details the selective deprotection of the ivDde group and subsequent on-resin modification of the Dap side chain.

Materials:

  • Peptide-resin containing a Dap(ivDde) residue

  • Hydrazine monohydrate

  • DMF

  • Reagent for modification (e.g., activated fluorescent dye, carboxylic acid for conjugation)

  • Coupling reagents (e.g., HATU, DIEA)

Procedure:

  • ivDde Deprotection:

    • Swell the peptide-resin in DMF.

    • Treat the resin with a solution of 2-5% hydrazine monohydrate in DMF. The reaction time and number of repetitions may need optimization (e.g., 3 x 3 minutes).

    • Wash the resin thoroughly with DMF (5x) to remove hydrazine and the cleaved protecting group.

  • Side-Chain Modification (Example: Fluorescent Labeling):

    • In a separate vial, dissolve the alkyne-functionalized fluorescent dye (e.g., 5-FAM alkyne, 3 eq.), HATU (2.85 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated dye solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in Protocol 1.

Applications and Methodologies

Synthesis of Branched Peptides

This compound is an excellent tool for creating unsymmetrically branched peptides. After the synthesis of the main peptide chain, the ivDde group on the Dap side chain can be selectively removed to expose a primary amine. A second peptide chain can then be synthesized on this newly available functional group. This approach is valuable for developing multivalent ligands, synthetic vaccines, and protein mimics.[2][3]

G cluster_workflow Workflow for Branched Peptide Synthesis A 1. Synthesize Main Peptide Chain (Incorporate this compound) B 2. Selective ivDde Deprotection (2-5% Hydrazine in DMF) A->B C 3. Synthesize Second Peptide Chain on Dap Side-Chain B->C D 4. Cleavage and Deprotection (TFA Cocktail) C->D E Purified Branched Peptide D->E

Caption: Workflow for the synthesis of unsymmetrically branched peptides.

Site-Specific Labeling

The selective deprotection of the Dap(ivDde) side chain provides a unique position for the attachment of various labels, such as fluorescent dyes, biotin, or spin labels. This is particularly useful for creating probes to study peptide-protein interactions, cellular localization, and conformational changes. The exposed amine can be readily coupled to a label that has been activated as an NHS-ester or pre-activated with standard peptide coupling reagents.

G cluster_labeling Site-Specific Labeling Workflow Resin Peptide on Resin with Dap(ivDde) Deprotection ivDde Deprotection (Hydrazine) Resin->Deprotection Labeling On-Resin Labeling (e.g., with Activated Dye) Deprotection->Labeling Cleavage Cleavage and Purification Labeling->Cleavage Labeled_Peptide Site-Specifically Labeled Peptide Cleavage->Labeled_Peptide

Caption: General workflow for site-specific peptide labeling.

Peptide-Drug Conjugates (PDCs)

The development of PDCs is a promising strategy for targeted drug delivery. A targeting peptide can be synthesized using this compound, and after selective deprotection of the side chain, a cytotoxic drug or other therapeutic agent can be conjugated. This approach allows for the precise control of the drug-to-peptide ratio and the site of attachment, which are critical parameters for the efficacy and safety of the conjugate. The synthesis of the GLP-1 receptor agonist liraglutide, which involves the acylation of a lysine side chain with a fatty acid, serves as a relevant example of this type of side-chain modification.[4]

G cluster_pdc Conceptual Pathway for a Dap-Containing PDC PDC Peptide-Drug Conjugate (Targeting Peptide + Drug) Receptor Target Cell Receptor PDC->Receptor Internalization Receptor-Mediated Endocytosis Receptor->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release Apoptosis Cell Death Drug_Release->Apoptosis

Caption: Conceptual mechanism of action for a peptide-drug conjugate.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete ivDde Deprotection in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with incomplete 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) deprotection during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete ivDde deprotection?

A1: Incomplete removal of the ivDde protecting group is a common challenge in SPPS and can be attributed to several factors:

  • Peptide Aggregation: The growing peptide chain, particularly hydrophobic or long sequences, can aggregate on the solid support. This aggregation can physically block the hydrazine reagent from accessing the ivDde group, leading to incomplete cleavage.[1] This is a significant factor, potentially reducing deprotection to 50% or less.[1]

  • Steric Hindrance: The bulky nature of the ivDde group itself can sometimes hinder its removal, especially if it is located in a sterically crowded region of the peptide or near the C-terminus.

  • Insufficient Reagent Concentration or Reaction Time: The standard 2% hydrazine in dimethylformamide (DMF) may not be sufficient for complete removal in all cases.[2] Reaction times and the number of repetitions also play a crucial role.[2]

  • Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of the reagents to the peptide chains within the resin beads.

  • Mixing Inefficiency: The method of mixing can impact deprotection efficiency. Oscillating mixing may yield different results compared to standard stir bar mixing.[2]

Q2: How can I monitor the progress of ivDde deprotection?

A2: The deprotection of the ivDde group can be monitored spectrophotometrically. The reaction of hydrazine with the ivDde group releases a chromophoric indazole byproduct that absorbs strongly at approximately 290 nm.[3] By measuring the UV absorbance of the filtrate after each hydrazine treatment, you can follow the progress of the reaction. The deprotection is considered complete when the absorbance at 290 nm returns to baseline.[4]

Q3: What are the standard conditions for ivDde deprotection, and how can I optimize them?

A3: The standard protocol for ivDde removal involves treating the peptidyl-resin with a 2% solution of hydrazine monohydrate in DMF.[5] However, optimization is often necessary.

Optimization Parameters:
ParameterStandard ConditionOptimization StrategyNotes
Hydrazine Concentration 2% (v/v) in DMF[5]Increase concentration to 4-10%.[2]Higher concentrations (above 2%) can risk side reactions like peptide cleavage at Glycine residues and conversion of Arginine to Ornithine.[5][6]
Reaction Time 3 minutes per treatment[5]Increase to 5-10 minutes per treatment.[1][2]Marginal increases may be observed with longer times.[2]
Number of Repetitions 3 treatments[5]Increase to 4 or 5 treatments.[2][7]Small increases in completion may be seen with more iterations.[2]
Solvent DMFUse N-methylpyrrolidone (NMP) or add co-solvents like DCM or DMSO to disrupt aggregation.[1][8]A 1:1 mixture of DMF:DCM can be used for a pre-cleavage swelling step.[1]
Mixing Standard stirring/shakingUtilize oscillating mixing if available, as it can be more efficient.[1][2]Be aware that different mixing mechanisms may require different optimized conditions.[2]

Q4: Are there alternative reagents for ivDde deprotection if hydrazine is ineffective?

A4: Yes, if you encounter persistent issues with hydrazine, you can consider the following alternatives:

  • Hydroxylamine/Imidazole in NMP: A solution of hydroxylamine and imidazole in NMP has been shown to achieve full cleavage without causing chain degradation, especially in cases of peptide aggregation.[1] This method can also be selective for Dde/ivDde in the presence of Fmoc groups.[5]

  • Hydroxylamine: Hydroxylamine alone has also been suggested as an alternative for ivDde removal.[7][8]

Q5: Can the position of the ivDde-protected lysine in the peptide sequence affect deprotection?

A5: Absolutely. If the ivDde group is located near the C-terminus of the peptide or within a region prone to aggregation, its removal can be significantly more challenging and often incomplete. To circumvent this, consider using ivDde-Lys(Fmoc)-OH instead of Fmoc-Lys(ivDde)-OH. This allows for side-chain modification to be performed during chain extension, potentially avoiding issues with deprotection at a later stage.[9]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting incomplete ivDde deprotection.

Visual Troubleshooting Workflow

G cluster_0 cluster_1 Initial Optimization Steps cluster_2 Advanced Strategies for Aggregation cluster_3 Alternative Reagents cluster_4 start Start: Incomplete ivDde Deprotection issue Issue Identified: Partial Deprotection start->issue increase_hydrazine Increase Hydrazine Conc. (e.g., to 4%) issue->increase_hydrazine Primary Action increase_time Increase Reaction Time (e.g., 5-10 min) increase_hydrazine->increase_time If still incomplete increase_reps Increase Repetitions (e.g., to 4-5x) increase_time->increase_reps If still incomplete change_solvent Change Solvent System (e.g., NMP, DMF/DCM) increase_reps->change_solvent If aggregation is suspected pre_swell Pre-cleavage Swelling (DMF:DCM 1:1) change_solvent->pre_swell alt_reagent Use Alternative Reagent (e.g., Hydroxylamine/Imidazole) pre_swell->alt_reagent If hydrazine fails end Successful Deprotection alt_reagent->end

Caption: A workflow for troubleshooting incomplete ivDde deprotection.

Experimental Protocols

Protocol 1: Standard ivDde Deprotection with 2% Hydrazine
  • Resin Preparation: Following the completion of peptide synthesis, ensure the N-terminus is protected with a Boc group, as hydrazine can also remove the Fmoc group.[5] Swell the peptidyl-resin in DMF.

  • Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[5]

  • Deprotection Reaction: a. Drain the DMF from the swelled resin. b. Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[5] c. Agitate the mixture at room temperature for 3 minutes.[5] d. Drain the solution. The filtrate can be collected for UV monitoring at 290 nm.[4] e. Repeat steps 3b-3d two more times for a total of three treatments.[5]

  • Washing: Wash the resin thoroughly with DMF (at least 3-5 times) to remove all traces of hydrazine and the indazole byproduct.[5]

Protocol 2: Optimized ivDde Deprotection for Difficult Sequences
  • Resin Preparation: As in Protocol 1, ensure the N-terminus is Boc-protected.

  • Deprotection Solution Preparation: Prepare a fresh 4% (v/v) solution of hydrazine monohydrate in DMF.[2]

  • Deprotection Reaction: a. Drain the DMF from the swelled resin. b. Add the 4% hydrazine solution to the resin. c. Agitate the mixture at room temperature for 3-5 minutes.[2] d. Drain the solution for optional UV monitoring. e. Repeat steps 3b-3d two to three more times.[2]

  • Washing: Wash the resin extensively with DMF (5 times) to ensure complete removal of reagents.

Protocol 3: Alternative ivDde Deprotection with Hydroxylamine/Imidazole
  • Resin Preparation: Wash the peptidyl-resin with DMF.

  • Deprotection Solution Preparation: Prepare a solution of hydroxylamine hydrochloride and imidazole (1.3:1 molar ratio) in NMP.[5]

  • Deprotection Reaction: a. Add the deprotection solution to the resin. b. Agitate the mixture at room temperature. Reaction times may need to be optimized (e.g., 3 x 10 minutes).[1] c. Drain the solution.

  • Washing: Wash the resin thoroughly with NMP followed by DMF.

ivDde Deprotection Mechanism

The cleavage of the ivDde group by hydrazine proceeds via a nucleophilic attack on one of the carbonyl groups of the dioxocyclohexylidene ring, followed by an intramolecular cyclization to form a stable indazole byproduct and release the free amine.

G Peptide-Lys(ivDde) Peptide-Lys(ivDde) Intermediate Intermediate Peptide-Lys(ivDde)->Intermediate Nucleophilic Attack Hydrazine (NH2NH2) Hydrazine (NH2NH2) Hydrazine (NH2NH2)->Intermediate Peptide-Lys(NH2) Peptide-Lys(NH2) Intermediate->Peptide-Lys(NH2) Cyclization & Release Indazole Byproduct Indazole Byproduct Intermediate->Indazole Byproduct

Caption: Mechanism of ivDde deprotection by hydrazine.

References

Technical Support Center: Optimizing Hydrazine Concentration for ivDde Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing hydrazine concentration for the efficient removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for ivDde removal using hydrazine?

A1: The standard and most frequently cited protocol for ivDde removal involves treating the peptide-resin with a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1] This procedure is typically repeated multiple times (e.g., 3 repetitions of 3-5 minutes each) to ensure complete deprotection.[2][3]

Q2: Why am I observing incomplete ivDde removal with the standard 2% hydrazine protocol?

A2: Incomplete removal of the ivDde group is a common issue and can be attributed to several factors.[4] The ivDde group is known to be more robust and sterically hindered than the Dde group, which can make its removal sluggish.[2][4] Factors such as the peptide sequence, aggregation on the resin, and steric hindrance around the protected amino acid can all contribute to incomplete deprotection.[2][4] In some cases, only partial deprotection (~40-50%) is observed even with repeated treatments at 2% hydrazine.[5]

Q3: How can I optimize the hydrazine concentration for better ivDde removal?

A3: If incomplete deprotection is observed, increasing the hydrazine concentration can significantly improve removal efficiency.[6] Studies have shown that increasing the hydrazine concentration to 4% can lead to nearly complete ivDde removal.[6] However, it is crucial to be aware that higher concentrations of hydrazine (exceeding 2%) can increase the risk of side reactions.[1] Therefore, optimization should be approached systematically, starting with a modest increase in concentration.

Q4: What are the potential side reactions associated with using higher concentrations of hydrazine?

A4: High concentrations of hydrazine can lead to undesirable side reactions. These include cleavage of the peptide backbone, particularly at Glycine residues, and the conversion of Arginine residues to Ornithine.[1][4] Additionally, hydrazine can also remove Fmoc protecting groups, so the N-terminus should be protected with a Boc group if Fmoc-based chemistry is used.[4]

Q5: Besides hydrazine concentration, what other parameters can I adjust to improve ivDde removal?

A5: Several other parameters can be optimized. Increasing the reaction time per treatment (e.g., from 3 minutes to 5 minutes) and increasing the number of repetitions (e.g., from 3 to 5) can enhance deprotection.[3][5][6] Ensuring proper mixing is also critical for efficient deprotection, as inadequate agitation can lead to incomplete reactions.[3][6] The choice of resin can also play a role; for instance, PEGA-type resins may present different challenges compared to polystyrene-based resins due to their swelling properties.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete ivDde Deprotection - Insufficient hydrazine concentration.- Short reaction time or too few repetitions.- Steric hindrance or peptide aggregation on the resin.[2][4]- Inadequate mixing.[3]- Gradually increase the hydrazine concentration from 2% to 4%.[6]- Increase the reaction time for each treatment (e.g., to 5 minutes) and/or the number of repetitions (up to 5 times).[5][6]- Ensure the resin is well-swollen and vigorously agitated during the reaction.[2][3]- For very difficult cases, concentrations up to 10% hydrazine have been used, but with caution due to potential side reactions.[2]
Suspected Side Reactions (e.g., peptide cleavage) - Hydrazine concentration is too high.[1]- Prolonged exposure to hydrazine.- Reduce the hydrazine concentration to the lowest effective level (start with 2% and increase incrementally).[1]- Use shorter, multiple treatments instead of a single long one.[2]
Dde/ivDde Group Migration - Use of piperidine for Fmoc deprotection in the presence of a free amine can facilitate migration.[2][3]- For Fmoc deprotection steps near the ivDde-protected residue, consider using a milder base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2]- The ivDde group is generally less prone to migration than the Dde group due to its steric hindrance.[1][3]
UV Absorbance Monitoring is Inconclusive - The pyrazole byproduct, which is monitored spectrophotometrically, may be retained on the resin.- Ensure thorough washing of the resin with DMF after each hydrazine treatment to completely remove the byproduct.[4]

Quantitative Data on ivDde Removal

The following table summarizes the experimental conditions and outcomes for ivDde removal with varying hydrazine concentrations, based on available literature.

Condition Hydrazine Concentration (%) Reaction Time (minutes per repetition) Number of Repetitions Observed Outcome Reference
1233Incomplete removal, only a small fraction of ivDde removed.[6]
2253Marginal increase in deprotection, approximately 50% complete.[6]
3234Nominal increase in deprotection, approximately 50% complete.[6]
4433Nearly complete ivDde removal.[6]
52-10Not SpecifiedNot SpecifiedPartial deprotection (~40-50%) observed.[5]

Experimental Protocols

Standard Protocol for ivDde Removal

This protocol is a common starting point for the deprotection of the ivDde group from a peptide synthesized on a solid support.

Reagents:

  • 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)

Procedure:

  • Swell the ivDde-protected peptide-resin in DMF for 15-30 minutes.[4]

  • Drain the DMF.

  • Add the 2% hydrazine in DMF solution to the resin (approximately 25 mL per gram of resin).[1][7]

  • Agitate the mixture at room temperature for 3 minutes.[1][7]

  • Drain the reagent solution.

  • Repeat steps 3-5 two more times for a total of three treatments.[7]

  • After the final treatment, wash the resin thoroughly with DMF (3-5 times) to remove the cleavage reagent and the pyrazole byproduct.[2][4]

Optimized Protocol for Difficult ivDde Removal

This protocol is recommended when the standard protocol results in incomplete deprotection.

Reagents:

  • 4% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)

Procedure:

  • Swell the ivDde-protected peptide-resin in DMF for 15-30 minutes.

  • Drain the DMF.

  • Add the 4% hydrazine in DMF solution to the resin.

  • Agitate the mixture at room temperature for 3 minutes.

  • Drain the reagent solution.

  • Repeat steps 3-5 two more times.

  • Wash the resin thoroughly with DMF (3-5 times).

Note: The progress of the deprotection can be monitored spectrophotometrically by measuring the UV absorbance of the filtrate at 290 nm, which corresponds to the formation of the indazole byproduct.[8]

Visualizing the Workflow

ivDde_Removal_Workflow start Start: ivDde-Protected Peptide-Resin swell Swell Resin in DMF start->swell deprotection Treat with Hydrazine Solution swell->deprotection wash Wash Resin with DMF deprotection->wash check_completion Check for Complete Removal? wash->check_completion repeat_deprotection Repeat Deprotection Cycle check_completion->repeat_deprotection No final_wash Final DMF Washes check_completion->final_wash Yes repeat_deprotection->deprotection end End: Deprotected Peptide-Resin final_wash->end

Caption: Experimental workflow for the removal of the ivDde protecting group.

Troubleshooting_Logic start Incomplete ivDde Removal? increase_hydrazine Increase Hydrazine Concentration (e.g., to 4%) start->increase_hydrazine Primary Action increase_time Increase Reaction Time per Repetition start->increase_time Secondary Action increase_reps Increase Number of Repetitions start->increase_reps Secondary Action check_mixing Ensure Adequate Mixing/Agitation start->check_mixing Concurrent Action re_evaluate Re-evaluate Deprotection increase_hydrazine->re_evaluate increase_time->re_evaluate increase_reps->re_evaluate check_mixing->re_evaluate success Successful Deprotection re_evaluate->success Yes consider_alternatives Consider Alternative Deprotection Methods re_evaluate->consider_alternatives No

Caption: Troubleshooting logic for incomplete ivDde removal.

References

common side reactions with Fmoc-Dap(ivDde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Dap(ivDde)-OH. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This section addresses specific issues that may arise when using this compound in your experiments.

Issue 1: Incomplete Removal of the ivDde Protecting Group

Question: I am observing incomplete deprotection of the ivDde group from the Dap side chain using the standard 2% hydrazine in DMF protocol. What could be the cause, and how can I improve the deprotection efficiency?

Answer: Incomplete removal of the ivDde group is a common issue due to its steric hindrance, especially in long or aggregated peptide sequences, or when the protected residue is near the C-terminus.[1][2] Several factors can contribute to this, including insufficient reaction time, low reagent concentration, or poor resin swelling.

Solutions:

  • Optimize Hydrazine Treatment: You can increase the hydrazine concentration, the number of treatments, or the reaction time. A study has shown that increasing the hydrazine concentration from 2% to 4% can significantly improve deprotection efficiency.[3]

  • Increase Repetitions: Instead of the standard 3 repetitions, increasing to 5 or more may enhance the yield.[1]

  • Ensure Adequate Mixing: Proper mixing is crucial for the reagent to access all sites on the resin.

  • Consider Alternative Reagents: While hydrazine is standard, for the related Dde group, a milder cocktail of hydroxylamine hydrochloride and imidazole in NMP has been used and is fully orthogonal to the Fmoc group.[4] This could be cautiously explored for ivDde.

Issue 2: Migration of the ivDde Group

Question: My analytical data (HPLC, Mass Spectrometry) suggests that the ivDde group has migrated from the Dap side chain to the N-terminal α-amino group. Why does this occur, and how can I prevent it?

Answer: Although the ivDde group is more robust than the Dde group, it can still migrate, particularly during the piperidine-mediated Fmoc deprotection step.[5] This side reaction is driven by the basic conditions and the presence of a free amine, which can attack the ivDde group.[6]

Solutions:

  • Use a Milder Base for Fmoc Deprotection: Consider replacing piperidine with a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the Fmoc deprotection step, especially for the residue preceding the Dap(ivDde).[6]

  • Minimize Piperidine Exposure: Reduce the piperidine treatment time to the minimum required for complete Fmoc removal.

  • Strategic Synthesis Design: If possible, plan your synthesis to avoid having a free N-terminal amine in close proximity to the Dap(ivDde) residue for extended periods under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the ivDde protecting group over the Dde group?

A1: The ivDde group offers greater stability compared to the Dde group due to its increased steric hindrance. This makes it less susceptible to premature cleavage during prolonged exposure to piperidine in long peptide syntheses and less prone to migration.[2][7]

Q2: Under what conditions is the ivDde protecting group stable?

A2: The ivDde group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) and is generally stable to the standard basic conditions used for Fmoc removal (20% piperidine in DMF).[2][8] However, prolonged exposure to piperidine can lead to some loss or migration.[2][5]

Q3: What are the standard conditions for removing the ivDde group?

A3: The standard method for ivDde removal is treatment with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[2][4] However, as noted in the troubleshooting guide, these conditions may need to be optimized for complete removal.

Q4: Can I remove the ivDde group without affecting the Fmoc group on the N-terminus?

A4: No, the standard hydrazine treatment for ivDde removal will also cleave the Fmoc group.[2][4] Therefore, if you need to deprotect the Dap side chain while keeping the N-terminus protected, you should first replace the N-terminal Fmoc group with a hydrazine-stable protecting group, such as Boc.

Data Presentation

Table 1: Efficiency of ivDde Deprotection under Various Conditions

Hydrazine ConcentrationNumber of RepetitionsTime per Repetition (minutes)Observed Deprotection Efficiency
2%33Very low
2%35~50%[3]
2%43Nominal increase from 3 repetitions[3]
4%33Near complete removal[3]
2-10%Up to 5Not specifiedUsed to increase yield[1][2]

Experimental Protocols

Protocol 1: Optimized ivDde Deprotection

This protocol is for the removal of the ivDde protecting group from a peptide synthesized on a solid support.

  • Resin Preparation: Swell the peptide-resin in DMF.

  • N-terminal Protection (if necessary): If the N-terminal residue is Fmoc-protected, it should be deprotected and then protected with a Boc group using Boc-anhydride before proceeding.

  • Deprotection Cocktail Preparation: Prepare a 4% (v/v) solution of hydrazine monohydrate in DMF.

  • Deprotection Reaction:

    • Treat the resin with the 4% hydrazine solution (e.g., 10 mL per gram of resin) for 3 minutes with gentle agitation.

    • Drain the solution.

    • Repeat the treatment two more times.

  • Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of hydrazine and the cleaved protecting group.

  • Monitoring (Optional): The progress of the deprotection can be monitored by measuring the UV absorbance of the filtrate at 290 nm, which corresponds to the indazole byproduct.[9]

Protocol 2: Fmoc Deprotection with DBU to Minimize ivDde Migration

This protocol is for the removal of an Fmoc group in a sequence where ivDde migration is a concern.

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Fmoc Deprotection Solution: Prepare a solution of 2% DBU in DMF.

  • Deprotection Reaction:

    • Treat the resin with the DBU solution for 5-10 minutes.

    • Drain the solution.

    • Repeat the treatment for another 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x).

Visualizations

G Workflow for Selective Dap Side-Chain Modification cluster_0 Peptide Synthesis cluster_1 Side-Chain Deprotection cluster_2 Side-Chain Modification A Start with Fmoc-protected peptide on resin B Couple this compound A->B C Continue peptide elongation B->C D Protect N-terminus (e.g., with Boc) C->D E Treat with 4% Hydrazine in DMF D->E F Wash with DMF E->F G Couple desired moiety to Dap side-chain F->G H Final cleavage from resin and global deprotection G->H

Caption: Workflow for selective modification of the Dap side chain.

G Troubleshooting Incomplete ivDde Deprotection Start Incomplete ivDde Deprotection Observed Q1 Using standard 2% Hydrazine? Start->Q1 Sol1 Increase Hydrazine concentration to 4% Q1->Sol1 Yes Q2 Sufficient repetitions? Q1->Q2 No End Complete Deprotection Sol1->End Sol2 Increase repetitions to 5 or more Q2->Sol2 No Q3 Adequate mixing? Q2->Q3 Yes Sol2->End Sol3 Ensure proper agitation/swelling Q3->Sol3 No Q3->End Yes Sol3->End

Caption: Decision tree for troubleshooting incomplete ivDde removal.

G ivDde Migration Side Reaction cluster_0 Intended Structure cluster_1 Side Product after Fmoc Deprotection Peptide1 Fmoc-NH-CHR-CO-...-NH-Peptide-Resin | (CH2) | NH-ivDde Piperidine Piperidine in DMF Peptide1->Piperidine Fmoc Deprotection Peptide2 ivDde-NH-CHR-CO-...-NH-Peptide-Resin | (CH2) | NH2 Piperidine->Peptide2 Migration

Caption: Schematic of ivDde migration during Fmoc deprotection.

References

preventing migration of the ivDde protecting group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group, with a specific focus on preventing its migration during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the ivDde protecting group and what is its primary application?

A1: The ivDde group is a protecting group used in solid-phase peptide synthesis (SPPS) to shield the primary amine on the side chain of amino acids, most commonly lysine.[1] Its key feature is its orthogonality to the widely used Fmoc/tBu strategy. This means it remains stable during the repeated piperidine treatments used for Nα-Fmoc group removal and during the final trifluoroacetic acid (TFA) cleavage from the resin.[2] This allows for selective deprotection of the ivDde group on the solid phase to perform site-specific modifications, such as branching, cyclization, or the attachment of labels.[1][3]

Q2: What is ivDde group migration and why is it a concern?

A2: Although significantly more stable than its predecessor, Dde, the ivDde group can sometimes migrate from its intended side-chain amine to another free amine within the peptide sequence.[4][5] This phenomenon, known as N→N' migration, can occur both intramolecularly (within the same peptide chain) and intermolecularly (between adjacent peptides on the resin).[4][6] This side reaction is problematic as it leads to a scrambled peptide sequence, resulting in a final product that is an isomer of the target peptide, which can be difficult to separate and compromises the synthesis yield.[4][6]

Q3: What chemical mechanism drives ivDde migration?

A3: The migration is typically initiated by the nucleophilic attack of a free amine on the ivDde group.[4][6] During Fmoc-SPPS, the most common scenario is the deprotection of an Fmoc group, which exposes a free α-amino group. This newly exposed amine can then attack a nearby ivDde-protected side chain. The process can be accelerated by the basic conditions of Fmoc deprotection, particularly with prolonged exposure to piperidine.[4]

Q4: How does the ivDde group compare to the Dde group in terms of stability and migration?

A4: The ivDde group was specifically designed as a more robust alternative to the Dde group.[7][8] The increased steric hindrance of the isovaleryl moiety in ivDde significantly reduces its susceptibility to migration compared to Dde.[5][7] While Dde is known to migrate more readily, especially during long syntheses with multiple piperidine treatments, ivDde offers greater stability and is less prone to this side reaction.[3][5] However, under certain conditions, particularly with diaminopropionic acid (Dpr), ivDde migration can still be observed.[5]

Q5: How can I detect if ivDde migration has occurred in my synthesis?

A5: The most effective method for detecting ivDde migration is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[6] Since migration results in an isomer of the desired peptide, the migrated product will have the exact same molecular weight but will typically exhibit a different retention time on the HPLC column.[6] Therefore, the appearance of a peak with the correct mass but an unexpected retention time is a strong indicator of migration.

Troubleshooting Guide: Preventing ivDde Migration

This guide provides strategies to minimize or eliminate ivDde migration during your experiments.

Problem: Analysis of the crude peptide by HPLC-MS shows a significant peak with the correct mass but a different retention time, suggesting ivDde migration.

Strategy 1: Utilize a Non-Nucleophilic Base for Fmoc Deprotection

Prolonged exposure to piperidine can facilitate migration. Using a milder, non-nucleophilic base for the critical Fmoc deprotection step immediately following the introduction of an ivDde-protected residue can prevent this side reaction.

  • Recommended Solution: Replace piperidine with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the Fmoc deprotection step where migration is a risk.[4][6] A short treatment time is often sufficient and effective.[4]

Strategy 2: Strategic Synthesis Planning

Careful planning of the peptide sequence and the point of modification can prevent the conditions that lead to migration.

  • Recommended Solution: If possible, avoid synthetic routes that result in a free primary amine (after Fmoc removal) being in close proximity to an ivDde-protected residue for extended periods.[7] Consider altering the sequence or using an alternative lysine derivative like ivDde-Lys(Fmoc)-OH, which allows for side-chain modification immediately after incorporation, followed by ivDde removal and chain extension.[1]

Strategy 3: Optimize Deprotection Conditions for ivDde Removal

While this doesn't prevent migration during synthesis, incomplete removal of the ivDde group can be mistaken for other issues. Ensuring complete deprotection is crucial for subsequent steps. Standard protocols using 2% hydrazine in DMF are common, but may require optimization.[7][9]

  • Recommended Solution: If standard conditions (e.g., 3 x 3 minutes with 2% hydrazine) are insufficient, consider increasing the reaction time or the number of repetitions.[7] For particularly stubborn cases, increasing the hydrazine concentration to 4% has been shown to significantly improve removal efficiency.[9] Always ensure the compatibility of higher hydrazine concentrations with your instrumentation.[9]

Quantitative Data Summary

The following table summarizes the effectiveness of different strategies in preventing protecting group migration, based on available literature.

Strategy for Fmoc DeprotectionProtecting GroupMigration PotentialEfficacy in PreventionReference
20% Piperidine in DMFDdeHigh, especially with prolonged exposureLow[4][6]
20% Piperidine in DMFivDdeLow, but possibleModerate[5]
2% DBU in DMF (e.g., 3 x 3 min)Dde/ivDdeVery LowHigh[4]

Experimental Protocols

Protocol 1: Fmoc Deprotection using DBU to Prevent Migration

This protocol is recommended for the Fmoc deprotection step immediately following the coupling of an ivDde-protected amino acid.

  • Resin Preparation: After coupling the ivDde-protected residue, wash the peptidyl-resin thoroughly with DMF (3 x 5 mL).

  • Deprotection Solution: Prepare a fresh solution of 2% (v/v) DBU in DMF.

  • Deprotection Reaction: Add the 2% DBU solution to the resin (10 mL per gram of resin).

  • Agitate the mixture gently at room temperature for 5-10 minutes.[7]

  • Drain the solution.

  • Repeat the DBU treatment one more time.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of DBU.

  • Proceed with the next coupling step.

Protocol 2: Standard ivDde Group Removal

This protocol describes the standard procedure for removing the ivDde protecting group to allow for side-chain modification.

  • Resin Preparation: Ensure the N-terminus of the peptide is protected (e.g., with a Boc group), as hydrazine can also remove the Fmoc group.[8] Wash the resin-bound peptide with DMF (3 x 5 mL).

  • Deprotection Solution: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[8]

  • Deprotection Reaction: Add the 2% hydrazine solution to the resin (10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 3 minutes.

  • Drain the solution. The progress of the reaction can be monitored by measuring the UV absorbance of the filtrate at 290 nm, due to the formation of an indazole byproduct.[1][2]

  • Repeat the hydrazine treatment two more times.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual hydrazine and the cleaved protecting group.[7]

Protocol 3: Analysis of ivDde Migration by HPLC-MS

This protocol outlines the general procedure for analyzing the crude peptide product for evidence of migration.

  • Sample Preparation: Cleave a small sample of the crude peptide from the solid support using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and allow the peptide pellet to dry.[6]

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Inject the sample into an HPLC-MS system equipped with a C18 column.

    • Run a suitable gradient elution method to separate the peptide and its potential byproducts.

    • Monitor the elution profile using both UV detection (e.g., 220 nm) and mass spectrometry.

    • Analyze the mass spectrum for each eluted peak. Identify any peaks that have the same mass as the target peptide but elute at a different retention time, as these are potential isomers resulting from ivDde migration.[6]

Visualizations

Peptide Peptide with ivDde-Lys and N-terminal Fmoc Piperidine Piperidine (Fmoc Deprotection) Peptide->Piperidine Treatment FreeAmine Free α-Amine (Nucleophile) Piperidine->FreeAmine Exposes ivDdeLys ivDde-Protected Lysine FreeAmine->ivDdeLys Nucleophilic Attack (Migration) TargetProduct Correctly Deprotected Peptide FreeAmine->TargetProduct Desired Path (No Migration) MigrationProduct Migrated Product (Isomer with same mass) ivDdeLys->MigrationProduct

Caption: Mechanism of ivDde group migration during Fmoc deprotection.

start Start: Peptide with N-terminal Fmoc and ivDde-Lys wash1 Wash with DMF start->wash1 deprotection Add 2% DBU in DMF (5-10 min) wash1->deprotection repeat_deprotection Repeat DBU Treatment deprotection->repeat_deprotection wash2 Wash with DMF repeat_deprotection->wash2 next_step Proceed to Next Coupling Step wash2->next_step end End next_step->end

Caption: Recommended workflow for Fmoc deprotection using DBU.

start Is ivDde migration a potential risk? long_synthesis Is the synthesis long (>50 residues)? Or is Dpr(ivDde) used? start->long_synthesis Yes use_piperidine Standard Protocol: Use 20% Piperidine. start->use_piperidine No use_dbu Strategy: Use 2% DBU for critical Fmoc deprotection. long_synthesis->use_dbu Yes rethink Strategy: Re-evaluate synthetic route. Consider ivDde-Lys(Fmoc)-OH. long_synthesis->rethink No, but proximity issue rethink->use_dbu

Caption: Decision tree for selecting a migration prevention strategy.

References

Technical Support Center: ivDde Protecting Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems, particularly sluggish or incomplete cleavage from peptide resins.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for on-resin ivDde cleavage?

A1: The standard method for removing the ivDde group involves treating the peptide-resin with a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2][3][4] This is typically performed at room temperature in a series of short, repeated treatments (e.g., 3 treatments of 3-5 minutes each) to ensure complete removal while minimizing potential side reactions.[1][4][5][6]

Q2: My ivDde cleavage is sluggish or incomplete. What are the common causes?

A2: Sluggish ivDde cleavage is a known issue that can stem from several factors:

  • Steric Hindrance: The ivDde group is sterically bulky, and its removal can be difficult, especially if it is located in a sterically crowded region of the peptide.[2][5]

  • Peptide Aggregation: On-resin aggregation can limit reagent access to the ivDde group, significantly slowing the cleavage reaction.[2]

  • Sequence Position: Removal can be particularly challenging when the ivDde-protected lysine is near the C-terminus of the peptide.[2][7]

  • Insufficient Reagents or Time: The concentration of hydrazine, reaction time, or number of treatments may be insufficient for complete deprotection.[5][7][8]

  • Inefficient Mixing: Poor mixing of the resin with the cleavage solution can lead to localized areas of incomplete reaction.[5][8]

Q3: How can I monitor the progress of the cleavage reaction?

A3: You can monitor the reaction progress using a few different methods:

  • UV Spectrophotometry: The cleavage reaction releases a chromophoric indazole by-product that strongly absorbs UV light around 290 nm.[2][9][10] You can monitor the absorbance of the filtrate after each treatment; the reaction is complete when the absorbance returns to baseline.[2][9]

  • LC-MS Analysis: A small-scale cleavage of a resin sample followed by LC-MS analysis is the most definitive method. Look for the disappearance of the ivDde-protected peptide mass and the appearance of the deprotected peptide mass. Incomplete cleavage will be indicated by a remaining mass corresponding to the peptide plus the ivDde group (+224.29 Da).[1]

Q4: Are there potential side reactions when using hydrazine?

A4: Yes. While 2% hydrazine is generally safe, higher concentrations can lead to side reactions such as peptide backbone cleavage at glycine residues or the conversion of arginine to ornithine.[3][4] It is crucial to balance cleavage efficiency with the potential for these undesired reactions. Additionally, hydrazine can also remove Fmoc groups, so the N-terminus of the peptide should be protected (e.g., with a Boc group) if it is not meant to be deprotected simultaneously.[2][3]

Troubleshooting Guide for Sluggish ivDde Cleavage

If you are experiencing incomplete ivDde cleavage, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Confirm Incomplete Cleavage

Before optimizing, confirm the problem. After your standard cleavage protocol, take a small sample of the resin, cleave the peptide from it using your final TFA cocktail, and analyze the product via HPLC and Mass Spectrometry. A peak with a mass shift of +224.29 Da confirms the presence of remaining ivDde group.[1]

Step 2: Incremental Optimization

It is recommended to adjust one parameter at a time to identify the most effective solution.

  • Increase Number of Treatments: This is the simplest and often most effective first step. Instead of 3 repetitions, try increasing to 4 or 5 treatments with fresh 2% hydrazine solution each time.[11]

  • Increase Reaction Time: Extend the duration of each treatment. For example, increase the incubation time from 3 minutes to 5 or 10 minutes per treatment.[5][8]

  • Increase Hydrazine Concentration: If the above steps fail, consider increasing the hydrazine concentration. Studies have shown that increasing the concentration from 2% to 4% in DMF can significantly improve cleavage efficiency for difficult sequences.[8] Concentrations as high as 10% have been used in very difficult cases, but this increases the risk of side reactions.[2][11]

Step 3: Consider Alternative Conditions
  • Different Solvent: While DMF is standard, ensure it is high quality and anhydrous.

  • Mixing Method: The efficiency of cleavage can be dependent on the mixing mechanism (e.g., orbital shaking, nitrogen bubbling, oscillating mixing).[8] Ensure the resin is fully suspended and agitated during the reaction.[5]

The following diagram outlines a logical workflow for troubleshooting this issue.

G start Sluggish ivDde Cleavage Observed confirm Confirm Incomplete Cleavage (Test Cleavage + LC-MS) start->confirm step1 Increase Number of Hydrazine Treatments (e.g., 3x -> 5x) confirm->step1 check1 Cleavage Complete? step1->check1 step2 Increase Reaction Time per Treatment (e.g., 3 min -> 5-10 min) check1->step2 No end_ok Problem Solved: Proceed with Synthesis check1->end_ok Yes check2 Cleavage Complete? step2->check2 step3 Increase Hydrazine Concentration (e.g., 2% -> 4%) check2->step3 No check2->end_ok Yes check3 Cleavage Complete? step3->check3 check3->end_ok Yes end_fail Consult Advanced Support: Consider sequence-specific aggregation issues check3->end_fail No

References

how to improve the yield of ivDde deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the yield of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for ivDde deprotection?

A1: The standard method for removing the ivDde protecting group involves treating the peptide-resin with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2] This procedure is typically repeated multiple times to ensure complete removal.[1] Since hydrazine also removes the Fmoc group, the N-terminus of the peptide should be protected with a Boc group if N-terminal protection is required after ivDde removal.[2]

Q2: What are the primary causes of low ivDde deprotection yield?

A2: Low yields in ivDde deprotection can stem from several factors:

  • Incomplete Reaction: The deprotection reaction may not have gone to completion due to insufficient reagent concentration, reaction time, or number of treatments.[3][4]

  • Steric Hindrance: The ivDde group may be located in a sterically hindered region of the peptide or a region prone to aggregation, making it less accessible to the hydrazine reagent.[5]

  • Peptide Aggregation: The peptide may aggregate on the resin, preventing efficient diffusion of the deprotection solution.[5]

  • Sluggish Cleavage: The ivDde group, being more hindered than the Dde group, can sometimes be difficult to remove, especially when it is near the C-terminus of the peptide.

Q3: How can I monitor the progress of the ivDde deprotection reaction?

A3: The progress of the deprotection can be monitored spectrophotometrically. The indazole byproduct formed upon the reaction of hydrazine with the ivDde group has a strong UV absorbance at approximately 290 nm.[6] By measuring the absorbance of the solution after each treatment, you can determine when the reaction is complete (i.e., when the absorbance returns to baseline).[6][7]

Q4: Are there any known side reactions during ivDde deprotection?

A4: Yes, there are potential side reactions to be aware of:

  • Fmoc Group Removal: As mentioned, hydrazine will also cleave the Fmoc protecting group.[8][9]

  • Peptide Backbone Cleavage: Higher concentrations of hydrazine (above 2%) can lead to cleavage of the peptide backbone, particularly at Glycine residues.[2][9]

  • Conversion of Arginine to Ornithine: Hydrazine can convert the side chain of Arginine to Ornithine.[2][9]

  • ivDde Group Migration: Although less prone to migration than the Dde group, the ivDde group can migrate under certain conditions, especially during Fmoc deprotection with piperidine prior to the hydrazine treatment.[2][10]

Q5: What are the alternatives to hydrazine for ivDde deprotection?

A5: While hydrazine is the most common reagent, hydroxylamine has been investigated as an alternative. A solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can be used for Dde removal and may be applicable for ivDde as well, especially when Fmoc group preservation is desired.[2][4]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Incomplete Deprotection Insufficient reaction time or hydrazine concentration.Increase the number of hydrazine treatments (e.g., from 3 to 5 repetitions of 3-minute treatments).[4] Increase the hydrazine concentration from 2% up to 4%, but be mindful of potential side reactions.[3] A study showed that increasing the hydrazine concentration to 4% resulted in nearly complete ivDde removal.[3]
Steric hindrance or peptide aggregation.Ensure the resin is well-swollen before and during the deprotection. Consider using solvents known to reduce peptide aggregation.[5] If the ivDde group is in a known difficult sequence, multiple, shorter treatments with fresh reagent are often more effective than a single long one.[5]
Low Yield of Final Product Peptide precipitation during workup.After cleavage from the resin, ensure the peptide remains soluble. If precipitation occurs, try different solvent systems for purification.
Side reactions during deprotection.If mass spectrometry reveals side products, consider the potential side reactions listed in the FAQ. Lowering the hydrazine concentration or using an alternative deprotection method may be necessary.[2][9]
Unexpected Peaks in HPLC ivDde group migration.While less common with ivDde, migration can still occur.[2] Analyze byproducts by mass spectrometry to confirm their identity. To prevent this, ensure complete Fmoc removal and washing before proceeding with ivDde deprotection.

Data Presentation

Table 1: Comparison of ivDde Deprotection Conditions

ConditionReagentConcentrationTime per TreatmentNumber of TreatmentsObserved Outcome
1Hydrazine in DMF2%3 minutes3Incomplete removal, only a small fraction of ivDde removed.[3]
2Hydrazine in DMF2%5 minutes3Marginal increase in deprotection compared to 3 minutes.[3]
3Hydrazine in DMF2%3 minutes4Nominal increase in deprotection compared to 3 treatments.[3]
4Hydrazine in DMF4%3 minutes3Near complete ivDde removal.[3]

Table 2: Time-Course of a Typical ivDde Deprotection

Treatment NumberDurationCumulative TimeExpected Deprotection Progress
13 minutes3 minutesPartial deprotection
23 minutes6 minutesIncreased deprotection
33 minutes9 minutesFurther deprotection, may be sufficient for some sequences
43 minutes12 minutesApproaching complete deprotection for most sequences
53 minutes15 minutesGenerally considered sufficient for difficult sequences

Experimental Protocols

Detailed Protocol for Hydrazine-Mediated ivDde Deprotection

This protocol is a standard procedure for the removal of the ivDde protecting group from a peptide synthesized on a solid support.

Materials:

  • Peptide-resin with an ivDde-protected amino acid.

  • N,N-Dimethylformamide (DMF).

  • Hydrazine monohydrate.

  • Reaction vessel with a frit for draining.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes before deprotection.

  • Preparation of Deprotection Solution: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 2 mL of hydrazine monohydrate to 98 mL of DMF.

  • First Hydrazine Treatment:

    • Drain the DMF from the swollen resin.

    • Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[1]

    • Agitate the mixture gently at room temperature for 3 minutes.[1]

    • Drain the hydrazine solution.

  • Repeat Treatments: Repeat step 3 two more times for a total of three hydrazine treatments.[1] For difficult deprotections, this can be increased to five or more treatments.[4]

  • Washing: After the final hydrazine treatment, wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the cleaved indazole byproduct.[2]

  • Confirmation of Deprotection (Optional): A small sample of the resin can be cleaved, and the peptide analyzed by mass spectrometry to confirm the removal of the ivDde group.

Visualizations

ivDde_Deprotection_Workflow start Start: Peptide-resin with ivDde group swell Swell resin in DMF start->swell deprotect Treat with Hydrazine (e.g., 3 x 3 min) swell->deprotect prepare Prepare 2% Hydrazine in DMF prepare->deprotect wash Wash with DMF deprotect->wash analyze Analyze sample (HPLC/MS) wash->analyze complete Deprotection Complete? analyze->complete continue_synthesis Continue Synthesis or Cleave complete->continue_synthesis Yes increase_treatments Increase treatments or [Hydrazine] complete->increase_treatments No increase_treatments->deprotect ivDde_Deprotection_Mechanism cluster_reactants Reactants cluster_products Products ivDde ivDde-Protected Amine (on peptide) nucleophilic_attack Nucleophilic attack by hydrazine on carbonyl group ivDde->nucleophilic_attack hydrazine Hydrazine (H2N-NH2) hydrazine->nucleophilic_attack cyclization Intramolecular Cyclization nucleophilic_attack->cyclization free_amine Free Amine (deprotected peptide) cyclization->free_amine indazole Indazole Byproduct (UV active) cyclization->indazole

References

Technical Support Center: ivDde Protecting Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group. Find troubleshooting tips and detailed protocols to optimize your peptide synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for removing the ivDde protecting group?

The standard method for removing the ivDde group involves treating the peptide-resin with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2] The treatment is typically repeated multiple times to ensure complete removal.[1][3]

Q2: What is the key difference between the Dde and ivDde protecting groups?

The ivDde group is more sterically hindered than the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group.[2][4] This increased steric hindrance makes ivDde more stable during prolonged solid-phase peptide synthesis (SPPS) and less susceptible to migration, a common side reaction observed with the Dde group.[2] However, the increased stability of ivDde can sometimes make it more difficult to remove.[5]

Q3: What factors can influence the efficiency of ivDde removal?

Several factors can impact the efficiency of ivDde deprotection:

  • Hydrazine Concentration: Higher concentrations of hydrazine can lead to more efficient removal.[6] However, concentrations exceeding 2% may increase the risk of side reactions, such as peptide cleavage at glycine residues and the conversion of arginine to ornithine.[2]

  • Reaction Time and Repetitions: Increasing the reaction time or the number of hydrazine treatments can improve deprotection efficiency, especially for sterically hindered or aggregated peptides.[3][4][6]

  • Peptide Sequence and Steric Hindrance: The amino acid sequence surrounding the ivDde-protected lysine can significantly affect removal efficiency.[4] If the ivDde group is in a sterically hindered environment or within an aggregated peptide sequence, its removal can be sluggish and incomplete.[5] The proximity of the ivDde group to the C-terminus of the peptide has also been reported to make its removal more difficult.[5][7]

  • Mixing: Adequate mixing is crucial to ensure the resin is well-suspended and comes into complete contact with the hydrazine solution.[3][6]

  • Resin Swelling: Proper swelling of the resin before and during deprotection is important to minimize peptide aggregation and ensure accessibility of the ivDde group.[4]

Q4: What are the potential side reactions during ivDde removal with hydrazine?

While generally effective, hydrazine treatment can lead to some side reactions:

  • Fmoc Group Removal: Hydrazine will also cleave the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.[2][8] Therefore, the N-terminus of the peptide should be protected with a group stable to hydrazine, such as a Boc (tert-butyloxycarbonyl) group, if N-terminal protection is required after ivDde removal.[2]

  • Peptide Backbone Cleavage: High concentrations of hydrazine can cause cleavage of the peptide backbone, particularly at glycine residues.[2][8]

  • Arginine to Ornithine Conversion: The guanidinium group of arginine can be converted to the amino group of ornithine in the presence of hydrazine.[2][8]

  • Reduction of Alloc Group: If an Alloc (allyloxycarbonyl) protecting group is present, the small amount of diazine in hydrazine can reduce the double bond of the allyl group. This can be prevented by adding allyl alcohol to the hydrazine reagent.[5]

Q5: How can I monitor the progress of the ivDde removal reaction?

The removal of the ivDde group can be monitored spectrophotometrically. The reaction of the ivDde group with hydrazine produces an indazole derivative that strongly absorbs UV light at 290 nm.[7][9] By measuring the UV absorbance of the reaction solution, you can follow the progress of the deprotection.[9][10]

Troubleshooting Guides

Problem: Incomplete ivDde Removal

Symptoms:

  • HPLC analysis of the crude peptide shows a significant peak corresponding to the ivDde-protected peptide alongside the desired deprotected peptide.[6]

  • Mass spectrometry analysis confirms the presence of the ivDde-protected species.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Insufficient Reagent Concentration or Reaction Time Increase the hydrazine concentration cautiously, for example, to 4%.[6] Alternatively, increase the reaction time for each hydrazine treatment (e.g., from 3 minutes to 5 minutes) or increase the number of treatments.[3][4][6]
Steric Hindrance or Peptide Aggregation If the ivDde group is in a sterically hindered region of the peptide or if the peptide is prone to aggregation, more forcing conditions may be necessary.[4][5] Consider using a higher concentration of hydrazine (up to 10% has been reported for difficult cases) or performing more repetitions of the treatment.[11] Ensure the resin is well-swollen before and during the reaction.[4]
Inadequate Mixing Ensure the peptide-resin is thoroughly suspended and agitated during the hydrazine treatment to guarantee complete contact with the reagent.[3][6]
Difficult Peptide Sequence For sequences where the ivDde group is near the C-terminus, which can be particularly difficult to remove, consider using ivDde-Lys(Fmoc)-OH instead of Fmoc-Lys(ivDde)-OH during synthesis. This allows for side-chain modification earlier in the synthesis, followed by ivDde removal before chain extension, potentially mitigating the issue.[5][7]
Problem: Suspected Dde/ivDde Group Migration

Symptoms:

  • Appearance of unexpected peaks in the HPLC chromatogram with the same mass as the target peptide but different retention times.[4]

  • Mass spectrometry confirms the presence of isomers.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Presence of Free Amines During Piperidine Treatment Dde migration is more common than ivDde migration and is often observed during the piperidine-mediated removal of the Fmoc group in the presence of other free amines.[4] To minimize this, consider using a milder base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for Fmoc deprotection, especially when a Dde-protected residue is adjacent to a residue that will have a free amine.[4][12]
Inherent Instability of the Dde Group The Dde group is known to be less stable than the ivDde group and can be partially lost during long syntheses. If migration or loss is a recurring issue, switching to the more robust ivDde protecting group is recommended.[2][4]

Quantitative Data Summary

The following table summarizes the results from an optimization study on the removal of an ivDde group from a model peptide (ACP fragment with a C-terminal Lys(ivDde)). The efficiency was evaluated by comparing the peak areas of the protected and deprotected peptides in analytical HPLC chromatograms.[6]

ConditionHydrazine ConcentrationReaction Time per IterationNumber of IterationsSolution VolumeObserved ivDde Removal Efficiency
22%3 min32 mLIncomplete, small fraction removed.[6]
62%5 min32 mLMarginal increase compared to condition 2, approximately 50% complete.[6]
102%3 min42 mLNominal increase compared to 3 iterations, approximately 50% complete.[6]
124%3 min32 mLNearly complete removal.[6]

Experimental Protocols

Protocol 1: Standard ivDde Removal with 2% Hydrazine

This protocol describes the standard procedure for removing the ivDde protecting group from a peptide synthesized on a solid support.

Reagents and Materials:

  • ivDde-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Reaction vessel with a filter

Procedure:

  • Resin Swelling: Swell the ivDde-protected peptide-resin in DMF for 15-30 minutes.[8]

  • Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[1][3]

  • Hydrazine Treatment: Drain the DMF from the swollen resin. Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[1][2]

  • Reaction: Gently agitate the resin slurry at room temperature for 3 minutes.[1]

  • Drain: Drain the hydrazine solution from the resin.

  • Repeat: Repeat steps 3-5 two more times for a total of three hydrazine treatments.[1][3]

  • Washing: After the final treatment, wash the resin thoroughly with DMF (at least 5 times) to remove residual hydrazine and the indazole byproduct.[3][8] The peptide-resin is now ready for the next step.

Protocol 2: HPLC Analysis of ivDde Removal

This protocol outlines a general procedure for analyzing the efficiency of ivDde removal using reverse-phase high-performance liquid chromatography (RP-HPLC).

Reagents and Materials:

  • Small sample of the peptide-resin after ivDde removal treatment

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

  • HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Mass spectrometer (optional but recommended)

Procedure:

  • Cleavage from Resin: Cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Peptide Isolation: Centrifuge to pellet the peptide, decant the ether, and allow the peptide pellet to air dry.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, such as a mixture of Solvent A and Solvent B.

  • HPLC Analysis: Inject the sample onto the HPLC system. Elute the peptides using a suitable gradient of Solvent B. Monitor the absorbance at 214 nm or 220 nm.

  • Data Analysis: Analyze the resulting chromatogram. The deprotected peptide will have a different retention time than the ivDde-protected peptide. The relative peak areas can be used to estimate the efficiency of the removal reaction.[6] If coupled to a mass spectrometer, confirm the identity of the peaks by their mass-to-charge ratio.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_deprotection ivDde Deprotection & Optimization cluster_analysis Analysis start Start with Resin-Bound Peptide (with Lys(ivDde)) swell Swell Resin in DMF start->swell prep_hydrazine Prepare Hydrazine/DMF Solution (e.g., 2% or 4%) swell->prep_hydrazine treat Treat Resin with Hydrazine Solution (Varying Time and Repetitions) prep_hydrazine->treat wash Wash Resin with DMF treat->wash wash->treat Repeat Treatment cleave Cleave Peptide from Resin wash->cleave hplc Analyze by HPLC-MS cleave->hplc result Evaluate Removal Efficiency hplc->result

Caption: Experimental workflow for optimizing ivDde removal efficiency.

troubleshooting_workflow cluster_solutions Potential Solutions start Incomplete ivDde Removal Detected q1 Are you using the standard 2% hydrazine, 3x3 min protocol? start->q1 increase_reps Increase number of repetitions (e.g., to 4 or 5) q1->increase_reps Yes q2 Is the peptide sequence known to aggregate or is the ivDde group sterically hindered? q1->q2 No increase_time Increase reaction time per repetition (e.g., to 5 min) end_success Re-analyze by HPLC. Problem Solved. increase_reps->end_success increase_conc Increase hydrazine concentration (e.g., to 4%) increase_time->end_success check_mixing Ensure thorough mixing and adequate resin swelling increase_conc->end_success check_mixing->end_success q2->increase_conc Yes q2->check_mixing No end_fail Consider alternative strategies: - Use ivDde-Lys(Fmoc)-OH in synthesis - Further increase hydrazine concentration end_success->end_fail If problem persists

Caption: Troubleshooting decision tree for incomplete ivDde removal.

deprotection_mechanism reagents R-NH-ivDde H₂N-NH₂ intermediate Nucleophilic Attack & Intramolecular Cyclization reagents:f0->intermediate Nucleophilic attack by hydrazine products R-NH₂ (Deprotected Peptide) Indazole Derivative intermediate->products:f0 Release of free amine and byproduct formation

Caption: Proposed mechanism for hydrazine-mediated ivDde cleavage.

References

Technical Support Center: ivDde Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group cleavage. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of the ivDde protecting group in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard reagent for ivDde group cleavage and what are its limitations?

The standard and most common method for removing the ivDde protecting group is treatment with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1] While effective, this method has some limitations:

  • Compatibility with Fmoc group: Hydrazine also cleaves the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.[1][2] Therefore, if selective ivDde removal is required while retaining the N-terminal Fmoc group, this method is not suitable.[2] To circumvent this, the N-terminus is often protected with a Boc (tert-butyloxycarbonyl) group, which is stable to hydrazine.[1][3]

  • Potential Side Reactions: At concentrations higher than 2%, hydrazine can cause side reactions, including cleavage of the peptide backbone, particularly at glycine residues, and the conversion of arginine to ornithine.[1][2]

  • Migration of Dde Group: Although the ivDde group was developed to be more stable than the Dde group, migration can still occur under certain conditions.[1]

Q2: Are there any alternative reagents for ivDde group cleavage that are compatible with the Fmoc group?

Yes, a milder and fully orthogonal method for Dde and, by extension, ivDde removal in the presence of Fmoc groups involves the use of hydroxylamine.[4] A common reagent combination is hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP).[1][5][6] This method allows for the selective deprotection of the ivDde group without affecting the Fmoc group.[1][3]

Q3: What is the difference in stability and cleavage between the Dde and ivDde protecting groups?

The ivDde group is a more sterically hindered version of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group.[1] This increased steric bulk provides several advantages:

  • Increased Stability: The ivDde group is more stable during long and complex syntheses, with less risk of premature cleavage compared to the Dde group.[6]

  • Reduced Migration: The ivDde group is significantly less prone to migration from the side chain of lysine to other free amines in the peptide sequence.[6][7]

However, the increased stability of the ivDde group can sometimes make it more difficult to remove than the Dde group, occasionally requiring harsher conditions or repeated treatments for complete cleavage.[5][8]

Troubleshooting Guide

Problem 1: Incomplete ivDde Cleavage

Symptom: HPLC and/or mass spectrometry analysis of the crude peptide shows a significant amount of the ivDde-protected peptide remaining after the cleavage reaction. This can be as high as 50% or more in cases of peptide aggregation.[6]

Possible Causes and Solutions:

Possible CauseSuggested Solution
Insufficient Reagent Exposure Increase the number of hydrazine treatments. Instead of a single, long incubation, multiple short treatments (e.g., 3 repetitions of 3-5 minutes each) with fresh reagent are often more effective.[5] Some protocols suggest up to 5 repetitions for difficult sequences.[9]
Low Reagent Concentration For particularly stubborn ivDde groups, the hydrazine concentration can be increased. While 2% is standard, concentrations up to 10% have been used for difficult removals.[5] However, be mindful of the increased risk of side reactions at higher concentrations.[1][2]
Peptide Aggregation on Resin Aggregation can shield the ivDde group from the cleavage reagent.[6] To mitigate this, ensure the resin is adequately swelled before and during the deprotection reaction. Using a solvent mixture like DMF:DCM (1:1) for pre-swelling can be beneficial.[6]
Steric Hindrance If the ivDde-protected residue is in a sterically hindered region of the peptide or close to the C-terminus, cleavage can be sluggish. In such cases, extending the reaction time or increasing the number of repetitions is recommended.
Inefficient Mixing Ensure the resin is well-suspended and agitated throughout the deprotection reaction to allow for uniform access of the reagent to the peptide.[7]
Problem 2: Suspected Dde/ivDde Group Migration

Symptom: Appearance of unexpected peaks in the HPLC chromatogram with the same mass as the desired product but with different retention times.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Basic Conditions during Fmoc Removal Prolonged exposure to piperidine during Fmoc deprotection can facilitate the migration of the Dde group to a free amine.[5][7]
Use of a Milder Base for Fmoc Deprotection To minimize migration, consider using a milder base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the Fmoc deprotection step, especially when a Dde-protected residue is adjacent to a residue with a newly deprotected amine.[5]
Utilize the ivDde Group The ivDde group's increased steric hindrance makes it significantly less susceptible to migration compared to the Dde group.[7]

Experimental Protocols

Protocol 1: Standard ivDde Cleavage with Hydrazine

This protocol describes the standard method for removing the ivDde protecting group from a peptide synthesized on a solid support.

Reagents:

  • 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the ivDde-protected peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 2% hydrazine in DMF solution to the resin (approximately 25 mL per gram of resin).[1]

  • Agitate the mixture gently at room temperature for 3 minutes.[1][10]

  • Drain the reagent solution.

  • Repeat steps 3-5 two more times for a total of three treatments.[1][10]

  • Wash the resin thoroughly with DMF (3-5 times).

  • Wash the resin with DCM (3-5 times).

  • Dry the resin under vacuum.

Protocol 2: Alternative ivDde Cleavage with Hydroxylamine/Imidazole

This protocol is a milder alternative to hydrazine and is compatible with the Fmoc protecting group.[1]

Reagents:

  • Hydroxylamine hydrochloride

  • Imidazole

  • N-Methyl-2-pyrrolidone (NMP)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Prepare a deprotection solution of hydroxylamine hydrochloride (e.g., 0.5 M - 0.75 M) and imidazole (e.g., 0.5 M) in NMP.[5][7]

  • Swell the ivDde-protected peptide-resin in NMP for 30 minutes.

  • Drain the NMP.

  • Add the hydroxylamine/imidazole solution to the resin.

  • Agitate the mixture at room temperature for 30 minutes to 2 hours.[1][5]

  • Drain the reagent solution.

  • Wash the resin thoroughly with NMP (3-5 times).

  • Wash the resin with DMF (3-5 times).

  • Wash the resin with DCM (3-5 times).

  • Dry the resin under vacuum.

Quantitative Data Summary

The following tables summarize the reaction conditions for ivDde cleavage using different reagents.

Table 1: Hydrazine-Based Cleavage Conditions

ParameterConditionNotesReference(s)
Reagent 2% Hydrazine monohydrate in DMFStandard concentration.[1][10]
4-10% Hydrazine monohydrate in DMFFor difficult or incomplete cleavage.[5][6][11]
Reaction Time 3 x 3 minutesA common starting point for complete removal.[1][8]
3 x 5-10 minutesFor more stubborn ivDde groups.[6][7]
Temperature Room TemperatureThe reaction is typically performed at ambient temperature.[1][10]

Table 2: Hydroxylamine-Based Cleavage Conditions

ParameterConditionNotesReference(s)
Reagent Hydroxylamine hydrochloride (0.5-0.75 M) and Imidazole (0.5 M) in NMPMilder, Fmoc-compatible conditions.[5][7]
Reaction Time 30 minutes - 2 hoursLonger reaction times compared to hydrazine.[1][5]
Temperature Room TemperatureThe reaction is performed at ambient temperature.[1][5]

Visualizations

Experimental Workflow for ivDde Cleavage

G Workflow for ivDde Cleavage and Subsequent Modification cluster_synthesis Peptide Synthesis cluster_cleavage ivDde Cleavage cluster_modification Post-Cleavage Steps start Start with Resin-Bound Peptide (with ivDde and other protecting groups) swell Swell Resin in DMF/NMP start->swell reagent Add Cleavage Reagent (e.g., 2% Hydrazine/DMF or Hydroxylamine/Imidazole/NMP) swell->reagent agitate Agitate at Room Temperature reagent->agitate wash_cleavage Wash Resin (DMF/NMP, DCM) agitate->wash_cleavage modification Site-Specific Modification (e.g., acylation, alkylation) wash_cleavage->modification final_cleavage Final Cleavage from Resin and Global Deprotection modification->final_cleavage purification Purification (e.g., HPLC) final_cleavage->purification end Purified, Modified Peptide purification->end

Caption: A generalized workflow for the cleavage of the ivDde protecting group and subsequent peptide modification.

Decision Tree for Troubleshooting Incomplete ivDde Cleavage

G Troubleshooting Incomplete ivDde Cleavage start Incomplete ivDde Cleavage Observed check_protocol Review Standard Protocol (3 x 3 min, 2% Hydrazine/DMF) start->check_protocol increase_reps Increase Repetitions (e.g., 5 x 3 min) check_protocol->increase_reps Standard protocol followed increase_conc Increase Hydrazine Concentration (e.g., 4-5%) check_protocol->increase_conc Repetitions already high check_aggregation Suspect Peptide Aggregation? increase_reps->check_aggregation Still incomplete re_evaluate Re-evaluate Cleavage Efficiency increase_reps->re_evaluate increase_conc->check_aggregation Still incomplete increase_conc->re_evaluate pre_swell Pre-swell Resin with DMF:DCM (1:1) check_aggregation->pre_swell Yes alternative_reagent Consider Alternative Reagent: Hydroxylamine/Imidazole check_aggregation->alternative_reagent No pre_swell->re_evaluate alternative_reagent->re_evaluate

Caption: A decision tree to guide troubleshooting efforts for incomplete ivDde cleavage.

References

Technical Support Center: Monitoring ivDde Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the completion of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the ivDde protecting group and why is it used?

The ivDde group is a protecting group used for the side-chain amino groups of lysine, ornithine, and other diamino acids in solid-phase peptide synthesis (SPPS).[1][2] Its primary advantage is its orthogonality to the commonly used Fmoc/tBu and Boc strategies, as it is stable under the acidic and basic conditions used to remove those groups.[2][3] This allows for selective deprotection of the ivDde group to enable site-specific modifications of the peptide while it is still on the solid support, such as branching, cyclization, or labeling.[2]

Q2: How is the completion of ivDde deprotection monitored?

There are two primary methods for monitoring the completion of ivDde deprotection:

  • Spectrophotometry: The reaction of the ivDde group with hydrazine produces a chromophoric indazole derivative that absorbs strongly around 290 nm.[2][3][4][5] By measuring the UV absorbance of the reaction filtrate, you can monitor the progress of the deprotection in real-time or in a batch-wise manner.[4][5] The deprotection is considered complete when no further increase in absorbance is detected.[4]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): A small sample of the peptide can be cleaved from the resin and analyzed by HPLC-MS.[6][7] This provides a definitive assessment of the deprotection efficiency by showing the ratio of the deprotected peptide to the remaining ivDde-protected peptide.[6] It can also help identify any potential side products.[7]

Q3: What are the standard conditions for ivDde deprotection?

The most common method for ivDde removal is treatment with a solution of 2% hydrazine monohydrate in N,N-dimethylformamide (DMF).[1] Typically, the resin is treated with this solution for short periods (e.g., 3 minutes) multiple times.[3]

Q4: Why is my ivDde deprotection incomplete?

Several factors can lead to incomplete ivDde deprotection:

  • Steric Hindrance: The ivDde group is sterically hindered, which can make it difficult to remove, especially if it is located in a sterically crowded region of the peptide or near the C-terminus.[2][3]

  • Peptide Aggregation: If the peptide has aggregated on the resin, the deprotection reagent may not be able to efficiently access the ivDde group.[3]

  • Insufficient Reagent or Reaction Time: The concentration of hydrazine, the reaction time, or the number of treatments may be insufficient for complete removal.[6][7][8]

  • Poor Resin Swelling: Inadequate swelling of the resin can hinder the diffusion of the deprotection reagent.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete ivDde Deprotection Insufficient hydrazine concentration, reaction time, or number of repetitions.Increase the hydrazine concentration (up to 10% has been reported for difficult cases).[9] Extend the reaction time per treatment (e.g., from 3 to 5 minutes).[6][8] Increase the number of hydrazine treatments (e.g., from 3 to 5 repetitions).[9]
Steric hindrance around the ivDde group.For particularly difficult sequences, consider using a higher concentration of hydrazine or an alternative, milder deprotection method using hydroxylamine.[9] During synthesis planning, using ivDde-Lys(Fmoc)-OH instead of Fmoc-Lys(ivDde)-OH can sometimes mitigate this issue.[2]
Peptide aggregation on the resin.Ensure the resin is well-swollen before and during the deprotection. Use solvents known to reduce aggregation.
Poor mixing.Ensure the resin is well-suspended and agitated throughout the deprotection reaction to allow for uniform access of the reagent.[8]
Suspected Side Reactions Hydrazine concentration is too high.Avoid using hydrazine concentrations above 2% if possible, as it can cause peptide cleavage at Glycine residues and conversion of Arginine to Ornithine.
N-terminal Fmoc group is not protected.If the N-terminal amino acid is protected with Fmoc, it will also be removed by hydrazine. Protect the N-terminus with a Boc group if selective ivDde removal is desired.[1][3]

Experimental Protocols

Protocol 1: Standard ivDde Deprotection with Hydrazine

This protocol describes the standard method for removing the ivDde protecting group using hydrazine.

  • Resin Preparation: Swell the ivDde-protected peptide-resin in DMF for at least 30 minutes.[7]

  • Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.[1]

  • Reaction:

    • Drain the DMF from the swollen resin.

    • Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[1]

    • Agitate the mixture at room temperature for 3 minutes.[1]

    • Drain the solution.

    • Repeat the hydrazine treatment two more times.[1]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove the cleaved protecting group and excess hydrazine.[1][7]

Protocol 2: Monitoring ivDde Deprotection by UV-Vis Spectrophotometry

This protocol outlines how to monitor the deprotection reaction by measuring the absorbance of the indazole byproduct.

  • Collect Filtrate: During each hydrazine treatment step in Protocol 1, collect the filtrate after it is drained from the resin.

  • Measure Absorbance: Measure the UV absorbance of each filtrate sample at approximately 290 nm.[4][5]

  • Determine Completion: The deprotection is considered complete when the absorbance readings of consecutive filtrates plateau, indicating that no more indazole byproduct is being released.[4]

Protocol 3: Analysis of Deprotection by HPLC-MS

This protocol provides a general procedure for confirming the completion of ivDde deprotection.

  • Cleavage from Resin: After the deprotection and washing steps, cleave a small sample of the peptide from the solid support using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).[7]

  • Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[7] Dissolve the crude peptide in a suitable solvent for HPLC analysis.[7]

  • HPLC-MS Analysis:

    • Inject the sample into an HPLC system equipped with a C18 column and a mass spectrometer.[7]

    • Run a suitable gradient to separate the deprotected peptide from the starting material and any byproducts.[7]

    • Analyze the mass spectra of the eluted peaks to confirm the molecular weight of the desired deprotected peptide and identify any remaining ivDde-protected peptide.[7]

Data Presentation

Table 1: Troubleshooting ivDde Deprotection Conditions

Condition Hydrazine Concentration (%) Reaction Time (min) Repetitions Observed Outcome Reference
Standard233Often effective, but can be incomplete.[1][3]
Increased Time253Marginal improvement over standard conditions.[6]
Increased Repetitions234Nominal improvement over standard conditions.[6]
Increased Concentration433Near complete removal observed in some cases.[6]
Difficult Casesup to 10VariableMultipleUsed for extremely difficult to remove ivDde groups.[3]

Visualizations

Deprotection_Workflow cluster_synthesis Peptide Synthesis cluster_deprotection ivDde Deprotection cluster_analysis Monitoring & Analysis start Start with ivDde-protected peptide on resin swell Swell resin in DMF start->swell add_hydrazine Add 2% Hydrazine in DMF swell->add_hydrazine agitate Agitate for 3 min add_hydrazine->agitate drain Drain Solution agitate->drain repeat Repeat 2x drain->repeat Collect filtrate for analysis uv_vis Measure Absorbance of Filtrate at 290 nm drain->uv_vis repeat->add_hydrazine Incomplete wash Wash resin with DMF repeat->wash Complete hplc_ms Cleave sample and analyze by HPLC-MS wash->hplc_ms complete Deprotection Complete hplc_ms->complete

Caption: Workflow for ivDde deprotection and monitoring.

Troubleshooting_Logic start Is ivDde deprotection incomplete? increase_reps Increase number of hydrazine treatments (e.g., to 5x) start->increase_reps Yes increase_time Increase reaction time per treatment (e.g., to 5 min) start->increase_time increase_conc Increase hydrazine concentration (e.g., to 4%) start->increase_conc check_swelling Ensure adequate resin swelling and mixing start->check_swelling complete Deprotection Complete start->complete No alt_reagent Consider alternative reagent (e.g., Hydroxylamine) increase_reps->alt_reagent Still incomplete increase_time->alt_reagent Still incomplete increase_conc->alt_reagent Still incomplete check_swelling->increase_reps alt_reagent->complete

Caption: Troubleshooting logic for incomplete ivDde deprotection.

References

Technical Support Center: Synthesis of Complex Peptides with Fmoc-Dap(ivDde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of complex peptides using Fmoc-Dap(ivDde)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in complex peptide synthesis?

A1: this compound is a key building block for creating complex peptide structures such as branched or cyclic peptides. Its main advantage lies in the orthogonal protection strategy it offers. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group on the side chain of diaminopropionic acid (Dap) is stable to the piperidine conditions used to remove the N-terminal Fmoc group during standard Solid-Phase Peptide Synthesis (SPPS).[1] This allows for the selective deprotection of the Dap side chain at a desired point in the synthesis to enable site-specific modifications.[2][3]

Q2: Under what conditions is the ivDde protecting group typically removed?

A2: The ivDde group is most commonly removed by treatment with a solution of hydrazine in a suitable solvent, typically N,N-dimethylformamide (DMF).[1] A standard protocol involves using a 2% solution of hydrazine monohydrate in DMF.[2][4] However, the concentration and reaction time may need to be optimized depending on the peptide sequence and complexity.[5]

Q3: Is the ivDde group completely stable to piperidine during Fmoc deprotection?

A3: The ivDde group is significantly more stable to piperidine than the related Dde group and is less prone to migration.[3] While it is generally considered stable under standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF), some minor loss may occur during the synthesis of very long peptides that require numerous deprotection cycles.[2]

Q4: Can hydrazine treatment for ivDde removal affect other protecting groups or the peptide backbone?

A4: Yes, hydrazine treatment can also remove the N-terminal Fmoc group. Therefore, it is crucial to protect the N-terminal amine with a group stable to hydrazine, such as the Boc (tert-butyloxycarbonyl) group, before proceeding with ivDde deprotection.[2] Higher concentrations of hydrazine (above 2%) should be used with caution as they can potentially cause side reactions, such as peptide cleavage at glycine residues or the conversion of arginine to ornithine.[2]

Q5: How can I monitor the progress of the ivDde deprotection reaction?

A5: The removal of the ivDde group can be monitored spectrophotometrically. The cleavage of the ivDde group by hydrazine generates a chromophoric indazole byproduct that absorbs strongly at approximately 290 nm.[1][6] By monitoring the UV absorbance of the reaction eluent, you can determine when the deprotection is complete.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete ivDde Deprotection 1. Insufficient reaction time or repetitions: The standard protocol may not be sufficient for all peptide sequences. 2. Low hydrazine concentration: A 2% hydrazine solution may not be strong enough for sterically hindered or aggregated peptides.[5] 3. Peptide aggregation: The peptide chain may fold or aggregate on the resin, limiting reagent access to the ivDde group.[1] 4. Poor mixing: Inadequate agitation of the resin can lead to incomplete reaction.[8]1. Increase reaction time and/or repetitions: Try extending the hydrazine treatment time (e.g., from 3 minutes to 5 minutes per treatment) or increasing the number of treatments (e.g., from 3 to 4).[5][8] 2. Optimize hydrazine concentration: If incomplete deprotection persists, consider cautiously increasing the hydrazine concentration to 4% or 5%.[5] Always be mindful of potential side reactions at higher concentrations.[2] 3. Use chaotropic salts or alternative solvents: To disrupt aggregation, consider adding chaotropic salts like LiCl to the reaction mixture or switching to a solvent like N-methyl-2-pyrrolidone (NMP).[9][10] 4. Ensure efficient mixing: Use a reliable mixing method, such as oscillating or vortex mixing, to ensure the resin is fully suspended during the reaction.[5]
Low Yield of the Final Peptide 1. Premature loss of the ivDde group: Although more stable than Dde, some loss can occur during prolonged synthesis of long peptides.[2] 2. Side reactions during hydrazine treatment: As mentioned, high concentrations of hydrazine can lead to peptide backbone cleavage.[2] 3. Inefficient coupling of this compound: The bulky nature of this amino acid derivative can sometimes lead to incomplete coupling.1. Confirm ivDde stability for your sequence: If synthesizing a very long peptide, it may be prudent to perform a small-scale test synthesis to assess the stability of the ivDde group. 2. Adhere to optimized hydrazine conditions: Use the lowest effective concentration of hydrazine and avoid unnecessarily long reaction times. 3. Optimize coupling conditions: Consider using a more potent coupling reagent, extending the coupling time, or performing a double coupling for the this compound residue.[9]
Unexpected Side Products 1. Migration of the ivDde group: While less common than with the Dde group, migration from the side chain to the α-amine can still occur in some cases, particularly with diaminopropionic acid (Dpr) residues.[2] 2. Reaction with other functional groups: If other sensitive functional groups are present in the peptide, they may react with hydrazine.1. Utilize specialized protocols: For sequences prone to migration, specific protocols may be required to minimize this side reaction.[2] 2. Ensure proper orthogonal protection: Carefully plan your protecting group strategy to ensure that all other sensitive side chains are adequately protected during hydrazine treatment.

Experimental Protocols

Standard Protocol for ivDde Group Removal

This protocol is a general guideline and may require optimization for specific peptide sequences.

  • N-Terminal Protection: Ensure the N-terminal α-amine of the peptide is protected with a Boc group. This can be achieved by using a Boc-amino acid for the final coupling step or by treating the N-terminal free amine with Boc anhydride.[2]

  • Reagent Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. For 1 gram of peptide-resin, approximately 75 mL of this solution will be needed in total.[2]

  • Resin Treatment:

    • Swell the peptide-resin in DMF.

    • Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[2]

    • Allow the mixture to react at room temperature for 3 minutes with gentle agitation.[2][4]

    • Filter the resin and collect the filtrate.

  • Repeat Treatment: Repeat the hydrazine treatment (step 3) two more times.[2][4]

  • Monitoring (Optional): The progress of the deprotection can be monitored by measuring the UV absorbance of the collected filtrates at 290 nm. The reaction is complete when the absorbance returns to baseline.[6]

  • Washing: After the final hydrazine treatment, wash the resin thoroughly with DMF (at least 3 times) to remove any residual reagents and the indazole byproduct.[2][4]

Optimization of ivDde Removal Conditions

For challenging sequences where the standard protocol is insufficient, the following parameters can be adjusted. It is recommended to optimize these conditions on a small scale first.

Parameter Standard Condition Optimized Range Considerations
Hydrazine Concentration 2% (v/v) in DMF[2][4]4-5% (v/v) in DMF[5][11]Higher concentrations may increase the risk of side reactions.[2]
Reaction Time per Treatment 3 minutes[2][4]5-10 minutes[5]Longer times may be necessary for sterically hindered sites.
Number of Treatments 3[2][4]4 or more[5]Increasing repetitions can improve removal efficiency.
Temperature Room TemperatureNot commonly varied, but gentle heating could be explored with caution.Increased temperature may accelerate side reactions.

Visualizing the Workflow

SPPS_with_Fmoc_Dap_ivDde cluster_SPPS_cycle Standard SPPS Cycles cluster_selective_modification Selective Side-Chain Modification cluster_final_steps Final Steps start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling coupling->deprotection Repeat for each amino acid incorporation Incorporate This compound coupling->incorporation wash1->coupling n_term_boc N-terminal Boc Protection incorporation->n_term_boc ivdde_deprotection ivDde Deprotection (2% Hydrazine/DMF) n_term_boc->ivdde_deprotection side_chain_reaction Side-Chain Modification (e.g., cyclization, labeling) ivdde_deprotection->side_chain_reaction final_deprotection Final Deprotection & Cleavage from Resin side_chain_reaction->final_deprotection purification Purification (HPLC) final_deprotection->purification final_peptide Complex Peptide purification->final_peptide

Caption: Workflow for complex peptide synthesis using this compound.

This diagram illustrates the key stages in solid-phase peptide synthesis (SPPS) when incorporating this compound for site-specific modification. The process begins with standard SPPS cycles, followed by the incorporation of the specialized amino acid. A critical step is the N-terminal Boc protection before the selective removal of the ivDde group with hydrazine. This unmasks the side-chain amine for further modification, after which the peptide is cleaved from the resin and purified.

References

Validation & Comparative

A Comparative Guide to Fmoc-Dap(ivDde)-OH and Fmoc-Dap(Dde)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the field of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is essential for the creation of complex peptides, including branched and cyclic structures, and for site-specific modifications. Among the most valuable tools for this purpose are Fmoc-diaminopropionic acid (Dap) derivatives protected with the Dde or ivDde groups. This guide provides a detailed comparison of Fmoc-Dap(ivDde)-OH and Fmoc-Dap(Dde)-OH, offering researchers the data and protocols needed to select the optimal reagent for their specific application.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group and its more sterically hindered successor, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, serve as protecting agents for the side-chain amine of Dap.[1] Their primary utility lies in their orthogonality to the standard acid-labile (Boc) and base-labile (Fmoc) protecting groups used in peptide synthesis.[2] This allows for the selective deprotection of the Dap side-chain while the peptide remains anchored to the solid support, enabling targeted chemical elaboration.[3]

Chemical Structure Overview

The fundamental difference between the two compounds lies in the structure of the side-chain protecting group. The ivDde group contains an additional isobutyl substituent, which increases its steric bulk compared to the Dde group.

Caption: Chemical structures of Fmoc-Dap(Dde)-OH and this compound.

Performance and Property Comparison

The structural difference between Dde and ivDde directly impacts their stability and cleavage kinetics. The ivDde group was developed to overcome stability issues observed with Dde, particularly in the synthesis of long or complex peptide sequences.[1]

PropertyFmoc-Dap(Dde)-OHThis compoundReference
Protecting Group Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl)[1]
Stability to Piperidine Generally stable, but partial loss reported in long syntheses.Highly stable due to increased steric hindrance.[1]
Intramolecular Migration Prone to migration from a side-chain amine to an unprotected α-amine.Migration is significantly suppressed.[1]
Primary Cleavage Reagent 2% Hydrazine monohydrate in DMF2% Hydrazine monohydrate in DMF[4]
Alternative Cleavage Hydroxylamine hydrochloride/imidazole in NMPHydroxylamine hydrochloride/imidazole in NMP[1][5]
Cleavage Kinetics Generally faster removal.Can be sluggish or incomplete, sometimes requiring higher hydrazine concentrations (4-10%) or extended reaction times.[2][6]
Monitoring UV spectrophotometry (byproduct absorbs ~290 nm).UV spectrophotometry (byproduct absorbs ~290 nm).[7]

Key Performance Differences

Stability: The major advantage of this compound is its enhanced stability. During the repetitive piperidine treatments required for Fmoc group removal in a long SPPS protocol, the Dde group can exhibit partial cleavage.[1] Furthermore, the Dde group has been shown to migrate from one amine to another within the peptide sequence, a side reaction that is greatly reduced by the bulkier ivDde group.[1] For the synthesis of long peptides or sequences prone to aggregation, the superior stability of ivDde is a significant advantage.

Cleavage: While both groups are cleaved by dilute hydrazine, the increased steric hindrance of ivDde can make its removal more challenging.[2][7] Incomplete deprotection is a risk, especially if the protected residue is near the C-terminus or within an aggregated peptide sequence.[2][7] Optimization studies have shown that increasing the hydrazine concentration to 4% or performing additional repetitions of the cleavage step can lead to near-complete removal of the ivDde group.[6] In contrast, Dde removal is typically more straightforward under standard conditions.

Experimental Workflow and Protocols

The primary application for both reagents is the orthogonal deprotection of a side-chain amine for on-resin modification. This allows for the synthesis of branched peptides, on-resin cyclization, or the attachment of probes and labels.

Caption: On-resin workflow for site-specific modification using xDde protection.

Experimental Protocol: Hydrazine-Mediated Deprotection

This protocol is a standard procedure for the removal of Dde or ivDde groups from a peptide synthesized on a solid support.

Caution: Hydrazine is highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Resin Preparation: Swell the peptide-resin (containing the Dde/ivDde-protected Dap residue) in N,N-dimethylformamide (DMF) for 15-30 minutes.

  • N-terminus Protection: If the N-terminal α-amine is protected with an Fmoc group, it should be replaced with a Boc group to prevent its removal by hydrazine.[1] This can be done by first removing the Fmoc group with piperidine, followed by reacting the free amine with Boc anhydride.

  • Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. For difficult ivDde removals, a 4% solution may be required.[6]

  • Cleavage Reaction:

    • Drain the DMF from the swollen resin.

    • Add the 2% hydrazine solution to the resin (approx. 25 mL per gram of resin).[1]

    • Agitate the mixture gently at room temperature. Recommended treatment times vary:

      • For Dde: 3 treatments of 3 minutes each.[4]

      • For ivDde: 3 treatments of 10 minutes each is a common starting point.[3] Monitor for completeness and extend time or repetitions if necessary.

    • After each treatment, drain the solution from the resin.

  • Washing: After the final hydrazine treatment, thoroughly wash the resin with DMF (5-7 times) to completely remove the cleavage reagent and the pyrazole byproduct.[2]

  • Confirmation: The deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS. The progress of the reaction can also be followed by UV spectroscopy of the filtrate, as the cleavage byproduct absorbs strongly. The resin is now ready for the subsequent modification step.

Conclusion and Recommendations

Both Fmoc-Dap(Dde)-OH and this compound are powerful reagents for advanced peptide synthesis. The choice between them should be guided by the specific demands of the synthetic target.

  • Choose Fmoc-Dap(Dde)-OH for shorter, more routine syntheses where its faster deprotection kinetics can streamline the workflow. It is a cost-effective and reliable option when the risks of side-chain migration or premature deprotection are low.

  • Choose this compound for the synthesis of long, complex peptides or sequences known to be challenging.[1] Its superior stability provides greater security against unwanted side reactions, ensuring higher purity of the final product despite the potentially more demanding cleavage conditions.

References

ivDde vs. Dde: A Comparative Guide to Amine Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis and bioconjugation, the choice of protecting groups is paramount to achieving high yields and purity of the final product. Among the various options for protecting primary amines, particularly the ε-amino group of lysine, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group and its more sterically hindered analogue, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl), have emerged as valuable tools. Their key feature is their orthogonality to the commonly used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, allowing for selective deprotection and site-specific modifications. This guide provides a detailed comparison of the ivDde and Dde protecting groups, supported by experimental data and protocols, to assist researchers in selecting the optimal group for their specific application.

The primary advantage of the ivDde protecting group over Dde lies in its enhanced stability, which is a direct consequence of its increased steric bulk. This stability minimizes premature cleavage and side reactions, such as migration, which can be problematic during lengthy or complex solid-phase peptide synthesis (SPPS). While Dde is easier to remove, its lower stability can lead to impurities and lower yields in demanding synthetic routes.

Quantitative Comparison of ivDde and Dde Protecting Groups

The following tables summarize the key performance differences between the ivDde and Dde protecting groups based on available data.

Table 1: Stability and Side Reactions

ParameterDdeivDdeKey Observations
Stability to Piperidine Prone to partial cleavage during prolonged exposure in long syntheses.[1]Exhibits greater stability towards piperidine treatment.[1]ivDde is the preferred choice for the synthesis of long or complex peptides requiring numerous Fmoc deprotection cycles.
Migration Susceptible to both intra- and intermolecular migration to unprotected amines, especially during piperidine treatment.[2]Significantly reduced susceptibility to migration due to increased steric hindrance.[1]The use of ivDde minimizes the formation of isomeric impurities resulting from protecting group migration.

Table 2: Deprotection Conditions and Efficiency

ParameterDdeivDdeKey Observations
Standard Deprotection Reagent 2% hydrazine in DMF[3]2% hydrazine in DMF[3]Both groups are cleaved by the same reagent, allowing for similar workflow integration.
Cleavage Kinetics Generally faster and easier to remove.[4]Can be sluggish and require optimization, especially if located in sterically hindered regions or near the C-terminus.[5]While Dde removal is quicker, the robustness of ivDde often outweighs the longer deprotection time in complex syntheses.
Optimized Hydrazine Concentration 2% is typically sufficient.Increasing to 4% or even 10% may be necessary for complete removal in difficult cases.[6]Higher hydrazine concentrations for ivDde deprotection require careful consideration to avoid potential side reactions.
Alternative Deprotection Hydroxylamine hydrochloride and imidazole in NMP can be used for milder deprotection.[3]Can also be removed with hydroxylamine.This alternative offers a milder cleavage condition for sensitive peptides.

Experimental Protocols

Protocol 1: Standard Deprotection of ivDde/Dde from a Solid Support using Hydrazine

Materials:

  • Peptide-resin with ivDde or Dde protection

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Drain the DMF from the resin.

  • Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 3 minutes.

  • Drain the hydrazine solution.

  • Repeat the hydrazine treatment (steps 4-6) two more times. For ivDde, particularly in challenging sequences, increasing the treatment time to 5-10 minutes per cycle or the hydrazine concentration to 4% may be necessary for complete removal.[6]

  • Wash the resin thoroughly with DMF (5 x resin volume) to remove the cleavage reagent and the pyrazole byproduct.

  • The resin is now ready for the subsequent synthetic step.

Protocol 2: Synthesis of a Branched Peptide using Fmoc-Lys(ivDde)-OH

This protocol describes the synthesis of a branched peptide on a solid support, where a second peptide chain is grown from the side chain of a lysine residue.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-Lys(ivDde)-OH

  • Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • 20% (v/v) piperidine in DMF

  • 2% (v/v) hydrazine in DMF

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Swell the resin in DMF.

  • Perform standard Fmoc-SPPS to assemble the main peptide chain, incorporating Fmoc-Lys(ivDde)-OH at the desired branching point.[7]

  • After the completion of the main chain, ensure the N-terminus is protected (e.g., with a Boc group or by acetylation) to prevent reaction during the subsequent steps.

  • Selectively deprotect the ivDde group from the lysine side chain using the hydrazine protocol described above (Protocol 1).

  • Wash the resin thoroughly with DMF.

  • Assemble the second peptide chain on the deprotected lysine side chain using standard Fmoc-SPPS protocols.[7]

  • Once the synthesis of the branched peptide is complete, cleave the peptide from the resin and remove all side-chain protecting groups using an appropriate cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether, and then purify by HPLC.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflow for utilizing the ivDde protecting group in the synthesis of a branched peptide.

G cluster_0 Main Chain Synthesis (Fmoc-SPPS) cluster_1 Selective Deprotection cluster_2 Branch Synthesis (Fmoc-SPPS) cluster_3 Final Steps A Start with Resin B Couple Fmoc-Amino Acids A->B Standard Cycles C Incorporate Fmoc-Lys(ivDde)-OH B->C At Branch Point D Complete Main Chain C->D Continue SPPS E Treat with 2% Hydrazine in DMF D->E F Wash Resin E->F G Couple Fmoc-Amino Acids to Lysine Side Chain F->G H Complete Branch Chain G->H I Cleavage from Resin H->I J Purification I->J

Caption: Workflow for branched peptide synthesis using ivDde.

Conclusion

The ivDde protecting group offers significant advantages over the Dde group, primarily due to its enhanced stability, which minimizes premature deprotection and side-chain migration during solid-phase peptide synthesis.[1] This increased robustness makes ivDde the superior choice for the synthesis of long, complex, or branched peptides where the integrity of the protecting group throughout numerous synthetic cycles is critical. While the deprotection of ivDde can be more challenging and may require optimized conditions, the resulting increase in purity and yield of the target peptide often justifies this consideration. For less demanding syntheses where speed is a priority and the risk of side reactions is low, the more easily cleaved Dde group may still be a viable option. Ultimately, the choice between ivDde and Dde should be guided by the specific requirements of the synthetic target and the complexity of the overall synthetic strategy.

References

A Researcher's Guide to Orthogonal Protection of Diaminopropionic Acid: A Comparative Analysis of Alternative Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and the development of sophisticated pharmaceutical agents, the precise manipulation of reactive functional groups is of utmost importance. For the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap), which features two primary amine functionalities, a robust and orthogonal protection strategy is critical. This guide offers a comprehensive comparison of commonly employed amine protecting groups for the orthogonal protection of Dap, tailored for researchers, scientists, and drug development professionals. This analysis, supported by experimental data, is designed to facilitate the selection of the most suitable protecting group strategy for your synthetic endeavors.

The principle of orthogonal protection is fundamental in multi-step synthesis, allowing for the selective deprotection of one functional group without affecting others.[1] In the context of Dap, orthogonal protection of the α- and β-amino groups is crucial for the stepwise elaboration of the molecule, which is essential for synthesizing branched peptides, peptidomimetics, and other complex structures.[1][2] The choice of a protecting group is dictated by its stability under various reaction conditions and the selectivity of its removal.[1]

Comparative Analysis of Protecting Groups

The selection of protecting groups for the α-amino and β-amino (side-chain) groups of diaminopropionic acid is pivotal in designing a successful synthetic route. The most common strategies revolve around the Boc/Bzl and Fmoc/tBu approaches.[3] This section provides a detailed comparison of four key protecting groups: tert-Butyloxycarbonyl (Boc), Benzyloxycarbonyl (Z or Cbz), Allyloxycarbonyl (Alloc), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Data Presentation: Comparison of Protecting Group Performance
Protecting GroupStructure on AmineDeprotection Reagent(s)Typical Solvent(s)Typical Reaction TimeTypical YieldKey Features
Boc R-NH-CO-O-tBuTrifluoroacetic Acid (TFA)Dichloromethane (DCM)30 min - 2 h>95%Acid-labile; widely used in Boc-based SPPS; orthogonal to Fmoc and Alloc.[1]
Z (Cbz) R-NH-CO-O-CH₂-PhH₂, Palladium on Carbon (Pd/C)Methanol (MeOH), Ethanol (EtOH)1 - 4 h>90%Removed by hydrogenolysis; stable to acidic and basic conditions; orthogonal to Boc and Fmoc.[2]
Alloc R-NH-CO-O-CH₂-CH=CH₂Pd(PPh₃)₄, PhenylsilaneDichloromethane (DCM)30 min - 2 h>90%Cleaved by palladium catalysis; orthogonal to acid- and base-labile groups; valuable in complex syntheses.[2][4]
Fmoc R-NH-CO-O-CH₂-(Fluorenyl)20% Piperidine in DMFDimethylformamide (DMF)10 - 20 min>99%Base-labile; cornerstone of Fmoc-based SPPS; orthogonal to Boc, Z, and Alloc.[5][6]

Experimental Protocols

This section provides detailed methodologies for the selective deprotection of the protecting groups discussed.

Boc Deprotection Protocol

Objective: To selectively remove the Boc protecting group from a diaminopropionic acid derivative.

Materials:

  • Boc-protected Dap derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., DCM or ethyl acetate)

Procedure:

  • Dissolve the Boc-protected Dap derivative in anhydrous DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times are typically between 30 minutes and 2 hours.[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Carefully neutralize the residue by adding a saturated aqueous solution of NaHCO₃ until the cessation of gas evolution.[2]

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the deprotected amine.[2]

Z (Cbz) Deprotection Protocol

Objective: To selectively remove the Z protecting group via catalytic hydrogenolysis.

Materials:

  • Z-protected diaminopropionic acid derivative

  • Palladium on carbon (Pd/C, 5-10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite® or another filtration aid

Procedure:

  • Dissolve the Z-protected Dap derivative in a suitable solvent such as MeOH or EtOH.

  • Carefully add the Pd/C catalyst to the solution.[2]

  • Stir the mixture under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.[2]

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[2]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Alloc Deprotection Protocol

Objective: To selectively remove the Alloc protecting group using palladium catalysis.

Materials:

  • Alloc-protected Dap derivative

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (or another suitable scavenger)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the Alloc-protected Dap derivative in anhydrous DCM or DMF under an inert atmosphere.

  • In a separate flask, dissolve Pd(PPh₃)₄ (typically 0.1-0.25 equivalents) in the same solvent.

  • Add the catalyst solution to the substrate solution, followed by the addition of the scavenger (e.g., phenylsilane, typically 20 equivalents).[4]

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is usually complete within 2 hours.[4]

  • Once the reaction is complete, the mixture can be concentrated and purified by chromatography to remove the catalyst and byproducts.[2]

Fmoc Deprotection Protocol (for Solid-Phase Peptide Synthesis)

Objective: To selectively remove the Fmoc group from the side chain of a Dap residue on a solid support.

Materials:

  • Resin-bound peptide containing an Fmoc-protected Dap residue

  • 20% piperidine in Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

Procedure:

  • Swell the resin-bound peptide in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for an initial 5 minutes, followed by a second treatment for 15 minutes.[5]

  • Thoroughly wash the resin with DMF (5 times) and DCM (5 times) to remove the deprotection reagents and byproducts.[5]

  • The free β-amino group of the Dap residue is now available for subsequent modification.

Mandatory Visualizations

The following diagrams illustrate the concept of orthogonal protection and a decision-making workflow for selecting an appropriate protecting group.

Orthogonal_Deprotection Dap Diaminopropionic Acid (Dap) Protected_Dap Orthogonally Protected Dap (e.g., α-Fmoc, β-Boc) Dap->Protected_Dap Protection Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Protected_Dap->Fmoc_Deprotection Boc_Deprotection Boc Deprotection (TFA/DCM) Protected_Dap->Boc_Deprotection Free_alpha_Amine Free α-Amine (β-Boc intact) Fmoc_Deprotection->Free_alpha_Amine Free_beta_Amine Free β-Amine (α-Fmoc intact) Boc_Deprotection->Free_beta_Amine

Orthogonal deprotection strategies for diaminopropionic acid.

Protecting_Group_Selection decision decision result result start Start: Need to protect Dap synthesis_type What is the overall synthetic strategy? start->synthesis_type boc_strategy Boc/Bzl Strategy synthesis_type->boc_strategy Boc-based SPPS fmoc_strategy Fmoc/tBu Strategy synthesis_type->fmoc_strategy Fmoc-based SPPS orthogonal_req Is a third orthogonal protecting group needed? h2_sensitive Is the molecule sensitive to hydrogenolysis? orthogonal_req->h2_sensitive Yes use_boc_fmoc Use Boc or Fmoc for the desired amine orthogonal_req->use_boc_fmoc No use_alloc Consider Alloc h2_sensitive->use_alloc Yes use_z Consider Z (Cbz) h2_sensitive->use_z No boc_strategy->orthogonal_req fmoc_strategy->orthogonal_req

Decision workflow for selecting a protecting group for Dap.

References

A Comparative Guide to Confirming Fmoc-Dap(ivDde)-OH Incorporation via HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid is critical to the integrity of the final peptide. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) analysis for confirming the incorporation of the orthogonally protected amino acid, Fmoc-Dap(ivDde)-OH. We will also explore alternative and complementary analytical techniques, providing supporting experimental data and detailed protocols.

The Importance of Confirming Incorporation

The bulky nature of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group on the side chain of diaminopropionic acid (Dap) can sometimes lead to incomplete coupling reactions during SPPS. Therefore, robust analytical methods are essential to verify its incorporation and ensure the desired peptide sequence is being synthesized.

HPLC Analysis: The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the primary method for monitoring the progress of peptide synthesis and confirming the incorporation of amino acid residues. By analyzing a small, cleaved portion of the peptide from the resin, a chromatogram is generated that provides information about the purity and identity of the synthesized peptide.

Expected HPLC Results

Successful incorporation of this compound will result in a significant increase in the hydrophobicity of the peptide. This increased hydrophobicity leads to a longer retention time on a C18 reversed-phase column compared to the peptide sequence lacking the this compound residue. The chromatogram of the crude peptide should ideally show a major peak corresponding to the desired product.

Table 1: Representative HPLC Data for a Model Peptide Before and After this compound Incorporation

Peptide SequenceRetention Time (minutes)Purity (%)
H-Ala-Val-Gly-OH8.598
Fmoc-Dap(ivDde)-Ala-Val-Gly-OH15.295

Note: The data presented in this table is representative and may vary based on the specific peptide sequence, HPLC system, and column used.

Experimental Protocols

Sample Preparation for HPLC Analysis
  • Cleavage from Solid Support: A small aliquot of the peptide-resin is treated with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 1-2 hours to cleave the peptide from the solid support.

  • Precipitation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.

  • Pelleting and Washing: The precipitated peptide is pelleted by centrifugation, and the ether is decanted. The peptide pellet is washed with cold diethyl ether to remove residual cleavage reagents.

  • Dissolution: The dried peptide pellet is dissolved in a suitable solvent, typically a mixture of water and acetonitrile (e.g., 50% acetonitrile/water with 0.1% TFA), to a concentration of approximately 1 mg/mL.[1]

  • Filtration: The dissolved peptide solution is filtered through a 0.22 µm syringe filter before injection into the HPLC system to remove any particulate matter.

Standard HPLC Protocol for Peptide Analysis
  • HPLC System: A standard analytical HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% TFA in water.[2]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[2]

  • Gradient: A linear gradient of 5% to 95% Mobile Phase B over 30 to 40 minutes is a common starting point.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).

Alternative and Complementary Analytical Techniques

While HPLC is a powerful tool, a multi-faceted approach is often recommended for comprehensive validation.[2]

Table 2: Comparison of Analytical Methods for Confirming this compound Incorporation

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
HPLC Separation based on hydrophobicity.Purity of the crude peptide; retention time shift indicates incorporation.Excellent for assessing overall purity and successful synthesis.Does not directly confirm the mass of the product.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Confirms the molecular weight of the peptide, providing definitive evidence of incorporation.[3]"Gold standard" for identity confirmation.[2]Less effective for quantifying purity without coupling to HPLC.
Kaiser Test Colorimetric test for free primary amines.[4]Qualitative indication of the presence or absence of free N-terminal amines.Quick, simple, and can be performed on-resin.[4]Can give false positives; not reliable for secondary amines like proline.[5]
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Can monitor the disappearance of the free amine peak and the appearance of the amide bond peak on-resin.[6]Non-destructive and can be used for real-time monitoring.[6]Provides structural information but not sequence or purity.

Visualizing the Workflow

HPLC_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Results Results & Confirmation Start Start with Resin Coupling Couple this compound Start->Coupling Cleavage Cleave Peptide from Resin Coupling->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Dissolution Dissolve in Solvent Precipitation->Dissolution Filtration Filter Sample Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC MS Mass Spectrometry Filtration->MS Data_Analysis Analyze Chromatogram & Mass Spectrum HPLC->Data_Analysis MS->Data_Analysis Confirmation Confirm Incorporation Data_Analysis->Confirmation

Caption: Workflow for confirming this compound incorporation.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_primary Primary Confirmation cluster_complementary Complementary On-Resin Monitoring HPLC HPLC (Purity & Retention Time) Confirmation Successful Incorporation Confirmed HPLC->Confirmation Provides purity data MS Mass Spectrometry (Molecular Weight) MS->Confirmation Confirms identity Kaiser_Test Kaiser Test (Free Amines) Kaiser_Test->HPLC Informs coupling success FTIR FTIR Spectroscopy (Functional Groups) FTIR->HPLC Monitors reaction progress

References

A Comparative Guide to the Mass Spectrometry Validation of Peptides Containing Dap(ivDde)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in complex peptide synthesis, the use of orthogonal protecting groups is fundamental. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group for the side chain of diaminopropionic acid (Dap) provides a crucial tool for site-specific modifications. Its defining feature is its stability to the basic conditions used for Fmoc deprotection and acidic conditions for Boc deprotection, while being selectively cleavable under mild hydrazine-based conditions. This orthogonality is essential for creating branched peptides, cyclic peptides, and peptides with specific side-chain modifications.

This guide offers an objective comparison of the Dap(ivDde) protecting group with other common alternatives, supported by experimental data and detailed protocols for validation by mass spectrometry.

Comparison of Orthogonal Amine Protecting Groups

The choice of a protecting group is dictated by the overall synthetic strategy. The ivDde group is part of a family of protecting groups that are removed by hydrazine, distinguishing them from acid-labile (like Mtt) and palladium-cleavable (like Alloc) groups. The sterically hindered nature of ivDde makes it more stable than its predecessor, Dde, reducing the risk of premature deprotection or migration during synthesis.[1]

Protecting GroupStructureCleavage ConditionsKey AdvantagesKey Disadvantages
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2-10% Hydrazine in DMFMore stable than Dde, less prone to migration. Orthogonal to Boc and Fmoc.More difficult to remove than Dde, may require harsher conditions.
Dde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl2% Hydrazine in DMFOrthogonal to Boc and Fmoc.Prone to migration to unprotected amines. Partial loss in long syntheses.[1][2]
Mtt 4-MethyltritylMildly acidic (e.g., 1-2% TFA in DCM)Quantitative removal under very mild acid conditions; orthogonal to Fmoc.Sensitive to repeated acid treatments used for Boc-SPPS; not orthogonal to Boc.
Alloc AllyloxycarbonylPd(PPh₃)₄ in presence of a scavengerOrthogonal to both Fmoc and Boc strategies.Incompatible with standard hydrazine deprotection of ivDde without additives.

Quantitative Analysis of Dap(ivDde) Cleavage

The efficiency of ivDde group removal is critical for the yield of the final modified peptide. Incomplete cleavage results in a mixture of protected and deprotected peptides, complicating purification and analysis. The cleavage is typically monitored by HPLC, with the goal of achieving complete conversion to the deprotected product.

The following table summarizes the qualitative results from a study on the optimization of ivDde removal from a model peptide, ACP-K(ivDde). The study found that increasing the hydrazine concentration was the most effective way to drive the deprotection to completion.[3]

ConditionHydrazine Conc.Reaction TimeRepetitionsDeprotection Completion
12%3 min3Incomplete (small fraction removed)[3]
22%5 min3Incomplete (~50% removed)[3]
32%3 min4Incomplete (~50% removed)[3]
44%3 min3Nearly complete[3]

Experimental Protocols

Robust validation by mass spectrometry begins with meticulous execution of the synthesis and cleavage protocols.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Dap(ivDde)

This protocol describes the manual synthesis of a peptide using the Fmoc/tBu strategy, incorporating a Dap(ivDde) residue.

  • Resin Swelling: Swell the synthesis resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and byproducts.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (including Fmoc-Dap(ivDde)-OH) by dissolving it in DMF with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA).

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • N-terminal Protection (Optional): If the N-terminus needs to be protected during ivDde cleavage, treat the final peptide-resin with Boc anhydride.

Protocol 2: On-Resin Cleavage of the ivDde Group

This procedure is performed after the full peptide sequence has been assembled.

  • Prepare Cleavage Solution: Prepare a 2-4% solution of hydrazine monohydrate in DMF. The concentration may need to be optimized depending on the peptide sequence.[1][3]

  • Resin Treatment: Add the hydrazine solution to the peptide-resin (approximately 25 mL per gram of resin).[1]

  • Reaction: Allow the mixture to react at room temperature. The reaction time can vary from 3 to 10 minutes per treatment.

  • Filter and Repeat: Filter the resin and repeat the hydrazine treatment 2-3 more times to ensure complete cleavage.[1] The progress can be monitored spectrophotometrically by observing the release of the chromophoric indazole derivative.

  • Washing: Wash the resin thoroughly with DMF to remove all traces of hydrazine and byproducts.

  • Site-Specific Modification: The now-free amine on the Dap residue is available for subsequent chemical modification on the solid support.

Protocol 3: Final Peptide Cleavage and Mass Spectrometry Sample Preparation
  • Final Cleavage: After all modifications are complete, cleave the peptide from the resin and remove all other side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Peptide Precipitation: Precipitate the peptide from the cleavage cocktail using cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Sample Preparation for MS:

    • Lyophilize the purified peptide fractions.

    • Reconstitute the peptide in a solution compatible with mass spectrometry, typically 0.1% formic acid in water/acetonitrile.[4]

Mass Spectrometry Parameters

The following table provides typical starting parameters for LC-MS/MS analysis of peptides on a high-resolution mass spectrometer. These may need to be optimized for the specific peptide and instrument.

ParameterSetting
LC Column C18 reversed-phase, 1.7-2.1 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-40% B over 30-60 minutes
Flow Rate 200-400 nL/min (nano-LC)
Ionization Source Electrospray Ionization (ESI)
MS1 Resolution 60,000 - 120,000
MS/MS Acquisition Data-Dependent Acquisition (DDA)
Fragmentation Higher-energy Collisional Dissociation (HCD)
Dynamic Exclusion 30 seconds

Mass Spectrometry Validation Workflow

The primary goal of mass spectrometry validation is to confirm the identity and purity of the final peptide product.

G cluster_synthesis Peptide Synthesis & Modification cluster_ms Mass Spectrometry Analysis cluster_validation Validation Checks SPPS 1. SPPS with this compound Cleavage 2. On-Resin ivDde Cleavage (2-4% Hydrazine/DMF) SPPS->Cleavage Modification 3. Site-Specific Modification (e.g., Acylation, Alkylation) Cleavage->Modification Final_Cleavage 4. Final Cleavage from Resin (TFA Cocktail) Modification->Final_Cleavage Purification 5. HPLC Purification Final_Cleavage->Purification LCMS 6. LC-MS/MS Analysis Purification->LCMS Lyophilized Peptide Data_Analysis 7. Data Analysis LCMS->Data_Analysis Mass_Match Correct Mass? (Deprotected Peptide) Data_Analysis->Mass_Match Incomplete Incomplete Cleavage? (ivDde-Protected Peptide Present) Data_Analysis->Incomplete Side_Reactions Side Reactions? (e.g., Migration, Hydrazine Adducts) Data_Analysis->Side_Reactions

Caption: Experimental workflow for synthesis and validation.

Confirming Successful Cleavage

The key signature of a successful ivDde cleavage is the mass shift observed in the mass spectrometer. The ivDde group has a monoisotopic mass of 222.1620 Da. Successful removal will result in a peptide with a mass that is 222.1620 Da lighter than the fully protected precursor. The resulting deprotected peptide should match the theoretical mass of the intended sequence.

Detecting Incomplete Cleavage and Side Reactions
  • Incomplete Cleavage: If the hydrazine treatment is not efficient, the mass spectrum will show a peak corresponding to the peptide still carrying the ivDde modification. The relative intensity of the protected versus unprotected peptide peaks can be used to quantify the extent of incomplete cleavage.

  • Side Reactions: While ivDde is more stable than Dde, side reactions are still possible.

    • Migration: Although rare, migration of the ivDde group to another free amine (like the N-terminus) can occur. This would be detected as an unexpected modification on a different residue, identifiable through MS/MS fragmentation analysis.

    • Hydrazine-related side reactions: Using hydrazine concentrations higher than 2% can potentially lead to peptide cleavage at glycine residues or the conversion of arginine to ornithine.[1] These would be identified as unexpected peptide fragments or a mass shift of -42.02 Da for the Arg to Orn conversion.

Principle of Orthogonal Protection

The utility of Dap(ivDde) lies in its orthogonality, which allows for selective deprotection and modification without affecting other parts of the peptide.

Orthogonal_Protection Peptide N-Terminus (Fmoc) Peptide Backbone Dap (ivDde) Other Residue (tBu) Fmoc_Removal 20% Piperidine/DMF Peptide:N->Fmoc_Removal Chain Elongation ivDde_Removal 2% Hydrazine/DMF Peptide:Dap->ivDde_Removal Side-Chain Modification tBu_Removal 95% TFA Peptide->tBu_Removal Final Cleavage N_Term_Deprotected N-Terminus (NH2) Peptide Backbone Dap (ivDde) Other Residue (tBu) Fmoc_Removal->N_Term_Deprotected:N Chain Elongation Dap_Deprotected N-Terminus (Fmoc) Peptide Backbone Dap (NH2) Other Residue (tBu) ivDde_Removal->Dap_Deprotected:Dap Side-Chain Modification Fully_Deprotected N-Terminus (NH2) Peptide Backbone Dap (NH2) Other Residue (NH2) tBu_Removal->Fully_Deprotected Final Cleavage

References

A Comparative Guide to Fmoc-Dap(ivDde)-OH and Fmoc-Lys(ivDde)-OH for Peptide Branching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of branched peptides is a critical technique in drug discovery and development, enabling the creation of novel structures with enhanced biological activity, stability, and delivery properties. The choice of the branching unit is paramount to the success of the synthesis. This guide provides a detailed comparison of two commonly used amino acid derivatives for this purpose: Fmoc-Dap(ivDde)-OH and Fmoc-Lys(ivDde)-OH.

Structural and Functional Overview

This compound and Fmoc-Lys(ivDde)-OH are both α-Fmoc protected amino acids with a side chain amino group masked by the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group. The ivDde group is orthogonal to the Fmoc group, meaning it is stable under the basic conditions used for Fmoc removal (e.g., piperidine) and can be selectively cleaved with dilute hydrazine. This allows for the specific deprotection of the side chain amine for the subsequent synthesis of a peptide branch.

The primary difference between these two building blocks lies in the length of their side chains. Diaminopropionic acid (Dap) has a shorter side chain compared to Lysine (Lys), which can have significant implications for the synthesis and final structure of the branched peptide.

Performance Comparison: A Data-Driven Analysis

Potential for Side Reactions: A Critical Consideration for this compound

A significant concern when using Fmoc-Dap derivatives in solid-phase peptide synthesis (SPPS) is the potential for intramolecular cyclization to form a lactam. This side reaction is facilitated by the short side chain of the Dap residue, which can readily attack the activated carboxyl group of the subsequent amino acid to be coupled, leading to a termination of the peptide chain elongation at that position. Studies on similar derivatives, such as Fmoc-Dap(Mtt)-OH, have shown that this can lead to significantly lower coupling efficiencies. While not empirically demonstrated for this compound, this remains a critical point of caution for researchers.

Fmoc-Lys(ivDde)-OH: The Established Standard

Fmoc-Lys(ivDde)-OH is a widely used and well-documented reagent for the synthesis of branched peptides. Its longer side chain significantly reduces the propensity for intramolecular lactam formation, generally leading to higher coupling efficiencies and purities of the final branched product.

The following table summarizes the available and inferred performance characteristics of both derivatives.

FeatureThis compoundFmoc-Lys(ivDde)-OH
Chemical Structure Shorter side chainLonger side chain
Potential for Lactam Formation High (inferred from similar compounds)Low
Coupling Efficiency Potentially lower due to side reactionsGenerally high
Steric Hindrance at Branch Point LowerHigher
Flexibility of Branched Peptide More constrainedMore flexible
Reported Purity of Branched Peptides Data not readily availableOften >70% after purification[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard protocols for the synthesis of a branched peptide using either this compound or Fmoc-Lys(ivDde)-OH, followed by ivDde deprotection and final product analysis.

Solid-Phase Peptide Synthesis (SPPS) of the Main Chain
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the Fmoc-amino acid (including this compound or Fmoc-Lys(ivDde)-OH at the desired branching position) with a coupling reagent such as HBTU (3.95 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin test.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the main peptide chain.

Side Chain Deprotection (ivDde Removal)
  • Resin Washing: After completion of the main chain synthesis, wash the peptidyl-resin with DMF.

  • Hydrazine Treatment: Treat the resin with a solution of 2% hydrazine monohydrate in DMF.[2] Perform this treatment three times for 3-5 minutes each.[3]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove the hydrazine and the cleaved ivDde byproduct.[4]

Synthesis of the Peptide Branch
  • Coupling: Following ivDde removal, synthesize the peptide branch by repeating the coupling steps (steps 4 and 5 from the SPPS protocol) for each amino acid in the branch sequence.

Cleavage and Global Deprotection
  • Resin Washing and Drying: Wash the resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6][7][8]

Analysis of the Final Branched Peptide
  • Purity Assessment: Determine the purity of the final product using analytical RP-HPLC.[5][6][7][8]

  • Identity Confirmation: Confirm the molecular weight of the branched peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[5][7]

Visualizing the Chemistry

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_Dap This compound cluster_Lys Fmoc-Lys(ivDde)-OH Dap Dap Lys Lys

Caption: Chemical structures of this compound and Fmoc-Lys(ivDde)-OH.

workflow start Resin-Bound Main Chain incorporate Incorporate this compound or Fmoc-Lys(ivDde)-OH start->incorporate deprotect Selective ivDde Deprotection (2% Hydrazine in DMF) incorporate->deprotect branch Synthesize Peptide Branch deprotect->branch cleave Cleavage and Global Deprotection (TFA Cocktail) branch->cleave purify Purification and Analysis (RP-HPLC, Mass Spectrometry) cleave->purify side_reaction cluster_main Potential Side Reaction with Fmoc-Dap peptide Peptidyl-Resin with terminal Dap(ivDde) lactam Lactam Formation (Chain Termination) peptide->lactam Intramolecular Cyclization activated_aa Activated Fmoc-AA activated_aa->lactam prevents coupling

References

A Comparative Guide to the Application of Fmoc-Dap(ivDde)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug development, enabling the synthesis of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. Among these, Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH) derivatives are particularly valuable for introducing a primary amine side chain, which can serve as a versatile handle for various modifications. The choice of the side-chain protecting group on the Dap residue is critical for achieving selective modifications. This guide provides a comprehensive comparison of Fmoc-Dap(ivDde)-OH with other commonly used orthogonally protected Dap derivatives, supported by experimental data and detailed protocols.

Orthogonal Protection Strategies for Diaminopropionic Acid

The synthesis of complex peptides, such as cyclic or branched structures, relies on orthogonal protecting groups that can be selectively removed without affecting other protecting groups on the peptide chain.[1][2] For Fmoc-based solid-phase peptide synthesis (SPPS), the side-chain protecting group of Dap must be stable to the basic conditions used for Fmoc group removal (typically 20% piperidine in DMF) and labile under specific conditions that do not cleave the peptide from the resin or remove other side-chain protecting groups.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a hydrazine-labile protecting group, offering orthogonality to the acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups commonly used in SPPS.[1] This allows for the selective deprotection of the Dap side chain on the solid support, enabling site-specific modifications.

Performance Comparison of Orthogonally Protected Fmoc-Dap-OH Derivatives

The selection of an appropriate orthogonally protected Fmoc-Dap-OH derivative depends on the specific synthetic strategy and the desired modification. The following table summarizes the key characteristics and performance of this compound and its common alternatives.

Protecting GroupStructureCleavage ConditionsAdvantagesDisadvantages
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2-10% Hydrazine (N₂H₄) in DMF[1]High stability to piperidine and TFA.Hydrazine can also remove the Fmoc group, requiring N-terminal protection if deprotection is performed mid-synthesis. Removal can sometimes be sluggish.
Alloc AllyloxycarbonylPd(PPh₃)₄ / Phenylsilane in DCM[3][4]Fully orthogonal to Fmoc and acid-labile groups.[3] Mild cleavage conditions.Requires a palladium catalyst, which can be expensive and needs to be thoroughly removed.[4]
Mtt 4-Methyltrityl1-2% TFA in DCMMildly acid-labile, allowing for selective deprotection in the presence of more acid-stable groups.Can undergo lactamization during coupling, leading to poor efficiency.[5] Cleavage conditions can partially remove other acid-labile groups if not carefully controlled.
Boc tert-Butoxycarbonyl25-50% TFA in DCM[6]Commonly used and well-established.Not orthogonal in a standard Fmoc/tBu strategy as it is cleaved under the same conditions as other Boc-protected side chains.[6]

Quantitative Data on Synthesis and Purity

While a direct side-by-side comparison of different Fmoc-Dap derivatives for the synthesis of the same peptide is not extensively reported in a single study, data from various sources allows for an indirect assessment. The synthesis of the protected amino acid itself is a key factor.

Synthetic Route for Protected DapKey ReactionTypical Overall YieldPurityReference
Curtius RearrangementAcyl azide formation and rearrangementReported as "efficient"High purity implied[7]
Reductive Amination from SerineReductive amination and oxidation68-73% (for methyl ester)High purity, minimal chromatography[7]
From Fmoc-Gln-OHHofmann-type rearrangementSuitable for large-scale productionHigh purity implied for large scale[7]

For peptide synthesis, microwave-enhanced SPPS has been shown to produce high-purity peptides. For instance, the synthesis of unsymmetrically branched peptides using Fmoc-Lys(ivDde)-OH, a lysine analog of this compound, resulted in purities of 71-77% in under 5 hours.[1] Conventional synthesis at room temperature for a similar peptide required over 53 hours and yielded only 10-20% of the target peptide.[1] The purity of commercially available Fmoc-D-Dap(Alloc)-OH is often specified as greater than 99% by HPLC.[8]

Key Applications and Experimental Protocols

This compound is instrumental in the synthesis of cyclic and branched peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts.

Synthesis of Cyclic Peptides (On-Resin Cyclization)

On-resin cyclization is an efficient method for producing cyclic peptides. The workflow involves the assembly of the linear peptide, selective deprotection of the amino acid side chains that will form the lactam bridge, and subsequent intramolecular amide bond formation.

Experimental Protocol: On-Resin Lactam Bridge Formation using this compound and Fmoc-Asp(OAll)-OH

  • Linear Peptide Synthesis: Assemble the linear peptide on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-SPPS protocols. Incorporate this compound and Fmoc-Asp(OAll)-OH at the desired positions.

  • Allyl Deprotection (Asp Side Chain):

    • Swell the resin in dichloromethane (DCM).

    • Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (15 eq.) in DCM for 30 minutes. Repeat this step.[3]

    • Wash the resin thoroughly with DCM and DMF.

  • ivDde Deprotection (Dap Side Chain):

    • Wash the resin with N,N-Dimethylformamide (DMF) (3x).

    • Treat the resin with a solution of 2% hydrazine in DMF for 3 minutes. Repeat this step three times.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • On-Resin Cyclization:

    • Swell the resin in N-Methyl-2-pyrrolidone (NMP) or DMF.

    • Add a solution of a suitable coupling reagent and a base. Common choices include:

      • HATU (4 eq.) and DIPEA (8 eq.) in NMP.[3]

      • PyBOP (3 eq.) and DIEA (6 eq.) in DMF.[2]

    • Allow the reaction to proceed for 4-24 hours at room temperature.[2][3] The reaction progress can be monitored by cleaving a small sample of resin and analyzing it by LC-MS.[3]

  • Cleavage and Deprotection:

    • Wash the resin with DMF, DCM, and methanol, and dry it under vacuum.

    • Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.[2][3]

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.[3]

    • Purify the cyclic peptide by reverse-phase HPLC.

Workflow for On-Resin Cyclization

On_Resin_Cyclization A Linear Peptide on Resin (with this compound and Fmoc-Asp(OAll)-OH) B Allyl Deprotection (Pd(PPh3)4, Phenylsilane) A->B C ivDde Deprotection (2% Hydrazine in DMF) B->C D On-Resin Cyclization (HATU/DIPEA or PyBOP/DIEA) C->D E Cleavage from Resin (TFA Cocktail) D->E F Purification (RP-HPLC) E->F G Pure Cyclic Peptide F->G

Caption: General workflow for on-resin cyclic peptide synthesis.

Synthesis of Branched Peptides

This compound allows for the synthesis of peptides with branches originating from the Dap side chain. This is achieved by selectively deprotecting the ivDde group on-resin and then elongating a second peptide chain from the newly exposed amine.

Experimental Protocol: Synthesis of a Branched Peptide using this compound

  • Main Chain Synthesis: Synthesize the main peptide chain on a solid support using standard Fmoc-SPPS, incorporating this compound at the desired branching point.

  • N-Terminal Protection: After the main chain is assembled, protect the N-terminal α-amino group with a Boc group by reacting the resin-bound peptide with di-tert-butyl dicarbonate (Boc₂O). This prevents the N-terminus from reacting during the subsequent ivDde deprotection and branch synthesis.

  • ivDde Deprotection:

    • Wash the resin with DMF (3x).

    • Treat the resin with 2% hydrazine in DMF (2 x 15 minutes).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Branch Synthesis: Synthesize the branch peptide chain from the deprotected Dap side-chain amine using standard Fmoc-SPPS cycles.

  • Final Deprotection and Cleavage:

    • Remove the N-terminal Fmoc group of the branch chain with 20% piperidine in DMF.

    • Cleave the branched peptide from the resin and remove all protecting groups (including the N-terminal Boc group of the main chain) using a TFA cleavage cocktail.

  • Purification: Purify the crude branched peptide by reverse-phase HPLC.

Workflow for Branched Peptide Synthesis

Branched_Peptide_Synthesis A Main Peptide Chain on Resin (with this compound) B N-Terminal Boc Protection A->B C ivDde Deprotection (2% Hydrazine in DMF) B->C D Branch Peptide Synthesis (Fmoc-SPPS) C->D E Final Deprotection and Cleavage (TFA Cocktail) D->E F Purification (RP-HPLC) E->F G Pure Branched Peptide F->G

Caption: General workflow for branched peptide synthesis.

Signaling Pathways and Logical Relationships

The choice of orthogonal protecting group is a critical decision point in the logical workflow of complex peptide synthesis. The following diagram illustrates the decision-making process based on the desired peptide modification.

Orthogonal_Strategy cluster_0 Peptide Design cluster_1 Synthetic Strategy cluster_2 Protecting Group Selection cluster_3 Synthesis and Purification Start Desired Peptide Structure Decision Required Modification? Start->Decision Cyclic Cyclic Peptide Decision->Cyclic Branched Branched Peptide Decision->Branched Labeled Labeled Peptide Decision->Labeled Select_PG Select Orthogonal Protecting Group for Dap Cyclic->Select_PG Branched->Select_PG Labeled->Select_PG ivDde This compound (Hydrazine Labile) Select_PG->ivDde Alloc Fmoc-Dap(Alloc)-OH (Palladium Labile) Select_PG->Alloc Mtt Fmoc-Dap(Mtt)-OH (Mild Acid Labile) Select_PG->Mtt Synthesis Solid-Phase Peptide Synthesis ivDde->Synthesis Alloc->Synthesis Mtt->Synthesis Deprotection Selective Side-Chain Deprotection Synthesis->Deprotection Modification On-Resin Modification Deprotection->Modification Cleavage Cleavage and Purification Modification->Cleavage Final_Product Final Modified Peptide Cleavage->Final_Product

Caption: Decision workflow for selecting an orthogonal protecting group.

Conclusion

This compound is a robust and versatile building block for the synthesis of complex peptides. Its key advantage lies in the orthogonality of the ivDde group, which is stable to both the acidic and basic conditions of standard Fmoc-SPPS, yet readily cleaved by hydrazine. This allows for precise, site-specific modifications on the solid support. While alternatives like Fmoc-Dap(Alloc)-OH offer milder cleavage conditions, the use of palladium catalysts can introduce additional complexity and cost. Fmoc-Dap(Mtt)-OH provides an acid-labile option, but its propensity for lactamization during coupling requires careful optimization. The choice of the optimal orthogonally protected Dap derivative will ultimately depend on the specific requirements of the synthetic target and the overall protection strategy. This guide provides the necessary comparative data and protocols to aid researchers in making an informed decision for their peptide synthesis endeavors.

References

A Comparative Guide to Assessing the Purity of Peptides Synthesized with Fmoc-Dap(ivDde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides with specific functionalities, such as branching or site-specific modifications, is a critical aspect of their work. The use of orthogonally protected amino acid building blocks is paramount in achieving these complex structures with high purity. This guide provides an objective comparison of the purity assessment of peptides synthesized using Fmoc-Dap(ivDde)-OH, a key reagent for introducing a selectively deprotectable amine group, with other alternatives. We present supporting experimental data and detailed protocols to aid in the selection of optimal synthetic and analytical strategies.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group is favored for its orthogonality in Fmoc-based solid-phase peptide synthesis (SPPS). It remains stable during the piperidine-mediated removal of the Fmoc group and the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[1] This stability allows for the selective deprotection of the Dap side-chain amine using a dilute hydrazine solution, enabling on-resin modifications.[2]

Comparative Purity Analysis of Fmoc-Dap Protecting Groups

The choice of the side-chain protecting group for diaminopropionic acid (Dap) significantly influences the final purity of the crude peptide. The stability of the protecting group during synthesis and the efficiency of its removal are key factors. While data directly comparing a wide range of Fmoc-Dap derivatives is limited, a study on the analogous Fmoc-Lys derivatives for the synthesis of branched peptides provides valuable insight.

Protecting Group StrategyTypical Crude Purity (%)Post-Purification Purity (%)Key Considerations & Common Impurities
This compound 75-93%[3][4]>97%Orthogonal System: Ideal for on-resin side-chain modification. Impurities: Incomplete ivDde group removal leading to protected peptide species. Migration of the ivDde group has been reported.[5] Inefficient deprotection can occur in aggregated sequences.[1]
Fmoc-Dap(Mmt)-OH ~79%[3]>95%Acid Labile: Mmt (Monomethoxytrityl) is removed with dilute acid. Impurities: Premature deprotection during synthesis can lead to side reactions.
Fmoc-Dap(Alloc)-OH ~82%[3]>95%Palladium-cleavable: Alloc (Allyloxycarbonyl) offers excellent orthogonality. Impurities: Residual palladium catalyst in the final product. Incomplete deprotection.
Fmoc-Dap(Boc)-OH 85-95% (for linear peptides)>98%Standard Protection: Boc (tert-Butoxycarbonyl) is stable to piperidine but cleaved by strong acid (TFA). Not suitable for on-resin side-chain deprotection. Impurities: Standard SPPS impurities like deletion and truncated sequences.[6][7]
Fmoc-Dab(Me,Ns)-OH Not specified>95%Thiol-labile: The 2-Nitrobenzenesulfonyl (Ns) group is removed by thiols. Impurities: Incomplete Ns deprotection, scavenger adducts, and modification of sensitive residues by cleavage byproducts.[8]

Table 1. Comparison of Peptide Purity with Different Fmoc-Dap/Lys Protecting Groups. Purity data for Mmt and Alloc are based on Fmoc-Lys derivatives, which are chemically analogous to Fmoc-Dap derivatives.[3]

Experimental Protocols

Accurate assessment of peptide purity relies on robust analytical techniques. The following are detailed protocols for the most common methods used for peptides synthesized with this compound.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for determining peptide purity.[6]

Objective: To separate the target peptide from impurities based on hydrophobicity and quantify its relative abundance.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Sample Solvent: 0.1% TFA in water or a water/acetonitrile mixture

Procedure:

  • Sample Preparation: Dissolve the crude or purified peptide in the sample solvent to a concentration of approximately 1 mg/mL. Centrifuge the sample to remove any particulates.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at 210-220 nm.[6]

    • Gradient: A typical gradient is 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized based on the peptide's hydrophobicity.

  • Data Analysis: Calculate the purity by dividing the peak area of the target peptide by the total area of all peaks in the chromatogram, expressed as a percentage.

Protocol 2: Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide and identifying impurities.[9]

Objective: To determine the mass-to-charge ratio (m/z) of the target peptide and any contaminants.

Instrumentation:

  • MALDI-TOF or ESI-MS system.

Reagents (for ESI-MS):

  • Sample Solvent: 0.1% formic acid in a 50:50 (v/v) water/acetonitrile mixture.

Procedure (for ESI-MS coupled with LC):

  • Sample Preparation: Dissolve the peptide in the sample solvent to a concentration of approximately 1 mg/mL.[9]

  • LC-MS Analysis:

    • Inject the sample into an LC-MS system. The LC conditions can be similar to those in Protocol 1, but with formic acid replacing TFA in the mobile phases.

    • Ionization Mode: Positive electrospray ionization (ESI+).[9]

  • Data Analysis: Compare the observed molecular weight with the theoretical calculated mass of the peptide. Analyze the masses of other peaks to identify potential impurities such as deletion sequences or peptides with protecting groups still attached.

Protocol 3: Amino Acid Analysis (AAA)

AAA is used to determine the net peptide content, which is the actual amount of peptide in a lyophilized powder that also contains water and counter-ions.[10]

Objective: To quantify the amino acid composition of the peptide sample.

Procedure:

  • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids, typically by heating in 6 M HCl at 110°C for 24 hours in the gas phase.[11]

  • Derivatization and Separation: The resulting amino acids are separated by ion-exchange chromatography or reversed-phase chromatography after derivatization (e.g., with ninhydrin).[11]

  • Quantification: The amount of each amino acid is quantified and compared to a known standard. The total amount of quantified amino acids gives the net peptide content.[6]

Visualizing Workflows and Pathways

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Assessment SPPS Solid-Phase Peptide Synthesis (this compound) Cleavage Cleavage from Resin (TFA Cocktail) SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC Analysis Crude_Peptide->HPLC Purity (%) MS Mass Spectrometry Crude_Peptide->MS Molecular Weight Confirmation AAA Amino Acid Analysis Crude_Peptide->AAA Net Peptide Content Purification Preparative HPLC Crude_Peptide->Purification Pure_Peptide Purified Peptide Purification->Pure_Peptide Pure_Peptide->HPLC Pure_Peptide->MS

Caption: Workflow for peptide synthesis and purity assessment.

Orthogonal_Deprotection Peptide_Resin Resin-Bound Peptide -Dap(ivDde)- Hydrazine 2-5% Hydrazine in DMF Deprotected_Peptide Resin-Bound Peptide -Dap(NH2)- Hydrazine->Deprotected_Peptide ivDde Removal Modification On-Resin Modification (e.g., Branching, Labeling) Deprotected_Peptide->Modification Modified_Peptide Modified Peptide on Resin Modification->Modified_Peptide

Caption: Orthogonal deprotection of the ivDde group on-resin.

Conclusion

The use of this compound is a powerful strategy for the synthesis of complex peptides requiring site-specific modifications. While it can yield peptides of high purity, careful optimization of the ivDde deprotection step is crucial to minimize impurities.[12] A comprehensive purity assessment using a combination of RP-HPLC, mass spectrometry, and amino acid analysis is essential to ensure the quality and reliability of the final peptide product for research and drug development applications. The choice of an alternative protecting group for the Dap side-chain should be guided by the specific synthetic goal, with considerations for orthogonality, stability, and potential side reactions.

References

A Comparative Guide to the Stability of ivDde and Other Orthogonal Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of orthogonal protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex peptides with branches, cyclic structures, or post-translational modifications. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a valuable tool in the chemist's arsenal, offering a unique deprotection strategy that is orthogonal to the widely used Fmoc and Boc methodologies. This guide provides an objective comparison of the stability and performance of the ivDde protecting group against other commonly employed orthogonal protecting groups, supported by experimental data and detailed protocols.

Orthogonal Protection Strategies: A Brief Overview

In the context of SPPS, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others. The most common orthogonal strategy in modern peptide synthesis is the Fmoc/tBu approach, where the Nα-amino group is protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups like tert-butyl (tBu). For more complex syntheses, a third or even fourth dimension of orthogonality is often required, which is where protecting groups like ivDde, Alloc, Mmt, and Mtt come into play.

Quantitative Comparison of Protecting Group Stability

The stability of a protecting group under various conditions encountered during SPPS is a critical factor in its selection. The following table summarizes the stability of ivDde and other key orthogonal protecting groups to common reagents used in Fmoc-based SPPS. While direct, side-by-side kinetic studies comparing the stability of all these groups are not extensively available in the literature, this table compiles information from various sources to provide a comparative overview.

Protecting GroupStructureDeprotection ReagentTypical ConditionsStability to 20% Piperidine in DMFStability to TFAPotential Side Reactions
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2-10% Hydrazine in DMF3-10 min x 2-3, RTStable Stable Incomplete removal in sterically hindered or aggregated sequences.[1]
Dde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl2% Hydrazine in DMF3 min x 3, RTLess Stable than ivDde (prone to migration)[2][3]Stable Migration to unprotected amines, especially during prolonged piperidine treatment.[2][3]
Alloc AllyloxycarbonylPd(PPh₃)₄ / Scavenger (e.g., PhSiH₃, Me₂NH·BH₃)30-120 min, RTStable Stable Catalyst poisoning by sulfur-containing residues. Incomplete removal with inefficient scavengers.[4]
Mmt 4-Methoxytrityl1-2% TFA in DCM with scavenger (e.g., TIS)2-30 min, RTStable Labile Premature deprotection with stronger acids. Reattachment of the trityl cation if not scavenged properly.[5]
Mtt 4-Methyltrityl1-5% TFA in DCM with scavenger (e.g., TIS)30-60 min, RTStable Labile More stable than Mmt, but can still be prematurely cleaved. Reattachment of the trityl cation.[6][7]

Key Performance Characteristics

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl):

The ivDde group is a more sterically hindered analogue of the Dde group and exhibits enhanced stability towards the basic conditions used for Fmoc removal, making it a more robust choice for longer and more complex syntheses.[8] Its primary advantage is its orthogonality to both acid-labile (e.g., Boc, tBu, Trt) and base-labile (Fmoc) protecting groups.[9] Deprotection is typically achieved with a dilute solution of hydrazine in DMF.[8] While generally efficient, the removal of ivDde can sometimes be sluggish, particularly if the protected residue is located in a sterically hindered position or within an aggregated peptide sequence.[1]

Alloc (Allyloxycarbonyl):

The Alloc group is completely orthogonal to both Fmoc/tBu and Boc/Bzl strategies, as it is stable to both acidic and basic conditions.[10] Its removal is achieved under mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger to trap the allyl cation.[4][11] The choice of scavenger is crucial for efficient deprotection and to prevent side reactions. A notable limitation of the Alloc group is the potential for catalyst poisoning by sulfur-containing amino acids like cysteine and methionine.[12]

Mmt (4-Methoxytrityl) and Mtt (4-Methyltrityl):

Mmt and Mtt are acid-labile trityl-based protecting groups that offer a different dimension of orthogonality based on their differential lability to acids compared to more robust acid-labile groups like tBu. The Mmt group is significantly more acid-labile than Mtt and can be removed with very mild acidic conditions, such as 1% TFA in DCM.[13] The Mtt group requires slightly stronger acidic conditions for its removal.[6] This differential stability allows for their selective removal in the presence of tBu-protected side chains. A common issue with trityl-based protecting groups is the potential for the cleaved trityl cation to reattach to nucleophilic residues like tryptophan, which necessitates the use of scavengers in the deprotection cocktail.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the application of these orthogonal protecting groups.

selective_deprotection_workflow start Peptide-Resin with Multiple Protecting Groups (Fmoc, tBu, ivDde) fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection coupling Amino Acid Coupling fmoc_deprotection->coupling coupling->fmoc_deprotection Repeat for chain elongation ivdde_deprotection ivDde Deprotection (2% Hydrazine/DMF) coupling->ivdde_deprotection modification Side-Chain Modification ivdde_deprotection->modification final_cleavage Final Cleavage (TFA Cocktail) modification->final_cleavage end Modified Peptide final_cleavage->end

Figure 1: Workflow for side-chain modification using the ivDde protecting group.

orthogonal_protection_scheme cluster_Fmoc Fmoc-Based SPPS cluster_SideChain Orthogonal Side-Chain Protection Fmoc Fmoc (Nα-protection) Deprotection: Base (Piperidine) ivDde ivDde Deprotection: Hydrazine Fmoc->ivDde Orthogonal to Alloc Alloc Deprotection: Pd(0) Fmoc->Alloc Orthogonal to Mmt_Mtt Mmt/Mtt Deprotection: Dilute Acid Fmoc->Mmt_Mtt Orthogonal to ivDde->Alloc Orthogonal to ivDde->Mmt_Mtt Orthogonal to Alloc->Mmt_Mtt Orthogonal to

Figure 2: Orthogonality relationship between Fmoc and various side-chain protecting groups.

Experimental Protocols

Protocol 1: ivDde Group Removal

This protocol describes the standard procedure for the removal of the ivDde protecting group from a resin-bound peptide.

Materials:

  • Peptide-resin containing an ivDde-protected amino acid.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Hydrazine monohydrate.

  • Reaction vessel with a sintered glass filter.

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Add the 2% hydrazine solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture gently at room temperature for 3-5 minutes.

  • Drain the solution. The progress of the deprotection can be monitored by observing the yellow color of the filtrate.

  • Repeat the hydrazine treatment (steps 4-6) two more times, or until the filtrate is colorless.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove residual hydrazine and the cleaved protecting group.

Protocol 2: Alloc Group Removal

This protocol outlines a common procedure for the palladium-catalyzed removal of the Alloc protecting group.

Materials:

  • Peptide-resin containing an Alloc-protected amino acid.

  • Dichloromethane (DCM), anhydrous.

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Phenylsilane (PhSiH₃) or other suitable scavenger.

  • Reaction vessel with a sintered glass filter, protected from light.

Procedure:

  • Swell the peptide-resin in anhydrous DCM for 30 minutes.

  • Drain the DCM.

  • Prepare a solution of Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the resin loading) and phenylsilane (20-40 equivalents) in anhydrous DCM.

  • Add the catalyst solution to the resin.

  • Agitate the mixture at room temperature for 30-60 minutes, protected from light.

  • Drain the solution.

  • Repeat the treatment with fresh catalyst solution (steps 4-6) if necessary, monitoring the reaction for completeness by a suitable analytical method (e.g., test cleavage and LC-MS analysis).

  • Wash the resin thoroughly with DCM (5 x 1 min), followed by DMF (3 x 1 min).

Protocol 3: Mmt/Mtt Group Removal

This protocol describes the mild acidic removal of Mmt or Mtt protecting groups.

Materials:

  • Peptide-resin containing an Mmt- or Mtt-protected amino acid.

  • Dichloromethane (DCM), anhydrous.

  • Trifluoroacetic acid (TFA).

  • Triisopropylsilane (TIS) as a scavenger.

  • Reaction vessel with a sintered glass filter.

Procedure:

  • Swell the peptide-resin in anhydrous DCM for 30 minutes.

  • Drain the DCM.

  • Prepare a solution of 1-2% (v/v) TFA and 2-5% (v/v) TIS in anhydrous DCM.

  • Add the deprotection solution to the resin.

  • Agitate the mixture at room temperature. The deprotection of Mmt is typically complete within 2-5 minutes, while Mtt may require 30-60 minutes. The appearance of a yellow-orange color in the solution indicates the release of the trityl cation.

  • Drain the solution.

  • Repeat the treatment (steps 4-6) until the solution remains colorless.

  • Wash the resin thoroughly with DCM (5 x 1 min).

  • Neutralize the resin with a solution of 10% (v/v) diisopropylethylamine (DIEA) in DMF (2 x 5 min).

  • Wash the resin with DMF (5 x 1 min).

Conclusion

The ivDde protecting group offers a robust and highly orthogonal strategy for the synthesis of complex peptides, particularly in Fmoc-based SPPS. Its stability to both piperidine and TFA makes it a valuable tool for site-specific modifications. While other orthogonal protecting groups like Alloc, Mmt, and Mtt provide alternative deprotection chemistries, the choice of the most suitable group depends on the specific requirements of the synthesis, including the peptide sequence, the presence of sensitive residues, and the desired modification strategy. A thorough understanding of the stability and reactivity of each protecting group, as outlined in this guide, is essential for the rational design of synthetic routes and the successful production of high-purity, complex peptides.

References

Safety Operating Guide

Proper Disposal of Fmoc-Dap(ivDde)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Fmoc-Dap(ivDde)-OH, ensuring adherence to safety protocols and regulatory guidelines. While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance, proper disposal practices are still essential to maintain a safe laboratory environment and prevent chemical contamination.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with care. Although not classified as hazardous, observing standard laboratory safety protocols is crucial.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use suitable chemical-resistant gloves (e.g., nitrile gloves).

  • Body Protection: A laboratory coat should be worn to prevent skin contact.

Handling:

  • Avoid generating dust.

  • Ensure adequate ventilation in the handling area.

  • In case of contact, wash the affected area thoroughly with soap and water.[2] If inhaled, move to fresh air.[2] For eye contact, flush with water as a precaution.[2]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through your institution's certified chemical waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. [1]

  • Waste Segregation:

    • Collect all waste containing this compound, including unreacted solid material and contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated and clearly labeled waste container.

    • Do not mix this waste with other chemical waste streams to prevent unintended reactions.

  • Containerization:

    • Use a chemically resistant, sealable container for waste collection.

    • Clearly label the container with "this compound Waste" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the waste through your institution's licensed hazardous waste disposal service.

    • Provide the disposal service with the Safety Data Sheet for this compound.

Quantitative Data Summary

PropertyValueReference
CAS Number607366-20-1[3][4]
Molecular FormulaC31H36N2O6[2][3][4]
Molecular Weight532.64 g/mol [2][3][4]
Hazard ClassificationNot a hazardous substance or mixture[1][2]

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Solid & Contaminated Materials ppe->segregate containerize Place in a Labeled, Sealable, Chemically Resistant Container segregate->containerize storage Store in a Designated Secure Waste Area containerize->storage disposal Arrange for Pickup by Certified Chemical Waste Disposal Service storage->disposal end End: Proper Disposal disposal->end

Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Fmoc-Dap(ivDde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Fmoc-Dap(ivDde)-OH, a key reagent in peptide synthesis. Adherence to these procedures will foster a safe research environment and ensure proper disposal of chemical waste.

While this compound itself is not classified as a hazardous substance according to some suppliers, it is crucial to handle it with standard laboratory precautions.[1][2] The primary hazards associated with its use stem from the chemicals required for the removal of its protecting groups: piperidine for the Fmoc group and hydrazine for the ivDde group.[3][4][5] Both piperidine and hydrazine are hazardous chemicals that require strict safety measures.[6][7][8][9]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound and the associated deprotection reagents.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of chemical reagents.
Hand Protection Nitrile or other chemical-resistant glovesPrevents skin contact with the compound and hazardous deprotection reagents.
Body Protection Laboratory coatProtects skin and personal clothing from spills.
Respiratory Protection NIOSH-approved respiratorRecommended when handling larger quantities, when dust may be generated, or when working with volatile deprotection reagents like piperidine and hydrazine.

Operational and Disposal Plan

A systematic approach to the handling and disposal of this compound and its associated waste is critical for laboratory safety and environmental compliance.

Handling Workflow

The following diagram outlines the standard workflow for handling this compound, from receiving to disposal.

This compound Handling Workflow cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_deprotection Deprotection cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store Weigh Weigh Required Amount in a Fume Hood Dissolve Dissolve in Appropriate Solvent (e.g., DMF) Weigh->Dissolve Solid_Waste Contaminated Solid Waste (Gloves, etc.) Weigh->Solid_Waste React Perform Peptide Synthesis Dissolve->React Dissolve->Solid_Waste Fmoc_Removal Fmoc Removal (Piperidine) React->Fmoc_Removal ivDde_Removal ivDde Removal (Hydrazine) React->ivDde_Removal React->Solid_Waste Liquid_Waste Liquid Waste (Piperidine, Hydrazine Solutions) Fmoc_Removal->Liquid_Waste ivDde_Removal->Liquid_Waste Dispose Dispose as Hazardous Waste Solid_Waste->Dispose Liquid_Waste->Dispose

Caption: Workflow for safe handling of this compound.

Disposal Plan

All waste generated from the handling and use of this compound, especially the deprotection reagents, must be treated as hazardous waste.

  • Solid Waste: All contaminated solid materials, including gloves, weighing papers, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing piperidine or hydrazine must be collected in separate, sealed, and clearly labeled hazardous waste containers. Never dispose of these chemicals down the drain.[6][8]

  • Decontamination: All glassware and equipment that comes into contact with the chemicals should be thoroughly decontaminated according to your institution's established procedures.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste.

Experimental Protocol: Safe Handling and Deprotection

This protocol provides a step-by-step guide for the safe handling of this compound and the subsequent removal of the Fmoc and ivDde protecting groups.

Materials
  • This compound

  • Dimethylformamide (DMF)

  • Piperidine

  • Hydrazine monohydrate

  • Appropriate personal protective equipment (see table above)

  • Chemical fume hood

  • Labeled hazardous waste containers

Procedure
  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Don all required personal protective equipment.

    • Prepare all necessary reagents and have designated, labeled hazardous waste containers ready.

  • Weighing and Dissolving:

    • In the chemical fume hood, carefully weigh the desired amount of this compound onto weighing paper.

    • Transfer the solid to an appropriate reaction vessel and dissolve in DMF.

  • Peptide Synthesis:

    • Carry out the peptide coupling reaction according to your established protocol within the fume hood.

  • Fmoc Group Removal:

    • To remove the Fmoc group, treat the resin-bound peptide with a 20% solution of piperidine in DMF.[10]

    • This procedure should be performed entirely within the fume hood due to the toxicity and flammability of piperidine.[8][11]

    • Collect all piperidine-containing solutions in a designated hazardous waste container.

  • ivDde Group Removal:

    • To remove the ivDde group, treat the resin-bound peptide with a 2% solution of hydrazine monohydrate in DMF.[4][12]

    • Hydrazine is highly toxic, corrosive, and a suspected carcinogen; therefore, extreme caution must be exercised.[6][7][9][13] This step must be performed in a chemical fume hood.

    • Collect all hydrazine-containing solutions in a designated hazardous waste container.

  • Final Washing and Waste Disposal:

    • After deprotection, wash the peptide-resin with DMF to remove any residual reagents.

    • Collect all washings in the appropriate hazardous liquid waste container.

    • Dispose of all contaminated solid waste in the designated solid hazardous waste container.

    • Follow your institution's procedures for the final disposal of all hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-Dap(ivDde)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Dap(ivDde)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.